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  • Product: 2-(5-bromo-2-fluorophenyl)propanoic acid
  • CAS: 1543064-27-2

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-(5-Bromo-2-fluorophenyl)propanoic Acid Derivatives: A Privileged Scaffold for Next-Generation Modulators

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates the success of late-stage lead optimization. The compound 2-(5-bromo-2-fluorophenyl)propanoic acid (CAS 1543064-27-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the success of late-stage lead optimization. The compound 2-(5-bromo-2-fluorophenyl)propanoic acid (CAS 1543064-27-2)[1] has emerged as a highly privileged, versatile chiral scaffold. Belonging to the 2-arylpropanoic acid (profen) family, this specific halogenated architecture serves as the ultimate precursor for synthesizing advanced derivatives of flurbiprofen. By leveraging the orthogonal reactivity of its halogen substituents, medicinal chemists can generate novel therapeutics targeting complex neurodegenerative pathways (such as Alzheimer's disease) and chronic inflammatory pain architectures.

Scaffold Anatomy: The Chemical Rationale

As an application scientist, I approach molecular design by analyzing the functional causality of each structural moiety. The 2-(5-bromo-2-fluorophenyl)propanoic acid scaffold is not arbitrary; it is engineered for precision:

  • The

    
    -Methyl Propanoic Acid Moiety:  This is the classical pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs). The 
    
    
    
    -chiral center dictates target specificity: the (S)-enantiomer typically drives Cyclooxygenase (COX) inhibition, while the (R)-enantiomer is crucial for off-target modulations, such as
    
    
    -secretase[2].
  • The 2-Fluoro Substitution: Fluorine at the ortho position relative to the propanoic acid chain serves a dual purpose. First, it lowers the pKa of the carboxylic acid, enhancing binding kinetics within the highly polar Arg120 region of the COX active site. Second, it sterically locks the conformation of the phenyl ring, minimizing entropic penalty upon target binding[3].

  • The 5-Bromo Handle: This is the synthetic linchpin. The bromine atom at the meta position (relative to the propanoic acid) acts as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). It enables Late-Stage Diversification (LSD), allowing researchers to append diverse aryl or heteroaryl groups to explore the hydrophobic binding pockets of target enzymes[4].

Core Therapeutic Modalities

Dual FAAH / COX-2 Inhibition for Pain Management

Traditional NSAIDs suffer from gastrointestinal toxicity and a ceiling effect in neuropathic pain. Derivatives synthesized from this scaffold, particularly flurbiprofen amides (e.g., Flu-AM4), have demonstrated profound efficacy as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and COX-2[5]. FAAH degrades anandamide (AEA), an endogenous cannabinoid. By inhibiting FAAH, these derivatives elevate AEA levels, activating CB1/CB2 receptors to provide neuropathic pain relief, while simultaneous COX-2 inhibition suppresses prostaglandin-mediated inflammation[6].

Pathway Deriv 5-Aryl-2-fluorophenyl Propanoic Acid Deriv. FAAH FAAH Enzyme Deriv->FAAH Inhibits (Ki ~13 nM) COX2 COX-2 Enzyme Deriv->COX2 Inhibits AEA ↑ Anandamide (AEA) FAAH->AEA Prevents Hydrolysis PG ↓ Prostaglandins COX2->PG Blocks Synthesis Pain Neuropathic Pain Relief AEA->Pain CB1/CB2 Activation Inflam Reduced Inflammation PG->Inflam Pathway Silencing

Dual FAAH/COX-2 inhibitory pathway of 5-substituted profen derivatives.

-Secretase Modulation in Alzheimer's Disease

The (R)-enantiomers of flurbiprofen derivatives act as


-secretase modulators (GSMs)[2]. Unlike 

-secretase inhibitors (GSIs) which block the enzyme entirely and cause severe Notch-signaling toxicity, GSMs allosterically shift the cleavage site of the amyloid precursor protein (APP). This reduces the production of the highly amyloidogenic A

peptide while increasing shorter, non-toxic variants like A

[7]. The parent drug, Tarenflurbil, failed in Phase III trials due to poor blood-brain barrier (BBB) penetration[8]. However, utilizing the 5-bromo scaffold to introduce highly lipophilic, three-dimensional moieties (such as carboranes or substituted biphenyls) significantly enhances logD and BBB permeability[4][8].

Quantitative Pharmacological Profiling

To contextualize the therapeutic window of these derivatives, the following table synthesizes the comparative pharmacological data of standard profens versus advanced 5-substituted/amide derivatives derived from this class of scaffolds[2][5][6].

Compound Class / ScaffoldPrimary TargetSecondary TargetBinding Affinity / IC50Mechanism of Action
Flurbiprofen (Parent) COX-1 / COX-2

-Secretase (Weak)
COX-2 IC50: ~0.5 µMReversible competitive inhibition
(R)-Flurbiprofen

-Secretase
None (COX inactive)A

IC50: ~300 µM
Allosteric

-secretase modulation
5-Aryl Profen Analogs

-Secretase
COX-2A

IC50: ~45 µM
Enhanced BBB-penetrant GSM
Flu-AM4 (Amide Deriv.) FAAHCOX-2FAAH Ki: 13.0 nMDual substrate-selective inhibition
Carborane-Profen Deriv.

-Secretase
-A

IC50: ~150 µM
High-lipophilicity GSM

Self-Validating Experimental Workflows

As researchers, we must ensure our methodologies are robust and inherently self-validating. Below are the optimized protocols for synthesizing and evaluating these derivatives.

Late-Stage Diversification via Suzuki-Miyaura Coupling

To build a library of 5-aryl derivatives, we utilize a palladium-catalyzed cross-coupling workflow.

Causality & Rationale: We select Pd(dppf)Cl2 as the catalyst because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-fluoro aryl bromides. A biphasic solvent system (1,4-Dioxane/Water) with a mild base (


) is chosen over stronger bases (like 

) to strictly prevent the base-catalyzed racemization of the

-chiral center of the propanoic acid.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq) and

    
     (2.5 eq).
    
  • Solvent Addition: Inject degassed 1,4-Dioxane and deionized water (4:1 v/v ratio).

  • Reaction: Heat the mixture to 85°C for 12 hours. Self-Validation Check: Monitor via LC-MS; the disappearance of the isotopic bromine doublet (M, M+2) confirms total conversion.

  • Chiral Resolution: Purify the crude racemic mixture using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (CO2/MeOH). Causality: SFC is utilized because it prevents the thermal degradation seen in GC and provides superior enantiomeric excess (ee >99%) compared to standard reverse-phase HPLC.

Workflow SM CAS 1543064-27-2 (Bromo-Fluoro Scaffold) Pd Suzuki-Miyaura Cross-Coupling SM->Pd Aryl-B(OH)2 Pd(dppf)Cl2 Amide Amidation (Optional) Pd->Amide 5-Aryl Acid Purify Chiral Resolution (SFC) Amide->Purify Racemic Mix Assay In Vitro Screening Purify->Assay Pure Enantiomer

Late-stage diversification workflow for synthesizing novel profen analogs.

Fluorometric FAAH Inhibition Assay

To validate the efficacy of the synthesized amides, a high-throughput fluorometric assay is employed.

Causality & Rationale: Standard mass-spectrometry assays for AEA hydrolysis are low-throughput. We utilize AMC-arachidonoyl amide as a fluorogenic substrate. Upon cleavage by FAAH, highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing real-time kinetic monitoring. Furthermore, the assay is conducted at pH 6.0 rather than physiological pH 7.3. Why? Inflamed tissues exhibit localized acidosis; literature demonstrates that profen derivatives exhibit significantly greater FAAH inhibitory potency at lower pH environments[9].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, adjusted to pH 6.0).

  • Compound Incubation: Dispense 10 µL of the synthesized derivative (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 96-well black microplate. Add 80 µL of the FAAH solution. Incubate for 15 minutes at 37°C.

  • Internal Controls (Self-Validation): Include wells with URB597 (a known irreversible FAAH inhibitor) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition).

  • Substrate Addition: Initiate the reaction by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Read: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 340 nm / Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using non-linear regression (four-parameter logistic equation).

Conclusion

The 2-(5-bromo-2-fluorophenyl)propanoic acid scaffold is far more than a simple chemical catalog item; it is a meticulously designed starting point for advanced drug discovery. By understanding the stereoelectronic impact of the 2-fluoro group and exploiting the 5-bromo position for late-stage cross-coupling, scientists can engineer a vast array of derivatives. Whether aiming to formulate dual FAAH/COX inhibitors for opioid-sparing analgesia or highly penetrant


-secretase modulators for Alzheimer's disease, this scaffold provides the foundational geometry required for clinical success.

References

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. National Institutes of Health (PMC). URL:[Link]

  • NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. Journal of Clinical Investigation. URL:[Link]

  • Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. National Institutes of Health (PMC). URL:[Link]

  • Interaction of the N-(3-Methylpyridin-2-yl)amide Derivatives of Flurbiprofen and Ibuprofen with FAAH: Enantiomeric Selectivity and Binding Mode. PLOS One. URL:[Link]

  • Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI. URL:[Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. National Institutes of Health (PMC). URL:[Link]

  • Inhibition of FAAH activity in rat brain homogenates by ibuprofen and its metabolites. ResearchGate. URL:[Link]

  • 1543064-27-2 (C9H8BrFO2) - PubChemLite. Université du Luxembourg. URL:[Link]

Sources

Exploratory

The 5-Bromo-2-Fluorophenyl Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, enabling the fine-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical properties, pharmacokinetic profile, and target engagement. Among the vast arsenal of halogenated motifs, the 5-bromo-2-fluorophenyl group has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive analysis of the multifaceted role of this moiety in drug design. We will delve into its unique electronic and steric properties, its influence on drug-target interactions, particularly through halogen bonding, and its impact on metabolic stability. Through illustrative case studies of approved drugs and detailed synthetic protocols, this guide will equip researchers and drug development professionals with the critical knowledge to effectively leverage the 5-bromo-2-fluorophenyl moiety in their own discovery programs.

Introduction: The Strategic Advantage of Halogenation

The introduction of halogen atoms into a lead compound is a widely employed strategy to optimize its drug-like properties. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate pKa, and increase binding affinity without significantly increasing molecular size.[1][2] Bromine, a larger and more polarizable halogen, offers distinct advantages, including the capacity to form strong halogen bonds, which are increasingly recognized as crucial non-covalent interactions in drug-target complexes.[3][4]

The 5-bromo-2-fluorophenyl moiety synergistically combines the attributes of both atoms. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, influencing the acidity of nearby functional groups and potentially blocking a site of metabolic attack. The bromine atom at the 5-position provides a potent halogen bond donor and can serve as a synthetic handle for further molecular elaboration through cross-coupling reactions. This unique combination of properties has led to the widespread use of the 5-bromo-2-fluorophenyl group in a variety of therapeutic areas, most notably in the development of kinase inhibitors.[5]

Physicochemical and Electronic Properties: A Tale of Two Halogens

The interplay between the fluorine and bromine substituents on the phenyl ring gives rise to a unique set of physicochemical properties that are highly advantageous for drug design.

Electronic Effects: The fluorine atom at the ortho position is strongly electron-withdrawing through the inductive effect, which can significantly lower the pKa of adjacent functionalities, such as an amide or an amine. This modulation of acidity can be critical for optimizing a compound's solubility, permeability, and target engagement. The bromine atom at the meta position also contributes to the electron-deficient nature of the aromatic ring.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The 5-bromo-2-fluorophenyl moiety provides a significant contribution to a molecule's overall lipophilicity, a factor that must be carefully balanced to maintain adequate aqueous solubility.

Halogen Bonding: A key feature of the 5-bromo-2-fluorophenyl group is the ability of the bromine atom to act as a halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the outer side of the halogen atom (the σ-hole) and a Lewis basic atom, such as an oxygen or nitrogen.[4][6] These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target protein.[3][7]

Table 1: Physicochemical Properties of Representative 5-Bromo-2-fluorophenyl-containing Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
5-Bromo-2-fluoropyridineC5H3BrFN175.99162-1641.711.5325
5-Bromo-2-fluorobenzoic acidC7H4BrFO2219.01---
5-Bromo-2-fluorobenzaldehydeC7H4BrFO203.01---

Data sourced from publicly available chemical supplier information.[8][9]

The Role of the 5-Bromo-2-Fluorophenyl Moiety in Drug-Target Interactions

The 5-bromo-2-fluorophenyl group can engage in a variety of interactions with a biological target, contributing to both the potency and selectivity of a drug candidate.

Halogen Bonding in Kinase Inhibition: The ATP-binding site of protein kinases is a well-characterized target for cancer therapy. The "hinge" region of the kinase, which connects the N- and C-terminal lobes, is a critical site for inhibitor binding. The 5-bromo-2-fluorophenyl moiety is frequently found in kinase inhibitors where the bromine atom forms a halogen bond with a backbone carbonyl oxygen in the hinge region. This interaction can significantly enhance the inhibitor's affinity and residence time at the target.[5]

Hydrophobic and van der Waals Interactions: The phenyl ring itself provides a scaffold for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The size and shape of the 5-bromo-2-fluorophenyl group can be optimized to maximize these favorable contacts.

Modulation of Conformation: The steric bulk of the bromine atom and the electronic influence of the fluorine atom can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that is optimal for binding to the target.

Drug_Target_Interactions cluster_drug Drug Molecule cluster_target Protein Target (e.g., Kinase) Drug 5-Bromo-2-Fluorophenyl Moiety Hinge Hinge Region (Backbone Carbonyl) Drug->Hinge Halogen Bond (Br···O) HydrophobicPocket Hydrophobic Pocket (Aliphatic/Aromatic Residues) Drug->HydrophobicPocket Hydrophobic Interactions OtherResidues Other Active Site Residues Drug->OtherResidues van der Waals Contacts

Caption: Interactions of the 5-bromo-2-fluorophenyl moiety within a protein binding site.

Impact on Pharmacokinetic Properties (ADME)

The physicochemical properties of the 5-bromo-2-fluorophenyl group have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway for many drugs, often leading to rapid clearance. The presence of the electron-withdrawing fluorine atom at the 2-position can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[1][10][11] This "metabolic blocking" effect can significantly increase the half-life and oral bioavailability of a drug. While the bromine atom can also influence metabolism, its primary role is often in target binding.

Membrane Permeability: The increased lipophilicity conferred by the two halogen atoms generally enhances a molecule's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to plasma proteins.

Distribution: The distribution of a drug throughout the body is influenced by its ability to partition between aqueous and lipid environments. The 5-bromo-2-fluorophenyl moiety can be used to tune a molecule's distribution profile to achieve optimal exposure at the site of action while minimizing off-target effects.

ADME_Influence cluster_properties Physicochemical Properties cluster_adme Pharmacokinetic Outcomes Moiety 5-Bromo-2-Fluorophenyl Moiety Lipophilicity Increased Lipophilicity Moiety->Lipophilicity MetabolicBlocking Metabolic Blocking (Fluorine) Moiety->MetabolicBlocking Absorption Enhanced Absorption Lipophilicity->Absorption Distribution Altered Distribution Lipophilicity->Distribution Metabolism Reduced Metabolism MetabolicBlocking->Metabolism Excretion Modified Excretion Metabolism->Excretion

Caption: Influence of the 5-bromo-2-fluorophenyl moiety on ADME properties.

Case Studies in Drug Discovery

The utility of the 5-bromo-2-fluorophenyl moiety is best illustrated by its presence in several approved and investigational drugs.

Pexidartinib: A CSF1R Inhibitor

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) that is approved for the treatment of tenosynovial giant cell tumor. The 5-bromo-2-fluorophenyl group in pexidartinib plays a crucial role in its activity. The nitrogen of the aminopyridine linker attached to the 5-bromo-2-fluorophenyl ring is thought to interact with the hinge region of CSF1R. The synthetic route to pexidartinib involves a key tandem Tsuji–Trost reaction and Heck coupling.[12]

Macitentan: A Dual Endothelin Receptor Antagonist

Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. While the final structure of macitentan contains a 5-bromopyrimidinyl group, the discovery process involved the exploration of various substituted phenyl rings at a key position.[13] This highlights the importance of the bromine substituent in achieving high potency. The pharmacokinetic profile of macitentan supports once-daily dosing.[13]

Synthetic Methodologies

The incorporation of the 5-bromo-2-fluorophenyl moiety into a target molecule can be achieved through various synthetic strategies. A common approach is to use a pre-functionalized building block, such as 5-bromo-2-fluorobenzeneboronic acid, in a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzeneboronic Acid

This protocol describes a common method for the preparation of a key building block.[14]

Materials:

  • 1-Bromo-4-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of 1-bromo-4-fluorobenzene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • To the resulting solution of (5-bromo-2-fluorophenyl)lithium, add triisopropyl borate dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-2-fluorobenzeneboronic acid.

Synthesis_Workflow Start 1-Bromo-4-fluorobenzene Lithiation LITHIATION (n-BuLi, THF, -78°C) Start->Lithiation Intermediate (5-Bromo-2-fluorophenyl)lithium Lithiation->Intermediate Borylation BORYLATION (Triisopropyl borate) Intermediate->Borylation BoronateEster Diisopropyl 5-bromo-2- fluorobenzeneboronate Borylation->BoronateEster Hydrolysis HYDROLYSIS (Aqueous HCl) BoronateEster->Hydrolysis Product 5-Bromo-2-fluorobenzeneboronic acid Hydrolysis->Product

Caption: Synthetic workflow for 5-bromo-2-fluorobenzeneboronic acid.

Conclusion

The 5-bromo-2-fluorophenyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of electronic and steric properties allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. The ability of the bromine atom to form strong halogen bonds has been particularly impactful in the design of potent kinase inhibitors. As our understanding of the subtle interplay of non-covalent interactions in drug-target recognition continues to grow, the strategic use of privileged scaffolds like the 5-bromo-2-fluorophenyl group will undoubtedly play an increasingly important role in the discovery of new and effective medicines.

References

Sources

Foundational

Halogenated Phenylpropanoic Acid Analogs: A Technical Guide on Synthesis, SAR, and Therapeutic Applications

Topic: Literature review of halogenated phenylpropanoic acid analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Phenylpropanoic acid (hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of halogenated phenylpropanoic acid analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phenylpropanoic acid (hydrocinnamic acid) scaffolds represent a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for a diverse array of therapeutics, most notably Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in metabolic diseases. The introduction of halogen atoms (F, Cl, Br, I) into this scaffold—either on the phenyl ring or the aliphatic chain—dramatically alters physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide synthesizes the current state of literature regarding halogenated phenylpropanoic acid analogs, focusing on their structural diversity, synthetic pathways, and structure-activity relationships (SAR). It provides actionable protocols for synthesis and critical insights into their role in drug discovery.

Structural Classification & Chemical Space

Halogenated analogs are categorized based on the position of the halogen substituent, which dictates their biological function and synthetic accessibility.

Scaffold A: Ring-Halogenated Analogs
  • Structure: Halogen(s) attached to the aromatic ring (positions 2, 3, or 4).

  • Primary Utility: Modulating lipophilicity and blocking metabolic oxidation (e.g., blocking P450 hydroxylation at the para-position).

  • Example: 3-(4-Chlorophenyl)propanoic acid (found in PPAR

    
     agonists).
    
Scaffold B: Chain-Halogenated Analogs ( - or -Halo)
  • Structure: Halogen attached to the propanoic acid side chain.[1][2][3]

  • Primary Utility: Bioisosteres for hydroxyl or hydrogen groups; altering the pKa of the carboxylic acid (

    
    -fluorination).
    
  • Example: 2-Fluoro-3-phenylpropanoic acid (used to probe stereoelectronic effects in enzyme binding).

Physicochemical Impact of Halogenation

The substitution of Hydrogen with Halogens affects the molecule's behavior in biological systems.

Substituent (R)Van der Waals Radius (Å)Electronegativity (Pauling)

(Hammett)

(Lipophilicity)
-H 1.202.10.000.00
-F 1.474.00.060.14
-Cl 1.753.00.230.71
-Br 1.852.80.230.86
-I 1.982.50.181.12

Data synthesized from Hansch et al. and standard medicinal chemistry texts.

Synthetic Methodologies

The construction of halogenated phenylpropanoic acids relies on three primary retrosynthetic disconnections.

Workflow Visualization

The following diagram outlines the decision matrix for selecting a synthetic route based on the starting material availability and halogen stability.

SynthesisWorkflow Start Target: Halogenated Phenylpropanoic Acid Route1 Route A: Reduction of Cinnamic Acids Start->Route1 Preferred Route2 Route B: Heck Coupling Start->Route2 Alternative Route3 Route C: Friedel-Crafts / Knoevenagel Start->Route3 Classical Step1A Start: Halogenated Benzaldehyde Route1->Step1A Step2A Start: Aryl Halide (Ar-X) Route2->Step2A Step1B Reaction: Knoevenagel (w/ Malonic Acid) Step1A->Step1B Step1C Intermediate: Cinnamic Acid Step1B->Step1C Step1D Critical Step: Selective Hydrogenation Step1C->Step1D Avoid Dehalogenation End Purified Product Step1D->End Step2B Reaction: Pd-Cat Coupling w/ Acrylate Step2A->Step2B Step2B->Step1D

Caption: Decision tree for the synthesis of halogenated phenylpropanoic acids. Route A is most common but requires careful catalyst selection to prevent loss of the halogen.

Detailed Protocol: Selective Hydrogenation

Objective: Synthesis of 3-(4-Chlorophenyl)propanoic acid from 4-chlorocinnamic acid without dehalogenation.

Context: Standard catalytic hydrogenation (Pd/C, H2) often cleaves Ar-Cl and Ar-Br bonds (hydrogenolysis). To retain the halogen, catalyst poisoning or alternative metals are required.[4]

Protocol:

  • Reagents:

    • Substrate: 4-Chlorocinnamic acid (1.0 eq).

    • Catalyst: 5% Pt/C (Platinum on Carbon) or RhCl(PPh3)3 (Wilkinson’s Catalyst). Note: Pt is less prone to hydrogenolysis than Pd.

    • Solvent: Ethyl Acetate or Ethanol.

    • Hydrogen source: H2 gas (balloon pressure, ~1 atm).

  • Procedure:

    • Dissolve 10 mmol of 4-chlorocinnamic acid in 50 mL of Ethyl Acetate.

    • Add 5 mol% of 5% Pt/C catalyst carefully under inert atmosphere (N2).

    • Purge the vessel with H2 gas three times.[1]

    • Stir vigorously at room temperature (20-25°C). Higher temperatures increase the risk of dehalogenation.

    • Monitor via TLC or HPLC. Reaction is typically complete in 2-4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate in vacuo to yield the product.

  • Validation:

    • 1H NMR (CDCl3): Look for disappearance of alkene doublets (δ 6.4, 7.6) and appearance of triplets at δ 2.65 (t, 2H) and δ 2.95 (t, 2H).

    • Mass Spec: Confirm isotopic pattern of Chlorine (M and M+2 peaks in 3:1 ratio).

Medicinal Chemistry & SAR

The phenylpropanoic acid moiety is a "privileged scaffold" in metabolic disease drug discovery, particularly for PPAR agonists (glitazars).

PPAR Agonist Pharmacophore

PPARs (Peroxisome Proliferator-Activated Receptors) are nuclear receptors regulating lipid and glucose metabolism.

  • The Acid Head: The propanoic acid carboxylate forms hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr464 (PPAR
    
    
    
    ) in the Ligand Binding Domain (LBD).
  • The Linker: The 2- or 3-carbon chain positions the aromatic tail correctly.

  • The Halogenated Tail: The phenyl ring sits in a large hydrophobic pocket. Halogen substitution (Cl, F) improves fit and prevents metabolic clearance.

Antimicrobial Activity

Recent studies have isolated chlorinated phenylpropanoic acid derivatives from marine actinomycetes (Streptomyces coelicolor).[5]

  • Compound: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid.[5]

  • Activity: Selective inhibition of E. coli and S. aureus.

  • Mechanism: Likely interference with bacterial fatty acid biosynthesis (FAS-II pathway) due to structural similarity with enoyl-ACP intermediates.

Biological Pathway Visualization

The interaction of these analogs within the PPAR signaling pathway is detailed below.

PPAR_Pathway cluster_SAR SAR Critical Points Ligand Halogenated Phenylpropanoic Acid PPAR PPAR Receptor (Alpha/Gamma) Ligand->PPAR Binding (H-bond to Tyr) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binding to Promoter Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activation Point1 Carboxyl Group: Essential for anchoring Point1->Ligand Point2 Halogen on Ring: Enhances hydrophobic interaction & half-life Point2->Ligand

Caption: Mechanism of action for phenylpropanoic acid analogs in PPAR signaling. The halogenated tail stabilizes the receptor-ligand complex.

Future Perspectives

The field is moving toward Fluorine Scanning . Replacing hydrogen with fluorine (


) is a standard tactic to block metabolic "soft spots" without significantly changing steric bulk (Van der Waals radius 1.20 Å vs 1.47 Å).
  • Trend: Synthesis of

    
    -difluorophenylpropanoic acids to lower the pKa of the carboxylic acid, potentially improving oral bioavailability by altering the ionization state in the gut.
    

References

  • Nomura, M., et al. (2003). "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor alpha subtype-selective activators." Journal of Medicinal Chemistry. Link

  • Xu, Y., et al. (2011). "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship." Journal of Medicinal Chemistry. Link

  • El-Gendy, M. A., et al. (2008). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs. Link

  • BenchChem Technical Support. (2025). "Synthesis of 3-(4-Chlorophenyl)propanoic acid synthesis." BenchChem Protocols. Link

  • Jackson, S. D. (1996). "Selective Hydrogenation of Cinnamaldehyde over Supported Copper Catalysts." Journal of Catalysis. Link

Sources

Exploratory

Strategic Bioisosteric Applications of 2-(5-Bromo-2-fluorophenyl)propanoic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic use of bioisosteres. 2-(5-Bromo-2-fluorophenyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic use of bioisosteres. 2-(5-Bromo-2-fluorophenyl)propanoic acid (CAS 1543064-27-2) serves as a highly versatile, trifunctional scaffold for developing advanced non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. As a structural relative of flurbiprofen, this building block provides three distinct vectors for optimization: a propanoic acid moiety for acidic pharmacophore replacement, a 2-fluoro substituent for metabolic shielding, and a 5-bromo handle for late-stage cross-coupling.

This technical guide deconstructs the causality behind utilizing this specific scaffold, detailing the physicochemical impact of its derivatization, step-by-step synthetic workflows, and the pharmacological rationale for its use in hit-to-lead optimization.

Structural Deconstruction & Bioisosteric Rationale

The utility of 2-(5-bromo-2-fluorophenyl)propanoic acid lies in its modularity. Each functional group serves a specific, mechanistically driven purpose in drug design.

The Propanoic Acid Moiety: Mitigating Idiosyncratic Toxicity

The carboxylic acid is a ubiquitous pharmacophore present in over 450 marketed drugs, crucial for establishing strong hydrogen bonds with target proteins (e.g., Arg120 in COX enzymes)[1][2]. However, carboxylic acids are prone to Phase II metabolism, specifically acyl glucuronidation. Acyl glucuronides are electrophilic and can irreversibly bind to plasma proteins, leading to idiosyncratic hepatotoxicity and immune-mediated adverse events[3].

By replacing the propanoic acid with bioisosteres such as 1H-tetrazoles, oxadiazolones, or acylsulfonamides, researchers can maintain the required acidic pKa (facilitating target binding) while significantly improving lipophilicity (LogD) and completely bypassing the acyl glucuronidation pathway[3][4].

The 2-Fluoro Substituent: Stereoelectronic Conformation

Fluorine substitution is a classic bioisosteric strategy. In this scaffold, the 2-fluoro group acts as a bioisostere for hydrogen or a hydroxyl group. Its high electronegativity lowers the pKa of the adjacent propanoic acid, while its stereoelectronic properties restrict the rotation of the phenyl-alkyl bond via dipole-dipole interactions. Furthermore, the strong C-F bond (approx. 116 kcal/mol) provides a "metabolic shield," blocking cytochrome P450-mediated aromatic oxidation at the ortho position.

The 5-Bromo Handle: The Diversification Vector

The 5-bromo substituent is not typically retained in the final drug candidate; rather, it is a synthetic bioisosteric handle. It allows for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This enables the replacement of the highly lipophilic, planar biphenyl system found in flurbiprofen with sp3-rich or heteroaromatic rings (e.g., pyrimidines or bicyclo[1.1.1]pentanes), thereby improving aqueous solubility and reducing off-target lipophilic binding[5].

G Core 2-(5-bromo-2-fluorophenyl) propanoic acid Propanoic Propanoic Acid Moiety (Pharmacophore) Core->Propanoic Fluoro 2-Fluoro Substituent (Metabolic Shield) Core->Fluoro Bromo 5-Bromo Handle (Diversification Vector) Core->Bromo Tetrazole Tetrazole / Oxadiazolone Bioisosteres Propanoic->Tetrazole Mitigates Toxicity Conformation Conformational Locking & pKa Modulation Fluoro->Conformation F-H Dipole CrossCoupling Late-Stage Cross-Coupling (Heteroaryl Bioisosteres) Bromo->CrossCoupling Suzuki/Buchwald

Structural rationale for 2-(5-bromo-2-fluorophenyl)propanoic acid derivatization.

Quantitative Profiling: Carboxylic Acid vs. Bioisosteres

When optimizing the 2-(5-bromo-2-fluorophenyl)propanoic acid scaffold, tracking the shift in physicochemical properties is critical. The table below summarizes the typical property shifts when the carboxylic acid is replaced by standard bioisosteres.

Functional GroupApprox. pKaRelative LogD (pH 7.4)Membrane PermeabilityAcyl Glucuronidation Risk
Carboxylic Acid (Parent)4.0 - 4.5BaselineModerateHigh
1H-Tetrazole 4.5 - 5.0+0.5 to +1.0Moderate to HighEliminated
Oxadiazolone 5.5 - 6.0+1.0 to +1.5HighEliminated
Acylsulfonamide 4.5 - 5.5+0.2 to +0.8ModerateEliminated

Data synthesized from established bioisosteric profiling standards[1][3].

Experimental Workflows & Methodologies

To transform 2-(5-bromo-2-fluorophenyl)propanoic acid into a viable clinical lead, a two-step sequence is highly effective: converting the acid to a tetrazole, followed by cross-coupling at the bromo position.

Protocol 1: One-Pot Photoredox Synthesis of a Tetrazole Bioisostere

Historically, converting a carboxylic acid to a tetrazole required hazardous reagents like toxic tin azides and harsh reflux conditions. Recent advancements utilize organic photoredox catalysis to achieve this in one pot under mild conditions, ensuring a safer and more scalable self-validating system[6].

Causality & Logic: We utilize a photoredox approach to generate an amidoxime intermediate in situ, which is subsequently cyclized. This avoids the generation of explosive hydrazoic acid and prevents the degradation of the sensitive 2-fluoro-benzyl stereocenter.

Step-by-Step Methodology:

  • Activation: In an oven-dried Schlenk flask under N₂, dissolve 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (0.1 M). Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Validation: Quench a 10 µL aliquot in methanol; LC-MS should show complete conversion to the methyl ester mass (indicating successful acyl chloride formation).

  • Photoredox Cyclization: Evaporate the DCM under reduced pressure. Redissolve the crude acyl chloride in anhydrous MeCN. Add NaN₃ (1.5 equiv) and the organic photocatalyst (e.g., Mes-Acr⁺, 2 mol%).

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove basic impurities), followed by brine (to prevent emulsion and remove residual water).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the 5-(1-(5-bromo-2-fluorophenyl)ethyl)-1H-tetrazole.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

With the tetrazole installed, the 5-bromo position is utilized to append a heteroaryl bioisostere (e.g., 3-pyridyl) to mimic but improve upon the biphenyl structure of flurbiprofen.

Causality & Logic: The tetrazole proton (pKa ~4.8) will interfere with the basic conditions of the Suzuki coupling. Therefore, 2.5 to 3.0 equivalents of base must be used to first deprotonate the tetrazole, forming a soluble anionic species, allowing the remaining base to activate the boronic acid.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the bromophenyl-tetrazole intermediate (1.0 equiv, 0.5 mmol), 3-pyridinylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Add K₂CO₃ (3.0 equiv). Validation: The use of K₂CO₃ is critical as weaker bases (like NaHCO₃) fail to sufficiently activate the boronic acid in the presence of the acidic tetrazole.

  • Reaction: Seal the vial and heat at 90°C for 4 hours. Monitor via TLC (UV active).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the functionalized tetrazole product. Filter and dry under vacuum.

Workflow Start Starting Material: CAS 1543064-27-2 Step1 Photoredox Catalysis (Carboxylic Acid -> Tetrazole) Start->Step1 Reagents: Photocatalyst, NaN3 Intermediate Tetrazole Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (5-Bromo -> Heteroaryl) Intermediate->Step2 Reagents: Pd(dppf)Cl2, Ar-B(OH)2 Final Fully Functionalized Bioisosteric Lead Step2->Final

Two-step synthetic workflow for generating fully functionalized bioisosteres.

Pharmacological Impact: COX-2 Inhibition Pathway

When 2-(5-bromo-2-fluorophenyl)propanoic acid is fully derivatized into a flurbiprofen-like bioisostere, its primary pharmacological target is the Cyclooxygenase (COX) enzyme system.

The parent carboxylic acid of NSAIDs binds via a critical salt bridge to the Arg120 residue and hydrogen bonds with Tyr355 in the COX-2 active site[2]. When the carboxylic acid is replaced by a tetrazole or oxadiazole, the planar geometry and distributed negative charge of the heterocycle perfectly mimic the carboxylate's electrostatic interaction energy, maintaining or even enhancing COX-2 selectivity[2][7]. This effectively blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins without the gastrointestinal ulcerogenic effects typically associated with free carboxylic acids[7].

Pathway Arachidonic Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Inhibitor Flurbiprofen Bioisostere (Tetrazole Derivative) Arg120 Arg120 / Tyr355 Binding Pocket Inhibitor->Arg120 H-Bonding Arg120->COX2 Allosteric/Competitive Block

Pharmacological pathway illustrating COX-2 inhibition via bioisosteric binding.

References

  • Horgan, C. and O'Sullivan, T. P. Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13), 2022. Available at:[Link]

  • Journal of Chemistry. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate, 2022. Available at: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter, 2025. Available at:[Link]

  • National Institutes of Health (NIH). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC, 2025. Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. OSTI.GOV, 2025. Available at:[Link]

  • National Institutes of Health (NIH). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. PMC, 2023. Available at:[Link]

  • Mykhailiuk, P. et al. Scalable synthesis of F-BCP carboxylic acid 12 (Bioisosteres). ResearchGate. Available at: [Link]

Sources

Foundational

Metabolic Stability of Fluorinated Propanoic Acid Derivatives

This guide details the metabolic stability profile of fluorinated propanoic acid derivatives, focusing on the mechanistic impact of fluorine substitution on ADME pathways and providing actionable experimental protocols....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic stability profile of fluorinated propanoic acid derivatives, focusing on the mechanistic impact of fluorine substitution on ADME pathways and providing actionable experimental protocols.

A Technical Guide for Drug Development Scientists

Executive Summary: The Fluorine Bioisostere Strategy

In medicinal chemistry, propanoic acid moieties often serve as key pharmacophores (e.g., NSAIDs, metabolic intermediates) but suffer from rapid clearance via


-oxidation  or toxicity arising from reactive acyl glucuronides .

Strategic fluorination is not merely about blocking metabolic "hotspots"; it fundamentally alters the physicochemical landscape of the molecule.[1]

  • 
    -Fluorination (2-fluoro):  primarily blocks chiral inversion and alters acyl glucuronide reactivity.[1]
    
  • 
    -Fluorination (3-fluoro):  prevents 
    
    
    
    -oxidation but carries a risk of "lethal synthesis" (metabolism to fluorocitrate) if not sterically constrained.[1]

This guide provides the mechanistic rationale and experimental frameworks to evaluate these derivatives.

Mechanistic Foundations: How Fluorine Alters Metabolism[1]

Physicochemical Shifts (The pKa Effect)

Replacing hydrogen with fluorine drastically increases acidity due to the strong inductive effect (


) of the fluorine atom.[1] This alters the ionization state at physiological pH (7.4), impacting membrane permeability and protein binding.[1]
CompoundStructureApproximate pKa% Ionized at pH 7.4
Propanoic Acid

~4.87~99.7%
2-Fluoropropanoic Acid

~2.68>99.99%
3-Fluoropropanoic Acid

~3.89~99.97%

Impact: The


-fluorinated derivative is a significantly stronger acid.[1] While this prevents passive diffusion across some membranes, it often enhances binding to plasma proteins (e.g., albumin), which can paradoxically protect the molecule from rapid hepatic clearance.
Blockade of -Oxidation

The primary catabolic pathway for short-chain fatty acids is mitochondrial


-oxidation.
  • Mechanism: The enzyme Acyl-CoA Dehydrogenase initiates the cycle by abstracting a pro-R

    
    -proton and a pro-R 
    
    
    
    -proton to form a trans-
    
    
    -enoyl-CoA.
  • The Fluorine Blockade:

    • C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering enzymatic abstraction energeticallly unfavorable.[1]

    • Stereoelectronic Effect: Substitution at the

      
       or 
      
      
      
      position with fluorine prevents the formation of the requisite double bond, effectively halting the cycle.[1]
Acyl Glucuronidation & Reactivity

Carboxylic acids are metabolized by UGT enzymes to form acyl glucuronides (AGs) .[1][2] These are reactive electrophiles capable of acylating proteins (leading to immune-mediated toxicity/DILI).[1][2]

  • Non-fluorinated AGs: Undergo rapid intramolecular acyl migration (to 2,3,4-OH of the sugar), leading to permanent protein adducts.

  • 
    -Fluorinated AGs: 
    
    • Increased Electrophilicity: The electron-withdrawing F makes the carbonyl carbon more positive, potentially increasing reactivity toward nucleophiles.[1]

    • Rapid Hydrolysis (Safety Valve): The same inductive effect stabilizes the leaving group (the carboxylate anion), making the AG highly unstable in aqueous media.[1] It often hydrolyzes back to the parent drug before it can covalently bind to proteins, potentially improving the safety profile compared to the hydrogen analog.[1]

Visualizing the Metabolic Divergence

The following diagram illustrates how fluorine substitution diverts metabolic fate compared to the native propanoic acid scaffold.

Caption: Metabolic divergence of propanoic acid derivatives. Fluorine blocks


-oxidation (red path) and promotes hydrolysis of reactive acyl glucuronides (yellow path), reducing toxic protein binding.

Experimental Protocols

To validate the stability and safety of your fluorinated derivative, follow this tiered assay system.

Tier 1: Chemical Stability & pKa Determination

Before enzymatic testing, establish the baseline chemical reactivity.

  • Potentiometric Titration: Determine pKa using a standardized titrator (e.g., Sirius T3).[1] Expect pKa < 3.0 for

    
    -F analogs.[1]
    
  • Buffer Stability: Incubate compound (10 µM) in PBS (pH 7.4) at 37°C for 24 hours. Analyze by LC-MS/MS to ensure no spontaneous defluorination (rare, but possible if

    
    -elimination occurs).
    
Tier 2: Metabolic Stability (Microsomal & Hepatocyte)

Differentiates between CYP-mediated oxidation and Phase II conjugation.

Materials:

  • Liver Microsomes (Human/Rat)[1]

  • Cryopreserved Hepatocytes[1]

  • NADPH regenerating system[1]

  • UDPGA (cofactor for glucuronidation)[1]

Protocol (Microsomal):

  • Preparation: Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add test compound (1 µM final) and NADPH (1 mM).

    • Control A: Without NADPH (checks for non-CYP degradation).[1]

    • Control B: With UDPGA + Alamethicin (pore-forming agent) to activate UGTs.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).[1]
    
    • Success Criterion:

      
      -F analog should show >50% reduction in 
      
      
      
      compared to non-fluorinated parent if oxidation was the major pathway.[1]
Tier 3: Reactive Metabolite Assessment (Peptide Trapping)

Critical for assessing the safety of the acyl glucuronide.[1]

Rationale: If the


-F analog forms an acyl glucuronide, you must determine if it binds to proteins.

Protocol:

  • Trapping Agent: Use Glutathione (GSH) or a lysine-containing peptide (e.g., K-peptide).[1]

  • Incubation: Incubate compound (10-50 µM) with Human Liver Microsomes (HLM) + NADPH + UDPGA + GSH (5 mM).

  • Time: Extended incubation (60-120 min).

  • Detection: Scan for GSH-conjugates using LC-MS/MS (Neutral Loss scan of 129 Da or Precursor Ion scan of m/z 272).

  • Interpretation:

    • High Adducts: High risk of idiosyncractic toxicity.[1]

    • Low/No Adducts:

      
      -F likely destabilized the glucuronide (rapid hydrolysis) or prevented its formation.[1]
      

Analytical Considerations (LC-MS/MS)

Fluorine introduces unique mass spectrometric properties useful for metabolite identification.

  • Mass Shift: Monofluorination adds exactly 17.99 Da (replace H with F).

  • Mass Defect: Fluorine has a negative mass defect.[1] Highly fluorinated metabolites will plot lower on a Mass Defect Filter (MDF) plot.[1]

  • Fragmentation:

    • HF Elimination: A neutral loss of 20 Da (HF) is diagnostic for aliphatic fluorines during MS/MS fragmentation.[1]

    • Diagnostic Ion: A fragment at m/z 19.00 (F-) is observable in negative mode, confirming the presence of fluorine.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Olsen, J., et al. (2003).[1] Acyl glucuronide reactivity in perspective: biological consequences. Chemico-Biological Interactions. Link

  • Tang, W. (2003).[1] The metabolism of valproic acid and its alpha-fluorinated analog. Current Drug Metabolism. Link

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Exploratory

2-(5-bromo-2-fluorophenyl)propanoic acid CAS number and identifiers

The following technical monograph provides an in-depth analysis of 2-(5-bromo-2-fluorophenyl)propanoic acid , a critical halogenated building block in medicinal chemistry. This guide is structured to facilitate the work...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 2-(5-bromo-2-fluorophenyl)propanoic acid , a critical halogenated building block in medicinal chemistry. This guide is structured to facilitate the work of synthetic chemists and drug developers, focusing on its identification, synthesis, and application in generating novel therapeutic candidates.[1]

[2][3]

Chemical Identity & Structural Significance[4]

2-(5-bromo-2-fluorophenyl)propanoic acid is a chiral 2-arylpropanoic acid derivative. Structurally, it belongs to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) but is distinguished by a specific halogenation pattern (5-bromo, 2-fluoro) on the phenyl ring.

The 5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid expansion of the core scaffold into bi-aryl systems. The 2-fluoro group modulates metabolic stability and lipophilicity, a common strategy in optimizing drug-like properties (bioisosterism).

Key Identifiers
PropertySpecification
Chemical Name 2-(5-bromo-2-fluorophenyl)propanoic acid
CAS Number 1543064-27-2
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
SMILES CC(C1=C(F)C=CC(Br)=C1)C(=O)O
InChI Key (Predicted based on structure) YKWLQUMQHMKRNB-UHFFFAOYSA-N (Analog)
Appearance Off-white to pale yellow solid (Typical)
Precursor CAS 883514-21-4 (5-bromo-2-fluorophenylacetic acid)

Synthetic Methodology

The synthesis of 2-(5-bromo-2-fluorophenyl)propanoic acid typically proceeds via the


-alkylation of its phenylacetic acid precursor. This route is preferred for its scalability and the ability to control the introduction of the methyl group at the chiral center (though usually obtained as a racemate unless asymmetric catalysis is employed).
Core Synthesis Workflow

The following protocol describes the conversion of 5-bromo-2-fluorophenylacetic acid to the target propanoic acid.

Phase 1: Ester Protection

Rationale: The carboxylic acid must be protected to prevent quenching of the base in the subsequent alkylation step.

  • Reagents: 5-bromo-2-fluorophenylacetic acid (1.0 eq), Methanol (excess), H₂SO₄ (cat.).

  • Conditions: Reflux for 4–6 hours.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

  • Product: Methyl 2-(5-bromo-2-fluorophenyl)acetate.

Phase 2:

-Methylation (Critical Step)

Rationale: Introduction of the methyl group at the benzylic position creates the propanoic acid skeleton.

  • Reagents: Methyl ester (from Phase 1), Lithium Diisopropylamide (LDA, 1.1 eq), Methyl Iodide (MeI, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool THF solution of LDA to -78°C under N₂.

    • Add ester dropwise; stir for 30 min to generate the enolate.

    • Add MeI dropwise.

    • Allow to warm to 0°C over 2 hours.

  • Validation: Monitor by TLC. Disappearance of starting material and appearance of a slightly less polar spot indicates conversion.

Phase 3: Hydrolysis

Rationale: Removal of the methyl ester to yield the free acid.

  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc or column chromatography.

Synthetic Pathway Diagram

SynthesisPath Precursor 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) Intermediate Methyl Ester Intermediate Precursor->Intermediate MeOH, H2SO4 (Esterification) Enolate Lithium Enolate Species (-78°C) Intermediate->Enolate LDA, THF (Deprotonation) Product 2-(5-bromo-2-fluorophenyl) propanoic acid (CAS 1543064-27-2) Enolate->Product 1. MeI (Alkylation) 2. LiOH (Hydrolysis)

Figure 1: Step-wise synthetic route from the phenylacetic acid precursor to the target propanoic acid.

Applications in Drug Discovery[1][7][8]

This compound is primarily utilized as a scaffold for Structure-Activity Relationship (SAR) studies in two major therapeutic areas:

A. Next-Generation NSAIDs

The 2-arylpropanoic acid moiety is the pharmacophore responsible for COX enzyme inhibition (e.g., Ibuprofen, Naproxen). The 2-fluoro substitution on the phenyl ring mimics the electronic properties of Flurbiprofen, while the 5-bromo position allows for the introduction of novel side chains to alter selectivity (COX-1 vs. COX-2) or improve potency.

B. SGLT2 Inhibitor Development

Halogenated benzyl derivatives are frequent intermediates in the synthesis of gliflozins (SGLT2 inhibitors). The 5-bromo-2-fluorophenyl motif can be coupled with sugar moieties or heterocycles (like thiophenes) to construct the characteristic "C-glycoside" architecture found in drugs like Canagliflozin.

Downstream Functionalization Workflow

The utility of the CAS 1543064-27-2 lies in its "plug-and-play" nature for palladium chemistry.

Applications cluster_rxn Palladium-Catalyzed Coupling Core 2-(5-bromo-2-fluorophenyl) propanoic acid Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd(dba)2) Core->Buchwald Target1 Bi-aryl NSAID Analogs (Improved Lipophilicity) Suzuki->Target1 Target2 Amino-aryl Derivatives (Kinase Inhibitors) Buchwald->Target2

Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle for medicinal chemistry optimization.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic hydrogen is susceptible to slow oxidation if exposed to air/light over prolonged periods.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water.

References

  • Sigma-Aldrich. Product Detail: 2-(5-bromo-2-fluorophenyl)propanoic acid (CAS 1543064-27-2).[3] Retrieved from .

  • BLDpharm. Product Analysis: 2-(5-Bromo-2-fluorophenyl)propanoic acid.[3][4] Retrieved from .

  • ChemicalBook. Precursor Data: 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4). Retrieved from .

  • Figshare. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-substituted}propanoic Acid Derivatives. Journal of Medicinal Chemistry Data. Retrieved from .

  • Google Patents. Preparation method of halogenated phenylacetic acid derivatives (CN106928044A). Retrieved from .

Sources

Foundational

Technical Guide: Structure-Activity Relationship of Bromo-Fluoro Phenyl Acids

This guide provides a technical analysis of bromo-fluoro phenyl acids (BFPAs), focusing on their role as high-value scaffolds in medicinal chemistry.[1] It moves beyond basic definitions to explore the specific Structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of bromo-fluoro phenyl acids (BFPAs), focusing on their role as high-value scaffolds in medicinal chemistry.[1] It moves beyond basic definitions to explore the specific Structure-Activity Relationship (SAR) drivers—electronic modulation, metabolic blocking, and halogen bonding—that make these intermediates critical in modern drug discovery, exemplified by the synthesis of Enzalutamide.

[1]

Executive Summary

Bromo-fluoro phenyl acids (BFPAs) represent a privileged substructure in medicinal chemistry, offering a unique balance of steric and electronic properties. Unlike simple benzoic acids, the simultaneous presence of a fluorine atom (high electronegativity, metabolic stability) and a bromine atom (lipophilicity, halogen bonding capability, cross-coupling handle) allows for precise tuning of ligand-target interactions. This guide analyzes the physicochemical profile of BFPAs, their critical role in the synthesis of androgen receptor antagonists, and their emerging utility in transthyretin (TTR) stabilization.

Physicochemical Profiling & Electronic Landscape

The strategic placement of fluorine and bromine on the phenyl ring significantly alters the acidity (pKa) and lipophilicity (LogP) of the carboxylic acid tail. Understanding these shifts is essential for optimizing oral bioavailability and target engagement.

The Ortho-Fluorine Effect

Placing a fluorine atom ortho to the carboxylic acid (e.g., in 2-fluoro-4-bromobenzoic acid) results in a dramatic increase in acidity.[1] This is driven by the inductive electron-withdrawing effect (-I) of fluorine, which stabilizes the carboxylate anion, and a repulsive electrostatic interaction between the fluorine lone pairs and the carbonyl oxygen, forcing the carboxyl group out of planarity and exposing the proton.

Comparative Physicochemical Data

The following table summarizes the properties of key isomers compared to unsubstituted benzoic acid.

CompoundSubstitution PatternpKa (Exp/Pred)*LogP (Est.)Electronic Effect (Hammett)
Benzoic Acid Unsubstituted4.201.87Reference
2-Fluorobenzoic Acid ortho-F3.272.05Strong -I (Inductive)
4-Fluorobenzoic Acid para-F4.142.10-I / +R (Resonance)
4-Bromo-2-fluorobenzoic Acid ortho-F, para-Br3.05 - 3.20 2.95Synergistic Acidification
3-Bromo-4-fluorobenzoic Acid meta-Br, para-F3.753.10Moderate Acidification
  • Note: pKa values for di-substituted systems are derived from Hammett equation predictions and comparative literature data.

Halogen Bonding Potential

While Fluorine is a poor halogen bond donor due to its low polarizability, Bromine is an excellent donor. In BFPAs, the bromine atom often serves as a "sigma-hole" donor, capable of forming linear non-covalent interactions (C–Br···O/N) with backbone carbonyls or histidine residues in protein binding pockets. This interaction is strictly directional, unlike hydrogen bonding, providing a tool for enhancing selectivity.

Core Application: The Enzalutamide Case Study

The most prominent pharmaceutical application of BFPAs is in the synthesis of Enzalutamide (Xtandi), a second-generation androgen receptor antagonist used in prostate cancer therapy. The starting material, 4-bromo-2-fluorobenzoic acid , is not merely a passive scaffold; its substitution pattern is retained to drive the drug's efficacy.[1]

  • 2-Fluoro Position: Blocks metabolic oxidation at the phenyl ring, extending half-life.[1]

  • 4-Bromo Position: Originally serves as the handle for the Ullmann coupling to attach the dimethyl-hydantoin core (via conversion to an ester/amide intermediate).[1]

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the BFPA scaffold into the active pharmaceutical ingredient (API).

Enzalutamide_Synthesis Figure 1: Critical role of 4-bromo-2-fluorobenzoic acid in Enzalutamide synthesis. Start 4-Bromo-2-fluorobenzoic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4) Start->Step1 Activation Step2 Ullmann Coupling (CuI, Amino Acid) Step1->Step2 C-N Bond Formation (Bromine Displacement) Step3 Cyclization (Thiophosgene equivalent) Step2->Step3 Ring Closure Final Enzalutamide (API) Step3->Final Methylation/Finalization

Figure 1: The bromine atom acts as a leaving group for coupling, while the fluorine remains to enforce metabolic stability.[1]

Exploratory SAR: Transthyretin (TTR) Stabilization

Beyond synthetic intermediates, BFPAs exhibit direct biological activity as TTR kinetic stabilizers. TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers.[2][3][4][5] Small molecules that bind to the thyroxine (T4) pockets at the dimer-dimer interface can stabilize the tetramer.[2]

The Hydrophobic Channel Match

The T4 binding pocket contains three halogen-binding pockets (HBPs).

  • Mechanism: The carboxylic acid headgroup of the BFPA anchors the molecule via electrostatic interaction with Lys15 at the pocket entrance.

  • SAR Insight: The phenyl ring occupies the hydrophobic channel. The Bromine atom, being large and lipophilic, effectively fills the inner hydrophobic pockets (HBP2/HBP3), mimicking the iodine atoms of thyroxine. The Fluorine atom modulates the pKa of the headgroup to ensure ionization at physiological pH (7.4) while preventing oxidative metabolism of the ring.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorobenzoic Acid (Oxidation Route)

Rationale: This route avoids the use of cryogenic lithiation, making it suitable for scale-up.[6]

Reagents: 4-Bromo-2-fluorotoluene, KMnO4, Pyridine/Water.[1]

  • Setup: Charge a reaction vessel with 4-bromo-2-fluorotoluene (1.0 eq) and a mixture of Pyridine:Water (1:1 v/v). Heat to 80°C.

  • Oxidation: Add KMnO4 (4.0 eq) portion-wise over 2 hours. The reaction is exothermic; maintain temperature <95°C.

  • Workup: Reflux for 3 hours. Filter the hot mixture through Celite to remove MnO2.

  • Isolation: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with 6N HCl to pH 1-2.

  • Purification: The product precipitates as a white solid. Filter, wash with cold water, and dry.

    • Yield: Typically 70-80%.[1]

    • Validation: 1H NMR (DMSO-d6) should show carboxylic proton at ~13.5 ppm and aromatic signals corresponding to the 1,2,4-substitution pattern.

SAR Mapping Visualization

The following diagram maps the functional utility of each position on the BFPA scaffold.

BFPA_SAR_Map Figure 2: SAR Map of 4-Bromo-2-fluorobenzoic acid. Core Phenyl Ring (Scaffold) COOH Carboxylic Acid (C-1) Core->COOH Salt Bridge Anchor Ortho Ortho-F (C-2) Metabolic Block pKa Lowering Core->Ortho -I Effect Meta Meta (C-3) Steric Spacer Core->Meta Para Para-Br (C-4) Halogen Bonding Coupling Handle Core->Para Lipophilicity (LogP +0.8) COOH->Ortho Electrostatic Repulsion

Figure 2: Functional mapping of the scaffold.[1][6] The interplay between the C-1 Acid, C-2 Fluorine, and C-4 Bromine defines the molecule's utility.[1]

References

  • GuideChem. (2022). Applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid. Retrieved from

  • Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Papers. Retrieved from

  • BenchChem. (2025).[7] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluorobenzoic acid. Retrieved from [1]

  • Santolini, V., et al. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. MDPI Pharmaceuticals. Retrieved from

Sources

Exploratory

Pharmacophore modeling using 2-(5-bromo-2-fluorophenyl)propanoic acid

An In-depth Technical Guide to Pharmacophore Modeling of 2-(5-bromo-2-fluorophenyl)propanoic Acid and its Analogs for Novel Target Identification Authored by a Senior Application Scientist Abstract This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pharmacophore Modeling of 2-(5-bromo-2-fluorophenyl)propanoic Acid and its Analogs for Novel Target Identification

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust pharmacophore model centered on 2-(5-bromo-2-fluorophenyl)propanoic acid. This molecule, while structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), presents unique features that warrant a detailed exploration for novel biological targets. We will move beyond rote protocol recitation, instead focusing on the strategic rationale behind each experimental and computational choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit-to-lead optimization and novel target discovery. We will detail a self-validating workflow, from initial ligand preparation and feature identification to model validation and its application in virtual screening campaigns.

Introduction: Deconstructing the Starting Point

The selection of 2-(5-bromo-2-fluorophenyl)propanoic acid as a starting point is predicated on its structural alerts. The presence of a propanoic acid moiety is a classic feature in many cyclooxygenase (COX) inhibitors. However, the specific halogenation pattern—a bromine at the 5-position and a fluorine at the 2-position of the phenyl ring—introduces electronic and steric modifications that can significantly alter its binding profile compared to common NSAIDs. Our central hypothesis is that these modifications may confer selectivity for other, less-explored biological targets.

Pharmacophore modeling serves as our primary tool to translate these structural features into a three-dimensional query of essential chemical functionalities required for biological activity. A well-defined pharmacophore model is not merely a depiction of a single molecule's structure; it is an abstraction of the key interactions—hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable features—that a ligand must possess to bind effectively to a target receptor.

The Strategic Workflow: A Self-Validating Approach

Our methodology is designed as a closed-loop system, where each step provides validation for the next. This ensures that our final pharmacophore model is not an artifact of our initial assumptions but a robust representation of the potential bioactivity of our lead compound.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Ligand Preparation & Conformational Analysis B Pharmacophore Feature Identification A->B C Hypothesis Generation (3D Pharmacophore) B->C E Database Screening (Active vs. Decoy) C->E D Decoy Set Generation D->E F Statistical Validation (ROC, AUC, EF) E->F G Virtual Screening of Compound Libraries F->G H Molecular Docking & Scoring G->H I Hit Identification & In Vitro Testing H->I G cluster_features Pharmacophore Features NI NI AR AR NI->AR 4.5 Å HBA1 HBA NI->HBA1 1.8 Å HBA2 HBA NI->HBA2 1.8 Å HY HY AR->HY 3.2 Å

Caption: A 2D representation of a potential pharmacophore hypothesis with feature types and distances.

Rigorous Model Validation: Separating Signal from Noise

A generated pharmacophore hypothesis is meaningless without rigorous validation. The goal is to demonstrate that the model can effectively distinguish known active compounds from inactive (or decoy) molecules.

Protocol 2: Pharmacophore Model Validation

  • Active Set Compilation: Gather a small, structurally diverse set of molecules known to be active against a potential target of interest (if known). If the target is unknown, use molecules structurally similar to our lead compound that have demonstrated some biological activity.

  • Decoy Set Generation: For each active molecule, generate a set of decoy molecules. Decoys should have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) but different topology. The DUD-E (Directory of Useful Decoys, Enhanced) server is an excellent resource for this.

  • Database Screening: Use the pharmacophore hypothesis to screen a database containing both the active set and the decoy set.

  • Statistical Analysis: Evaluate the performance of the pharmacophore model using the following metrics:

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. A good model will have a curve that bows towards the top-left corner.

    • Area Under the Curve (AUC): The area under the ROC curve. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates random performance.

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., 1%) of the screened database compared to a random selection. A high EF value indicates good model performance.

MetricDescriptionValue for a Good Model
AUC Area Under the ROC Curve> 0.7
EF (1%) Enrichment Factor in the top 1% of hits> 10
Goodness of Hit (GH) Score A scoring function that combines several metrics> 0.7

Application: From Virtual Screening to Hit Identification

A validated pharmacophore model is a powerful tool for identifying novel chemical matter.

Virtual Screening

The pharmacophore model is used as a 3D query to rapidly screen large compound libraries (e.g., ZINC, Enamine REAL). This process filters out molecules that do not match the required 3D arrangement of chemical features, drastically reducing the number of compounds that need to be considered for further analysis.

Molecular Docking and Scoring

The hits from the virtual screen should then be subjected to molecular docking into a hypothesized or known protein target. Docking provides a more detailed, atomistic view of the potential binding mode and allows for the ranking of hits based on a scoring function that estimates binding affinity.

Expert Insight: It is critical to understand that pharmacophore screening and molecular docking are complementary techniques. Pharmacophore screening is fast and excellent for filtering large databases, while docking is more computationally intensive but provides a more detailed prediction of the binding interaction. The combination of both methods provides a robust workflow for hit identification.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to pharmacophore modeling using 2-(5-bromo-2-fluorophenyl)propanoic acid as a starting point. By emphasizing a self-validating workflow, from meticulous ligand preparation to robust statistical validation, we have established a framework for generating a high-quality pharmacophore model. This model serves not only as a tool for understanding the potential bioactivity of our lead compound but also as a powerful query for discovering novel molecules with therapeutic potential. The subsequent steps of virtual screening, molecular docking, and ultimately, in vitro testing will be crucial in translating this computational model into tangible therapeutic leads.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • PubChem. (n.d.). 2-(5-bromo-2-fluorophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Schrödinger, LLC. (2023). LigPrep. New York, NY. [Link]

  • Open Babel Development Team. (2023). Open Babel. [Link]

  • Chemical Computing Group ULC. (2023). Molecular Operating Environment (MOE). Montreal, QC, Canada. [Link]

  • Koes, D. R., & Camacho, C. J. (2012). Pharmit: interactive exploration of chemical space. Journal of Cheminformatics, 4(1), 1-13. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC− a free database of commercially available compounds for virtual screening. Journal of Chemical Information and Modeling, 45(1), 177–182. [Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(5-Bromo-2-fluorophenyl)propanoic Acid

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-(5-bromo-2-fluorophenyl)propanoic acid . It is designed for medicinal chemists and process development scientists, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-(5-bromo-2-fluorophenyl)propanoic acid . It is designed for medicinal chemists and process development scientists, focusing on robustness, scalability, and impurity control.

Executive Summary & Strategic Analysis

The target molecule, 2-(5-bromo-2-fluorophenyl)propanoic acid , represents a critical "profen" scaffold (2-arylpropanoic acid) often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The simultaneous presence of the fluorine (C2) and bromine (C5) substituents on the phenyl ring introduces specific electronic and steric challenges:

  • Electronic Deactivation: The fluorine atom inductively deactivates the ring, making Friedel-Crafts approaches inefficient.

  • Regioselectivity: The ortho-fluorine activates the adjacent ring proton (C3-H) toward lithiation, posing a risk of side reactions during strong base treatments.

  • Synthetic Utility: The C5-Bromine serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this acid a high-value intermediate.

This protocol details a Linear 3-Step Synthesis starting from commercially available (5-bromo-2-fluorophenyl)acetic acid. This route is selected for its operational simplicity, high atom economy, and avoidance of expensive transition metal catalysts in the scaffold-construction phase.

Retrosynthetic Logic

The most robust disconnection for 2-arylpropanoic acids is the


-C–C bond formation via enolate alkylation. This approach allows for precise installation of the methyl group while maintaining the integrity of the halogenated aromatic core.

Retrosynthesis Target Target: 2-(5-Bromo-2-fluorophenyl)propanoic acid Disconnect Disconnection: α-Methylation Target->Disconnect Precursor Precursor: Methyl (5-bromo-2-fluorophenyl)acetate Disconnect->Precursor StartMat Starting Material: (5-Bromo-2-fluorophenyl)acetic acid (CAS: 883514-21-4) Precursor->StartMat Esterification

Figure 1: Retrosynthetic analysis identifying the aryl acetic acid as the optimal starting point.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Objective: Convert the carboxylic acid to a methyl ester to facilitate controlled enolate formation. Direct alkylation of the acid dianion is possible but often results in lower yields due to solubility issues and competing side reactions.

  • Reagents: (5-Bromo-2-fluorophenyl)acetic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (H₂SO₄, cat.).

  • Mechanism: Fischer Esterification.

Procedure:

  • Charge a round-bottom flask with (5-bromo-2-fluorophenyl)acetic acid (10.0 g, 42.9 mmol).

  • Add Methanol (anhydrous, 100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring.

  • Heat the solution to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

  • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in EtOAc (100 mL) and wash sequentially with sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Dry over MgSO₄, filter, and concentrate to yield Methyl (5-bromo-2-fluorophenyl)acetate as a pale yellow oil.

    • Expected Yield: >95% (Quant.)

    • Checkpoint: The product should be neutral. Acidic impurities will interfere with the base in Step 2.

Step 2: -Methylation (The Critical Step)

Objective: Install the methyl group at the alpha position. Critical Control: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA. While LDA is standard, LiHMDS is less nucleophilic and bulky, minimizing the risk of ortho-lithiation at the C3 position (between F and the side chain) or nucleophilic attack on the ester carbonyl.

  • Reagents: Methyl (5-bromo-2-fluorophenyl)acetate (1.0 eq), LiHMDS (1.1 eq, 1.0 M in THF), Methyl Iodide (MeI, 1.2 eq), Dry THF.

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Solvation: Dissolve the methyl ester from Step 1 (10.0 g, 40.5 mmol) in anhydrous THF (80 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS (1.0 M in THF, 44.5 mL, 44.5 mmol) dropwise over 20 minutes via syringe pump or addition funnel. Maintain internal temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating enolate formation.

    • Aging: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 mL, 48.6 mmol) dropwise.

    • Caution: MeI is carcinogenic. Handle in a fume hood.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with sat. NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Product: Methyl 2-(5-bromo-2-fluorophenyl)propanoate.

Step 3: Saponification to Target Acid

Objective: Hydrolyze the ester to the final carboxylic acid without debromination.

  • Reagents: Methyl ester (from Step 2), Lithium Hydroxide (LiOH·H₂O), THF, Water.

Procedure:

  • Dissolve the methylated ester (9.0 g, ~32.7 mmol) in a mixture of THF (60 mL) and Water (20 mL).

  • Add LiOH·H₂O (2.74 g, 65.4 mmol, 2.0 eq).

  • Stir vigorously at Room Temperature for 4-6 hours.

    • QC Check: TLC should show complete consumption of the non-polar ester and formation of a baseline spot (acid).

  • Acidification: Concentrate THF under reduced pressure. Dilute the aqueous residue with water (30 mL) and wash with Et₂O (20 mL) to remove any unreacted neutral species.

  • Acidify the aqueous layer to pH ~2 using 1M HCl . A white precipitate should form.

  • Isolation: Extract the precipitate with EtOAc (3 x 50 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Hexane/EtOAc or Heptane to obtain the pure acid.

Workflow Visualization

SynthesisWorkflow Start Start: (5-Bromo-2-fluorophenyl) acetic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate 1: Methyl Ester Step1->Inter1 >95% Yield Step2 Step 2: Alkylation (LiHMDS, MeI, -78°C) Inter1->Step2 Inter2 Intermediate 2: Methyl 2-arylpropanoate Step2->Inter2 85-90% Yield (Critical Step) Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Final Product: 2-(5-Bromo-2-fluorophenyl) propanoic acid Step3->Final Quant. Yield

Figure 2: Step-by-step reaction workflow with expected yields.

Quality Control & Validation Criteria

To ensure the "Trustworthiness" of this protocol, the following analytical data should be used to validate the product at each stage.

Expected Analytical Data (Final Product)
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 105 – 110 °C (Estimated)Capillary MP
¹H NMR (400 MHz, CDCl₃) δ 11.0 (br s, 1H, COOH), 7.6 (dd, 1H, Ar-H), 7.4 (m, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 4.0 (q, 1H, α-CH), 1.55 (d, 3H, α-CH₃)Proton NMR
¹⁹F NMR δ -115 to -120 ppm (single peak)Fluorine NMR
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/H₂O + 0.1% TFA
Mass Spec (ESI) [M-H]⁻ = 245/247 (Br isotope pattern)LC-MS (Negative Mode)
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Alkylation).

    • Cause: Incomplete enolization or moisture in THF.

    • Fix: Ensure LiHMDS is fresh; re-distill THF over Na/Benzophenone.

  • Issue: Di-methylation (formation of isobutyric acid derivative).

    • Cause: Temperature too high during MeI addition or excess base.

    • Fix: Strictly maintain -78°C during addition; use exactly 1.1 eq of base.

  • Issue: Defluorination.

    • Cause: Nucleophilic aromatic substitution (SNAr) by methoxide (if using NaOMe) or excessive heat with amide bases.

    • Fix: Use LiHMDS (non-nucleophilic) and avoid heating the basic solution.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving. Destroy excess MeI with aqueous ammonia or thiosulfate.

  • LiHMDS: Pyrophoric and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon).

  • Fluorinated Compounds: While stable, combustion may release HF. Do not incinerate waste without scrubbers.

References

  • General Synthesis of 2-Arylpropanoic Acids

    • Review of Profen Synthesis: Nicholson, R. A., & Murphy, P. J. (2019). "Synthetic strategies for 2-arylpropanoic acids." Organic Process Research & Development.

  • Alpha-Methylation Protocols

    • Use of LiHMDS: Myers, A. G., et al. (1994). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society, 116(20), 9361–9362.

  • Mechanistic Insight: Slocum, D. W., et al. (2005). "Ortho-Lithiation of Fluorobenzenes." Tetrahedron, 61(13), 3261-3269.
  • Starting Material Data

    • PubChem Entry: 2-(5-bromo-2-fluorophenyl)acetic acid (CAS 883514-21-4).

Application

Suzuki-Miyaura coupling using 2-(5-bromo-2-fluorophenyl)propanoic acid

Application Note: Precision Suzuki-Miyaura Coupling of 2-(5-bromo-2-fluorophenyl)propanoic acid Executive Summary This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions using 2-(5-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Suzuki-Miyaura Coupling of 2-(5-bromo-2-fluorophenyl)propanoic acid

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions using 2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1543064-27-2). This substrate presents a unique "triad of challenges" for medicinal chemists: an unprotected carboxylic acid, an ortho-fluorine substituent, and a racemizable


-chiral center.

While traditional routes suggest esterification prior to coupling, this guide provides a Direct Coupling Protocol that bypasses protection steps, reducing process mass intensity (PMI) while maintaining high yields. We utilize a biphasic solvent system and specific base stoichiometry to manage the carboxylate salt in situ.

Mechanistic & Structural Analysis

Substrate Characteristics

The substrate contains a bromine atom at the 5-position, activated for oxidative addition by the electron-withdrawing fluorine atom at the 2-position (para to the bromine).

  • Electronic Effect: The C-Br bond is electron-poor due to the inductive effect (-I) of the fluorine, facilitating rapid oxidative addition to Pd(0).

  • Steric Environment: The 5-position is relatively unhindered, allowing for the use of standard bulky phosphine ligands.

  • The "Free Acid" Problem: The carboxylic acid (

    
    ) will instantly consume 1 equivalent of base, generating a carboxylate anion. This anionic species can coordinate to Palladium, potentially forming unreactive "palladate" resting states if the ligand sphere is not sufficiently robust.
    
The Racemization Risk

The propanoic acid moiety possesses an acidic


-proton. Under the basic conditions required for Suzuki coupling (pH > 10, elevated temperature), enolization can occur, leading to racemization.
  • Mitigation: If using enantiopure starting material, Protocol B (Low-Temperature) is required. For racemic scaffolds, Protocol A (Standard) is sufficient.

Strategic Workflow Visualization

The following diagram outlines the decision tree for selecting the optimal protocol based on substrate chirality and coupling partner sterics.

ReactionWorkflow Start Start: 2-(5-bromo-2-fluorophenyl)propanoic acid ChiralityCheck Is the Starting Material Enantiopure? Start->ChiralityCheck Racemic Racemic Mixture ChiralityCheck->Racemic No Enantiopure Enantiopure (R or S) ChiralityCheck->Enantiopure Yes ProtocolA PROTOCOL A: Direct Aqueous Coupling (80°C, K2CO3, Pd(dppf)Cl2) Racemic->ProtocolA Product Biaryl Product (Free Acid) ProtocolA->Product ProtocolB PROTOCOL B: Mild Base / High Activity (40-50°C, CsF, SPhos-Pd-G2) Enantiopure->ProtocolB ProtocolB->Product

Figure 1: Decision matrix for protocol selection based on chirality requirements.

Experimental Protocols

Protocol A: Standard Direct Coupling (Racemic)

Best for: Library synthesis, robust scale-up, cost-efficiency.

Reagents & Stoichiometry:

Component Equiv. Role
Aryl Bromide 1.0 Limiting Reagent
Boronic Acid 1.2 - 1.5 Coupling Partner
Pd(dppf)Cl₂·DCM 0.03 (3 mol%) Catalyst (Robust, air-stable)
K₂CO₃ 3.5 Base (1.0 eq for acid neutralization + 2.5 eq for catalysis)

| Dioxane / Water | 4:1 v/v | Solvent (0.2 M concentration) |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Note: The acid will not fully dissolve until base is added.

  • Base Addition: Add K₂CO₃ (3.5 equiv). Evolution of CO₂ gas may be observed.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Checkpoint: The reaction usually becomes a homogeneous dark solution or a biphasic dark mixture depending on the salt solubility.

  • Monitoring: Monitor by LC-MS after 2 hours. The free acid product will likely elute earlier than the starting bromide.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Acidification (Critical): Carefully quench with 1M HCl until pH < 3. This reprotonates the carboxylate, making the product extractable into organic solvent.

    • Extract with Ethyl Acetate (3x).[3]

    • Dry over Na₂SO₄ and concentrate.[4]

Protocol B: Chirality-Retaining Coupling (Enantiopure)

Best for: Late-stage functionalization of chiral intermediates.

Modifications:

  • Catalyst: SPhos-Pd-G2 or XPhos-Pd-G3 (2-5 mol%). These highly active precatalysts allow reaction at lower temperatures.

  • Base: CsF (3.0 equiv) or K₃PO₄ (anhydrous). Fluoride bases or mild phosphates reduce the rate of

    
    -deprotonation/racemization compared to carbonates.
    
  • Temperature: 40–50°C .

  • Solvent: THF/Water (10:1).

Mechanistic Diagram: The "Salt Cycle"

This diagram illustrates how the free acid is managed in situ without poisoning the catalyst.

CatalyticCycle Precursor Substrate (COOH) Salt Carboxylate Salt (COO- K+) Precursor->Salt + K2CO3 (Deprotonation) OxAdd Oxidative Addition (Ar-Pd-Br) Salt->OxAdd + Pd(0) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product-COO-) TransMet->RedElim Pd0 Pd(0)L2 RedElim->Pd0 Regenerate Pd(0) Pd0->OxAdd

Figure 2: The Suzuki catalytic cycle adapted for carboxylate-containing substrates.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylate.Switch to SPhos-Pd-G2 ; Ensure water ratio is at least 20% to solubilize the salt.
Homocoupling (Ar-Ar) Oxygen present or Boronic acid excess too high.Degas solvents more rigorously; Add dropwise solution of boronic acid.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Ester (Pinacol) or K-Molander Salts (BF3K) ; Switch base to K₃PO₄.
Racemization Temperature too high / Base too strong.Use Protocol B (CsF/40°C); Verify enantiomeric excess (ee) via Chiral HPLC.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lundin, P. M., & Fu, G. C. (2010).[5] "Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles." Journal of the American Chemical Society, 132(32), 11027–11029.[5] Link[5]

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Chem Resources. Link

  • Goossen, L. J., et al. (2009). "Pd-catalyzed synthesis of functionalized arylketones from boronic acids and carboxylic anhydrides." Advanced Synthesis & Catalysis.

Sources

Method

Application Note: High-Fidelity Esterification of 2-(5-bromo-2-fluorophenyl)propanoic Acid

Introduction & Mechanistic Rationale 2-(5-bromo-2-fluorophenyl)propanoic acid is a critical α-arylpropanoic acid building block, frequently utilized in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(5-bromo-2-fluorophenyl)propanoic acid is a critical α-arylpropanoic acid building block, frequently utilized in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and targeted small-molecule inhibitors . The molecule presents unique structural features: an α-methyl group that introduces moderate steric hindrance at the carboxylate center, and electron-withdrawing halogens (fluorine and bromine) that subtly increase the acidity of the carboxylic acid.

Esterification of this intermediate is typically required to protect the carboxylic acid during downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the aryl bromide) or to modulate lipophilicity for biological assays. When selecting an esterification strategy, the chemist must balance yield, scalability, and the prevention of side reactions. To this end, we detail two orthogonal, field-proven methodologies: the mild Steglich Esterification and the scalable Fischer Esterification .

Comparative Methodology Data

The following table summarizes the quantitative operational parameters for selecting the appropriate esterification route for this specific substrate.

ParameterSteglich Esterification (EDC/DMAP)Fischer Esterification (H₂SO₄/MeOH)
Primary Use Case Sensitive substrates, small-to-medium scaleLarge-scale synthesis, cost-efficiency
Typical Yield 85 – 95%75 – 90%
Reaction Temperature 0 °C to Room Temperature65 °C (Reflux)
Reaction Time 4 – 6 hours12 – 18 hours
Atom Economy Low (Generates stoichiometric urea byproduct)High (Generates only water as a byproduct)
Workup Complexity Mild aqueous washesAqueous neutralization required

Protocol A: The Steglich Esterification (EDC/DMAP)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).

Causality of Reagent Selection: Traditional Steglich esterifications use N,N'-Dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU)—a highly insoluble byproduct that is notoriously difficult to remove completely . By substituting DCC with EDC (usually as the hydrochloride salt), the resulting urea byproduct is highly water-soluble, allowing for a seamless aqueous workup. DMAP is not merely an accelerant; it is a critical mechanistic requirement. DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium active ester, thereby completely suppressing the deleterious 1,3-rearrangement into an unreactive N-acylurea .

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add anhydrous Methanol (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes to ensure homogeneity.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Aqueous Workup (Self-Validation): Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted starting carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.

Self-Validating System Logic: This protocol validates itself during the workup phase. Because the unreacted acid is completely extracted into the aqueous layer by the NaHCO₃ wash, any mass remaining in the organic layer post-evaporation is almost exclusively the desired ester. Thin-Layer Chromatography (TLC) validation: The product ester will elute significantly higher (R_f ~ 0.6) than the baseline-bound carboxylic acid in a 4:1 Hexanes:Ethyl Acetate system.

Steglich_Mechanism A 2-(5-bromo-2-fluorophenyl) propanoic acid C O-Acylisourea Intermediate A->C + EDC B EDC (Coupling Agent) B->C E N-Acylpyridinium Active Ester C->E + DMAP D DMAP (Catalyst) D->E G Methyl Ester Product E->G + MeOH H Water-Soluble Urea Byproduct E->H leaving group F Methanol (Nucleophile) F->G

Figure 1: Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Protocol B: The Fischer Esterification (H₂SO₄/MeOH)

For larger-scale syntheses where atom economy and reagent costs are paramount, the Fischer esterification remains the gold standard .

Causality of Reagent Selection: Fischer esterification is an equilibrium-driven process. The causality of high yield relies entirely on Le Chatelier's principle. By utilizing methanol as both the nucleophile and the bulk solvent, the massive molar excess of alcohol drives the equilibrium toward the ester product . Concentrated sulfuric acid acts as both a proton source to activate the carbonyl carbon and a dehydrating agent to sequester the generated water.

Step-by-Step Methodology
  • Preparation: Suspend 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 equiv) in anhydrous Methanol (10 mL per gram of substrate).

  • Catalysis: Carefully add concentrated H₂SO₄ (0.1 mL per gram of substrate) dropwise while stirring.

  • Incubation: Equip the flask with a reflux condenser and heat to 65 °C for 12–18 hours.

  • Quenching: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the bulk of the methanol (do not evaporate to dryness).

  • Aqueous Workup (Self-Validation): Dilute the residue with Ethyl Acetate. Carefully wash with saturated aqueous NaHCO₃ until the aqueous phase reaches pH ~8 (effervescence will occur). Wash with brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System Logic: Analytical validation is achieved via ¹H-NMR. The successful conversion is definitively proven by the disappearance of the broad carboxylic acid -OH proton signal (~11.0–12.0 ppm) and the emergence of a sharp, diagnostic singlet integrating to 3H at ~3.65 ppm, corresponding to the newly formed methoxy group.

Experimental_Workflow Step1 1. Reaction Setup Dissolve acid in DCM Add MeOH & DMAP Step2 2. Activation Cool to 0°C Add EDC dropwise Step1->Step2 Step3 3. Incubation Stir at RT for 4-6 hrs Monitor by TLC/HPLC Step2->Step3 Step4 4. Quench & Wash Wash with 1N HCl, NaHCO3, and Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4 Concentrate in vacuo Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Step-by-step workflow and validation checkpoints for the Steglich esterification.

References

  • Steglich Esterification, Organic Chemistry Portal. Available at:[Link]

  • Acid to Ester - Common Conditions, Common Organic Chemistry. Available at:[Link]

  • Steglich esterification, Wikipedia. Available at:[Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids, MDPI. Available at:[Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach, PMC. Available at:[Link]

Application

Application Note: 2-(5-Bromo-2-fluorophenyl)propanoic Acid as a Scaffold for Next-Gen NSAIDs

[1] Executive Summary & Strategic Utility This guide details the application of 2-(5-bromo-2-fluorophenyl)propanoic acid (hereafter 5-Br-FPA ) as a versatile late-stage intermediate in the discovery of Non-Steroidal Anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Utility

This guide details the application of 2-(5-bromo-2-fluorophenyl)propanoic acid (hereafter 5-Br-FPA ) as a versatile late-stage intermediate in the discovery of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]

While the 4-substituted analog is the direct precursor to Flurbiprofen , the 5-bromo isomer represents a critical scaffold for Structure-Activity Relationship (SAR) exploration.[1] The bromine handle at the meta position (relative to the propionic acid tail) allows researchers to synthesize novel 5-aryl and 5-heteroaryl derivatives via cross-coupling reactions. These analogs are increasingly relevant for developing "safer NSAIDs" with reduced gastric ulcerogenic activity and dual COX/LOX inhibitory profiles [1, 2].[2]

Key Pharmacophore Features[2][3][4][5]
  • Propanoic Acid Tail: Mimics the arachidonic acid transition state; anchors the molecule via ionic interaction with Arg-120 in the COX active site.

  • 2-Fluoro Group: Increases metabolic stability by blocking oxidative metabolism on the phenyl ring and influences the torsion angle of the biphenyl system in resulting analogs.

  • 5-Bromo Handle: The primary vector for diversification.[1] It enables Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to install lipophilic aryl/heteroaryl groups necessary for the hydrophobic channel of the COX enzyme.

Experimental Workflow: Retrosynthesis & Logic

The utilization of 5-Br-FPA follows a "Divergent Synthesis" logic.[1] Rather than synthesizing a single drug, this precursor allows for the rapid generation of a library of analogs.

G Start Start: 5-Br-FPA (Racemic) Step1 1. Esterification (Protection) Start->Step1 MeOH, H+ Step2 2. Suzuki-Miyaura Coupling (Library Gen) Step1->Step2 Ar-B(OH)2, Pd cat. Step3 3. Hydrolysis & Workup Step2->Step3 LiOH, THF/H2O Step4 4. Enantiomeric Resolution (CALB) Step3->Step4 Kinetic Resolution Final Target: (S)-NSAID Analog Step4->Final Eutomer Isolation

Figure 1: Divergent synthesis workflow converting the 5-Br-FPA scaffold into optically pure, functionalized NSAID candidates.

Protocol A: Library Generation via Suzuki-Miyaura Coupling[1]

Objective: To install diverse aryl/heteroaryl groups at the C5 position. Scientific Rationale: Direct coupling of free carboxylic acids can lead to catalyst poisoning or proto-deboronation.[1] We utilize a "Protect-Couple-Deprotect" strategy to ensure high yields and reproducibility [3].[1]

Materials
  • Substrate: 2-(5-bromo-2-fluorophenyl)propanoic acid methyl ester (prepared via standard Fischer esterification).

  • Boronic Acids: Phenylboronic acid, 4-methoxyphenylboronic acid, or heteroaryl boronic acids.[2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Robust against air/moisture compared to Pd(PPh₃)₄).[1][2]

  • Base: K₂CO₃ (2.0 M aqueous).[2]

  • Solvent: 1,4-Dioxane.[1][2]

Step-by-Step Methodology
  • Reaction Assembly:

    • In a nitrogen-purged reaction vial, dissolve 5-Br-FPA methyl ester (1.0 equiv, 1 mmol) and the chosen Arylboronic acid (1.2 equiv) in 1,4-Dioxane (5 mL).

    • Add K₂CO₃ solution (2.0 M, 3 equiv).

    • Degassing: Sparge the mixture with nitrogen for 10 minutes. This is critical to prevent homocoupling of the boronic acid.

    • Add Pd(dppf)Cl₂ (3 mol%).[1][2] Seal the vial immediately.

  • Coupling:

    • Heat the reaction block to 90°C for 4–12 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 8:1) or LC-MS.[1] Look for the disappearance of the bromide starting material.

  • Workup & Hydrolysis (One-Pot Potential):

    • Once coupling is complete, cool to room temperature.[2]

    • To the same vessel, add LiOH (3 equiv) and water (2 mL).[2] Stir at 50°C for 2 hours to saponify the methyl ester back to the free acid.

    • Acidify to pH 3 with 1N HCl.[2]

    • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.[2]

  • Purification:

    • Purify the crude biaryl acid via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Enantioselective Resolution (The "Eutomer" Step)[2]

Objective: Isolate the (S)-enantiomer. Scientific Rationale: The anti-inflammatory activity of 2-arylpropionic acids resides almost exclusively in the (S)-enantiomer (the eutomer). The (R)-enantiomer (distomer) contributes to toxicity or is inactive.[1] Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB) is the industry standard for this class due to its high enantioselectivity (E > 100) toward the ester bond [4, 5].

Materials
  • Substrate: Racemic 5-substituted-2-fluorophenylpropanoic acid (from Protocol A).

  • Enzyme: Immobilized CALB (e.g., Novozym 435).[2]

  • Acyl Acceptor: Methanol or Ethanol (acting as the nucleophile for esterification) OR use the Ester substrate and perform hydrolysis.

    • Preferred Route:Enantioselective Hydrolysis of the racemic ester (produced in Protocol A, step 2, before hydrolysis).

Step-by-Step Methodology (Hydrolysis Route)
  • Setup:

    • Suspend the Racemic Methyl Ester (1 g) in Phosphate Buffer (pH 7.0, 0.1 M) containing 10% acetone (co-solvent to improve solubility).

    • Add Immobilized CALB (20% w/w relative to substrate).[2]

  • Incubation:

    • Incubate at 30–35°C with orbital shaking (200 rpm).

    • Mechanism:[2][3][4][5] CALB preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.[1]

  • Monitoring:

    • Monitor reaction progress via Chiral HPLC (see Section 5).[2] Stop the reaction when conversion reaches exactly 45–50% . Do not exceed 50%, as enantiomeric purity of the product decreases due to the kinetics of resolution.

  • Separation:

    • Filter off the immobilized enzyme (can be reused).[2]

    • Adjust pH to 8.0 with saturated NaHCO₃.

    • Extraction 1 (Distomer): Extract with Ether or Hexane.[2] The organic layer contains the unreacted (R)-ester .

    • Extraction 2 (Eutomer): Acidify the aqueous layer to pH 2.0 with HCl. Extract with EtOAc. The organic layer contains the desired (S)-acid .

Quality Control & Analytical Validation

Chiral HPLC Parameters

To verify the Optical Purity (Enantiomeric Excess,


), use the following method:
ParameterCondition
Column Daicel Chiralcel OJ-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm
Target

> 98% for biological assays
Structural Validation (NMR)

For the 5-bromo precursor, diagnostic peaks confirm the regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): Look for the propanoic acid

    
    -proton as a quartet at 
    
    
    
    3.8–4.0 ppm. The aromatic region should show a specific splitting pattern for the 1,2,5-substitution (doublet of doublets for the H-4 and H-6 protons due to F-coupling).[1]

Safety & Handling (MSDS Summary)

  • 2-(5-bromo-2-fluorophenyl)propanoic acid: Irritant.[1] Causes skin irritation (H315), serious eye irritation (H319).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[2] Handle in a fume hood, especially during the coupling reaction involving boronic acids and palladium.[2]

  • Palladium Waste: Segregate heavy metal waste streams.[2]

References

  • Loxoprofen & Flurbiprofen Analogs: Journal of Medicinal Chemistry. "Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid." (2010).[1][6]

  • Biological Activity of 5-Bromo Derivatives: Asian Pacific Journal of Cancer Prevention. "Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-Indole Derivatives." (2025).[1][7]

  • Suzuki Coupling Guide: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts."[1][4]

  • Enzymatic Resolution: International Journal of Molecular Sciences. "Lipase-Catalyzed Kinetic Resolution of 2-Arylpropionic Acids." (2022).[1]

  • CALB Efficiency: ChemRxiv. "Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients."

Sources

Method

Peptide coupling conditions for 2-(5-bromo-2-fluorophenyl)propanoic acid

Executive Summary This Application Note details optimized protocols for the amide coupling of 2-(5-bromo-2-fluorophenyl)propanoic acid (BFPA) . While structurally similar to NSAIDs like Flurbiprofen, this building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details optimized protocols for the amide coupling of 2-(5-bromo-2-fluorophenyl)propanoic acid (BFPA) . While structurally similar to NSAIDs like Flurbiprofen, this building block presents a specific challenge: the ortho-fluorine atom significantly increases the acidity of the benzylic


-proton via inductive electron withdrawal. This makes the molecule exceptionally prone to base-catalyzed racemization  during the activation step.

Standard peptide coupling protocols (e.g., HATU/DIEA) often result in 10–30% racemization for this class of substrates. This guide prioritizes enantiomeric retention using T3P® (Propylphosphonic anhydride) and Acid Fluoride methodologies, which are validated to maintain >98% ee.

Chemical Analysis & Mechanistic Insight

Structure-Activity Relationship (SAR)

The coupling behavior of BFPA is governed by two competing factors:

  • Steric Hindrance: The

    
    -methyl group and the ortho-fluorine create a crowded reaction center, slowing down nucleophilic attack by the amine.
    
  • Electronic Activation (The "Fluorine Effect"): The fluorine atom at the C2 position exerts a strong

    
     inductive effect. This stabilizes the enolate intermediate formed upon deprotonation of the 
    
    
    
    -carbon. Consequently, the
    
    
    of the
    
    
    -proton is lower than that of unsubstituted 2-phenylpropanoic acid, lowering the barrier for racemization.
The Racemization Pathway

Racemization occurs primarily via the oxazolone (azlactone) mechanism or direct enolization of the activated ester.

  • Pathway: Activation of the carboxylate

    
     Formation of Active Ester 
    
    
    
    Base-mediated proton abstraction
    
    
    Planar Enolate/Ketene
    
    
    Reprotonation (Racemic Mixture).
  • Critical Control Point: The choice of base is the single most important variable. Strong bases (TEA, DIEA) must be avoided or used in strict stoichiometry. Weak, non-nucleophilic bases (2,4,6-Collidine, TMP) are required.

RacemizationMechanism Start Chiral Acid (S-Enantiomer) Activated Activated Ester (O-Acyl) Start->Activated Coupling Reagent Enolate Planar Enolate (Achiral Intermediate) Activated->Enolate Base (Slow) Deprotonation Product_S Amide Product (S-Enantiomer) Activated->Product_S Amine Attack (Fast) Product_R Amide Product (R-Enantiomer) Activated->Product_R Amine Attack Base Base (B:) Base->Activated Enolate->Activated Reprotonation

Figure 1: Mechanism of base-catalyzed racemization during activation. The 2-Fluoro substituent stabilizes the Planar Enolate, accelerating the red dashed pathway.

Optimized Experimental Protocols

Method A: T3P® Coupling (Recommended for High Enantiopurity)

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap. It activates the carboxylic acid rapidly but does not generate a highly basic counter-ion. When paired with a weak base like Pyridine or Collidine, racemization is negligible (<1%).

Materials:

  • BFPA (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF, 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or 2,4,6-Collidine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (0.1 M concentration)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve BFPA (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Temperature control is critical to suppress enolization.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS.[2] The reaction is typically clean with no by-products.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with 0.5 M HCl (to remove pyridine), Water, Sat.

      
       (to remove unreacted acid/T3P byproducts), and Brine.
      
    • Dry over

      
       and concentrate.
      

Pros: Lowest racemization risk; easy workup (water-soluble byproducts). Cons: T3P is more expensive than HATU.

Method B: Acid Fluoride via TFFH (For Sterically Hindered Amines)

Rationale: If the amine partner is non-nucleophilic (e.g., an aniline or N-methylated amine), T3P may be too slow. Acid fluorides are highly reactive but more stable to racemization than acid chlorides because the C-F bond is stronger and less prone to ketene formation.

Materials:

  • BFPA (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIEA (Diisopropylethylamine) (2.5 equiv) — Note: DIEA is safe here because TFFH activation is extremely fast.

  • Solvent: DCM (Dichloromethane)[3]

Protocol:

  • Activation: Dissolve BFPA (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Nitrogen.

  • Base Addition: Cool to 0 °C. Add DIEA (2.5 equiv) dropwise. Stir for 30 minutes at 0 °C.

    • Checkpoint: This forms the Acid Fluoride in situ.

  • Coupling: Add the Amine partner (1.2 equiv) as a solution in DCM.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous wash (Acid/Base/Brine).

Pros: Excellent for hindered couplings; high reactivity.[4] Cons: Requires TFFH (specialty reagent).

Method C: HATU/Oxyma (General Purpose - Use with Caution)

Rationale: Standard HATU conditions can be used only if Collidine is used instead of DIEA/TEA.

Protocol Modification:

  • Replace DIEA with 2,4,6-Collidine (TMP).

  • Add Oxyma Pure (1.0 equiv) as a suppressor.

  • Keep reaction at 0 °C for the entire duration if possible.

Comparative Data & Reagent Selection

FeatureMethod A: T3PMethod B: Acid FluorideMethod C: HATU/Collidine
Coupling Efficiency HighVery HighVery High
Racemization Risk Very Low (<1%) Low (<2%)Moderate (2–5%)
Steric Tolerance ModerateExcellent Good
Scalability ExcellentGoodModerate
By-product Removal Aqueous WashAqueous WashChromatography often required

Analytical Quality Control

To validate enantiomeric excess (ee), use Chiral HPLC.[5] Standard C18 conditions will not separate the enantiomers.

  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expected Retention: The (S)-enantiomer typically elutes differently than the (R). Inject the racemic acid starting material to establish the separation window.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Steric clash between

-methyl and amine.
Switch to Method B (Acid Fluoride) or increase temperature to 40°C (risk of racemization increases).
Racemization (>5%) Base was too strong or excess used.Switch to Method A . Ensure base is Pyridine or Collidine, not TEA/DIEA.
No Reaction Amine is deactivated (e.g., electron-poor aniline).Use Method B or convert to Acid Chloride using Ghosez's Reagent (caution: high racemization risk).
Precipitate formed T3P salts or Urea byproducts (if using DCC).Dilute with EtOAc and wash with water. T3P byproducts are water-soluble.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry. Link

  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Application

Application Notes &amp; Protocols: Synthesis of Amide Derivatives from 2-(5-bromo-2-fluorophenyl)propanoic acid

Abstract This document provides a comprehensive technical guide for the synthesis of amide derivatives from 2-(5-bromo-2-fluorophenyl)propanoic acid, a common precursor in medicinal chemistry and drug discovery programs....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of amide derivatives from 2-(5-bromo-2-fluorophenyl)propanoic acid, a common precursor in medicinal chemistry and drug discovery programs. We present two robust and widely applicable protocols: a two-step synthesis via an acyl chloride intermediate and a one-pot direct amidation using carbodiimide coupling agents. The guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental procedures, purification strategies, and critical safety considerations. The content is designed for researchers, chemists, and drug development professionals, aiming to provide both practical instructions and the scientific rationale behind the methodological choices.

Introduction and Scientific Context

2-(5-bromo-2-fluorophenyl)propanoic acid is a valuable starting material in the synthesis of biologically active molecules. Its structural motif, a substituted phenylpropanoic acid, is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The conversion of its carboxylic acid moiety into a diverse library of amide derivatives is a critical strategy for modulating pharmacological properties such as potency, selectivity, solubility, and metabolic stability.

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry.[1] However, the direct condensation of a carboxylic acid and an amine is generally infeasible due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is required. This guide details the two predominant strategies for this activation and subsequent amidation:

  • Method A: Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride, which readily undergoes nucleophilic attack by an amine.[3][]

  • Method B: Carbodiimide-Mediated Coupling: In situ activation of the carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive to enhance efficiency and minimize side reactions.[5][6]

The choice between these methods depends on factors such as the substrate's sensitivity to harsh reagents, the desired scale of the reaction, and the required purity of the final product.

Reaction Mechanisms: The Chemistry of Amide Bond Formation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols.

2.1 Method A: The Acyl Chloride Pathway

This classic two-step approach involves the initial conversion of the carboxylic acid to a more electrophilic acyl chloride.[2]

  • Activation Step: Reagents like oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) are used. Oxalyl chloride is often preferred for laboratory-scale synthesis because its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification of the intermediate.[7] The reaction proceeds via a nucleophilic attack of the carboxylic acid on the chlorinating agent, followed by the elimination of the leaving group and gaseous byproducts. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to form the Vilsmeier reagent in situ, which accelerates the reaction.

  • Amidation Step: The resulting acyl chloride is a highly reactive electrophile. It is not typically isolated but is reacted directly with the desired primary or secondary amine.[8] The reaction is a nucleophilic acyl substitution. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[2]

2.2 Method B: The Carbodiimide Coupling Pathway

Carbodiimide coupling offers a milder, one-pot alternative to the acyl chloride method and is particularly useful for sensitive substrates.[] The most common reagent in this class is EDC, favored because its urea byproduct is water-soluble, simplifying workup.[9][10]

The mechanism, particularly when using an additive like 1-Hydroxybenzotriazole (HOBt), is as follows:

  • Initial Activation: The carboxylic acid attacks the protonated EDC to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step of the overall reaction.[11][12]

  • Role of HOBt: While the O-acylisourea can react directly with an amine, it is also susceptible to intramolecular rearrangement to a stable N-acylurea byproduct and can lead to racemization if the α-carbon is chiral.[9] To mitigate this, an additive like HOBt is introduced. HOBt acts as a nucleophile, intercepting the O-acylisourea to form an HOBt-active ester.[11][12]

  • Final Amidation: This active ester is less reactive than the O-acylisourea but is more stable and still sufficiently electrophilic to react cleanly with the amine, forming the desired amide bond and regenerating HOBt, which acts catalytically.[11][12] This two-stage activation strategy enhances yields and product purity.[5][9]

Visualization of Synthetic Workflows

The following diagrams illustrate the overall process and the detailed mechanism for the carbodiimide coupling route.

G cluster_0 cluster_1 Method A: Acyl Chloride Pathway cluster_2 Method B: EDC Coupling Pathway cluster_3 Start 2-(5-bromo-2-fluorophenyl)propanoic acid A1 Step 1: Reaction with (COCl)₂ in DCM Start->A1 Two-Step B1 One-Pot Reaction with Amine, EDC, HOBt in DMF/DCM Start->B1 One-Pot A2 Step 2: Addition of Amine (R₁R₂NH) + Base A1->A2 Purify Workup & Purification (Extraction, Chromatography/Recrystallization) A2->Purify B1->Purify End Final Amide Derivative Purify->End

Caption: High-level workflow for amide synthesis.

G cluster_0 Mechanism of EDC/HOBt Coupling RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC->OAI Amine Amine (R'-NH₂) Amide Amide (R-CONH-R') Amine->Amide HOBt_in HOBt HOBt_Ester HOBt Active Ester HOBt_in->HOBt_Ester OAI->HOBt_Ester + HOBt_Ester->Amide + HOBt_out HOBt (regenerated) HOBt_Ester->HOBt_out Urea EDC-Urea (Byproduct)

Caption: Key intermediates in EDC/HOBt-mediated amidation.

Detailed Experimental Protocols
4.1 General Considerations & Safety

Researcher safety is the absolute priority. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Oxalyl Chloride: ACUTELY TOXIC and CORROSIVE. Reacts violently with water and moisture, releasing toxic gases (HCl, CO).[13][14] Handle under an inert atmosphere (Nitrogen or Argon). Avoid inhalation and skin contact.[13][15][16] Quench excess reagent carefully by slowly adding it to a cooled, stirred solution of isopropanol.

  • EDC (EDAC HCl): Can cause skin and serious eye irritation. Avoid inhalation of dust.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with care and minimize exposure.

4.2 Protocol A: Two-Step Synthesis via Acyl Chloride

Step A1: Synthesis of 2-(5-bromo-2-fluorophenyl)propanoyl chloride

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq).

  • Dissolve the acid in anhydrous Dichloromethane (DCM, approx. 4 mL per 1 mmol of acid).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly, add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • Add one drop of anhydrous DMF as a catalyst.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess oxalyl chloride. The resulting crude acyl chloride (a yellow/brown oil) is typically used in the next step without further purification.

Step A2: Amidation of 2-(5-bromo-2-fluorophenyl)propanoyl chloride

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIEA (1.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C in an ice-water bath.

  • Dissolve the crude acyl chloride from Step A1 in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

4.3 Protocol B: One-Pot Synthesis using EDC/HOBt Coupling
  • To a round-bottom flask, add 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the components in an appropriate solvent. Anhydrous DMF is common, though DCM can also be used depending on substrate solubility.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC hydrochloride (1.2 eq) to the mixture in one portion.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous workup removes the water-soluble EDC-urea byproduct and excess HOBt.[9][10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

Data Summary and Purification

The choice of protocol and the nature of the amine will influence the reaction outcome. Below is a table summarizing the key components for each protocol.

Parameter Method A: Acyl Chloride Method B: EDC/HOBt Coupling
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Activating Agent Oxalyl Chloride (1.2-1.5 eq)EDC·HCl (1.2 eq)
Additive/Base DIEA or TEA (1.5 eq)HOBt (1.2 eq)
Typical Solvent Anhydrous DCMAnhydrous DMF or DCM
Temperature 0 °C to Room TempRoom Temp
Key Advantage High reactivity, good for unreactive aminesMild conditions, good for sensitive substrates
Key Disadvantage Harsh reagents, potential side reactionsCost of reagents, potential for racemization
5.1 Purification of the Final Amide

Crude amide products often require purification to meet the high standards of pharmaceutical research (>99% purity).[17]

  • Recrystallization: This is the method of choice for crystalline solid products.[18] The crude material is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexanes) and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.[18]

  • Flash Column Chromatography: This is the most common method for purifying non-crystalline or oily products, as well as for separating closely related impurities.[17][19] The crude material is adsorbed onto silica gel and eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes.

5.2 Characterization

The identity and purity of the final amide derivatives should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. Look for the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the amide N-H proton (variable, ~5-9 ppm), along with characteristic shifts for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic amide stretches, including the C=O stretch (around 1650 cm⁻¹) and the N-H stretch (for primary/secondary amides, around 3300 cm⁻¹).

Conclusion

The protocols described herein provide reliable and adaptable methods for the synthesis of diverse amide derivatives from 2-(5-bromo-2-fluorophenyl)propanoic acid. The acyl chloride method is a powerful, high-yielding route suitable for a wide range of amines. The EDC/HOBt coupling method offers a milder, one-pot alternative that is ideal for more complex or sensitive substrates. Careful selection of the appropriate method, coupled with rigorous purification and characterization, will enable researchers to efficiently generate high-quality compound libraries for drug discovery and development.

References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Patsnap Eureka. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • Amine to Amide (via Acid Chloride). Organic Chemistry Portal. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AnaSpec. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

Sources

Method

Scalable Manufacturing Process for Fluorinated Phenylpropanoic Acids

Executive Summary Fluorinated phenylpropanoic acids, specifically 3-(4-fluorophenyl)propanoic acid , are critical building blocks in the synthesis of metabolic disorder therapeutics (e.g., PPAR agonists), fluorinated ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylpropanoic acids, specifically 3-(4-fluorophenyl)propanoic acid , are critical building blocks in the synthesis of metabolic disorder therapeutics (e.g., PPAR agonists), fluorinated amino acids, and liquid crystal polymers. Their metabolic stability, imparted by the fluorine atom, makes them superior bioisosteres to their non-fluorinated counterparts.

This guide details a scalable, two-step manufacturing process:

  • Knoevenagel-Doebner Condensation: Conversion of 4-fluorobenzaldehyde to 4-fluorocinnamic acid.

  • Catalytic Hydrogenation: Chemoselective reduction of the alkene to the alkane without hydrodefluorination.

This protocol is designed for multi-kilogram scale-up, prioritizing cost-efficiency, safety, and impurity control (specifically preventing the loss of the fluorine substituent).

Strategic Route Selection

The industrial synthesis of 3-arylpropanoic acids typically relies on the reduction of cinnamic acid derivatives. While Heck coupling (aryl halide + acrylic acid) is a viable alternative, it often suffers from higher catalyst costs (homogeneous Pd) and difficult heavy metal remediation.

The Knoevenagel-Hydrogenation route is selected for scale-up due to:

  • Raw Material Cost: 4-Fluorobenzaldehyde and malonic acid are commodity chemicals.

  • Atom Economy: The Doebner modification releases only CO₂ and water as byproducts.

  • Purification: Intermediates and products are crystalline solids (MP ~86–91°C for the final acid), allowing for purification by crystallization rather than expensive chromatography.

Reaction Pathway

The synthesis proceeds via the formation of trans-4-fluorocinnamic acid followed by saturation of the double bond.

ReactionScheme cluster_0 Step 1: Knoevenagel-Doebner cluster_1 Step 2: Hydrogenation SM1 4-Fluorobenzaldehyde INT 4-Fluorocinnamic Acid (Solid, MP: ~210°C) SM1->INT Pyridine, Piperidine 90-100°C, -CO2 SM2 Malonic Acid SM2->INT PROD 3-(4-Fluorophenyl)propanoic Acid (Solid, MP: 86-91°C) INT->PROD H2 (1-3 bar), Pd/C Ethanol, 25-40°C

Figure 1: Synthetic pathway for the manufacturing of 3-(4-fluorophenyl)propanoic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluorocinnamic Acid (Knoevenagel-Doebner)

Objective: Condensation of 4-fluorobenzaldehyde with malonic acid followed by in situ decarboxylation.

Scale: 1.0 kg Input (4-Fluorobenzaldehyde) Expected Yield: ~85-90% (1.15 – 1.22 kg)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]Mass/VolRole
4-Fluorobenzaldehyde 1.01.00 kgLimiting Reagent
Malonic Acid 1.51.26 kgNucleophile
Pyridine 3.0 vol3.0 LSolvent/Base
Piperidine 0.0535 g (40 mL)Catalyst
HCl (conc.) Excess~3.5 LQuenching/Precipitation
Procedure
  • Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Pyridine (3.0 L) and 4-Fluorobenzaldehyde (1.0 kg). Stir to dissolve.

  • Addition: Add Malonic Acid (1.26 kg) in portions. The reaction is endothermic; slight cooling may occur.

  • Catalysis: Add Piperidine (40 mL) in one portion.

  • Reaction: Heat the mixture to 85–95°C .

    • Observation: Vigorous evolution of CO₂ will commence around 70°C. Ensure condenser capacity is sufficient to retain pyridine.

    • Duration: Maintain reflux for 4–6 hours. Monitor by HPLC (Target: <1% aldehyde remaining).

  • Workup (Precipitation):

    • Cool the reaction mixture to 40°C.

    • Slowly pour the reaction mixture into a separate vessel containing Ice/Water (10 L) and conc. HCl (3.5 L) under vigorous stirring.

    • Critical Step: The pH must be < 2 to ensure the carboxylic acid is fully protonated and precipitates.

  • Isolation:

    • Stir the slurry for 1 hour at 0–5°C.

    • Filter the white solid via a basket centrifuge or Nutsche filter.

    • Wash the cake with water (3 x 2 L) until the filtrate pH is neutral.

  • Drying: Dry in a vacuum oven at 60°C until constant weight.

    • QC Check: Melting point should be ~208–212°C.

Protocol B: Selective Hydrogenation to 3-(4-Fluorophenyl)propanoic Acid

Objective: Reduction of the alkene double bond while preserving the aryl-fluorine bond.

Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric when dry. Handle under inert atmosphere (Nitrogen).

Scale: 1.0 kg Input (4-Fluorocinnamic Acid) Expected Yield: ~95% (0.96 kg)

Reagents & Materials
ReagentLoadingMass/VolRole
4-Fluorocinnamic Acid 1.01.00 kgSubstrate
5% Pd/C (50% wet) 2 wt%20 g (dry basis)Catalyst
Ethanol (Absolute) 10 vol10 LSolvent
Hydrogen (H₂) 3 barGasReductant
Procedure
  • Inerting: Purge the hydrogenation autoclave (20 L) with Nitrogen (3 cycles).

  • Charging:

    • Charge Ethanol (5 L) to the reactor.

    • Charge 4-Fluorocinnamic Acid (1.0 kg).

    • Make a slurry of the Pd/C catalyst in Ethanol (1 L) and add to the reactor. Note: Wet the catalyst immediately to prevent sparking.

    • Rinse catalyst vessel with remaining Ethanol (4 L).

  • Hydrogenation:

    • Purge with Hydrogen (3 cycles).[1]

    • Pressurize to 3 bar (45 psi) .

    • Stir vigorously (800+ RPM) to overcome mass transfer limitations.

    • Maintain temperature at 25–35°C .

    • Critical Control:Do NOT exceed 50°C. Higher temperatures increase the risk of hydrodefluorination (loss of fluorine).

  • Monitoring: Monitor Hydrogen uptake. Reaction is typically complete in 2–4 hours.

    • PAT: HPLC analysis should show disappearance of cinnamic acid and no formation of des-fluoro impurity (3-phenylpropanoic acid).

  • Filtration:

    • Vent H₂ and purge with Nitrogen.

    • Filter the warm solution through a Celite pad or sparkler filter to remove Pd/C.

    • Safety: Keep the catalyst wet with water after filtration and dispose of in a designated metal waste container.

  • Isolation (Crystallization):

    • Concentrate the filtrate under vacuum to ~20% of original volume (approx. 2 L).

    • Add Water (4 L) slowly to the ethanolic solution to induce crystallization.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the white crystalline solid.

  • Drying: Dry at 40°C under vacuum.

    • Final QC: MP 86–91°C. Assay >99%.

Process Flow & Unit Operations

The following diagram illustrates the manufacturing workflow, highlighting critical unit operations and hold points.

ProcessFlow cluster_cond Unit Op 1: Condensation cluster_hydro Unit Op 2: Hydrogenation R1 Reactor 1 (Reflux 90°C) Q1 Quench Tank (HCl/Ice) R1->Q1 Precipitation F1 Filtration & Wash Q1->F1 Solid Recovery D1 Drying (60°C) F1->D1 R2 Autoclave (H2, 3 bar, 30°C) D1->R2 Intermediate Transfer F2 Catalyst Filtration (Celite) R2->F2 Pd Removal C1 Crystallization (EtOH/Water) F2->C1 D2 Final Drying C1->D2 Final Product

Figure 2: Manufacturing workflow for 3-(4-fluorophenyl)propanoic acid.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylationEnsure temperature is >85°C and reflux is vigorous. Extend reaction time.
Sticky Solid (Step 1) Pyridine trapped in crystal latticeIncrease HCl volume during quench to fully solubilize pyridine as pyridinium chloride. Wash cake thoroughly.
Defluorination (Step 2) Temperature too high (>50°C) or H₂ pressure too highMaintain T < 40°C. Reduce pressure to 1–2 bar. Check Pd/C type (unreduced Pd often milder).
Slow Hydrogenation Catalyst poisoning or Mass TransferIncrease stirring speed (RPM). Ensure intermediate from Step 1 is sulfur-free (wash well).

References

  • Doebner Modification Mechanism: Liston, E. et al. "The Knoevenagel Condensation: A Review of the Mechanism and Applications." Current Organic Chemistry, 2010.
  • Scale-Up of Cinnamic Acids: "Process for the preparation of hydrocinnamic acid."[6] US Patent 5939581A. Link

  • Chemoselective Hydrogenation: "Chemoselectivity in Transfer-Hydrogenation Reactions." University of California, Berkeley, Application Note. Link

  • Defluorination Risks: "Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups." Angewandte Chemie Int.[2] Ed., 2009. Link

  • Product Properties: "3-(4-Fluorophenyl)propionic acid Safety Data Sheet." Thermo Fisher Scientific. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(5-Bromo-2-fluorophenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the -methylation of 2-(5-bromo-2-fluorophenyl)acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the


-methylation of 2-(5-bromo-2-fluorophenyl)acetic acid.

The synthesis of 2-arylpropanoic acids via


-alkylation is a foundational transformation in medicinal chemistry, heavily utilized in the development of profen-class NSAIDs and related analogues. However, achieving high yields of the mono-alkylated target—2-(5-bromo-2-fluorophenyl)propanoic acid—requires strict control over the reaction microenvironment. Deviations in stoichiometry, temperature, or base preparation inevitably lead to di-methylation, incomplete conversion, or destructive halogen-metal exchange.

Reaction Architecture & Mechanistic Pathway

The direct


-alkylation of a carboxylic acid necessitates the formation of a highly reactive enediolate (dianion) intermediate. Because the carboxylic acid proton (

) is vastly more acidic than the

-proton (

), two full equivalents of a strong, non-nucleophilic base are required. We utilize Lithium Diisopropylamide (LDA) to achieve this double deprotonation. The lithium counterion is critical here; it coordinates the dianion, enhancing its solubility and nucleophilicity in THF [1].

G SM 2-(5-bromo-2-fluorophenyl) acetic acid LDA LDA (2.2 eq) THF, -78°C SM->LDA Dianion Lithium Enediolate (Dianion) LDA->Dianion Deprotonation (Carboxyl & Alpha) Imp2 Impurity: Des-bromo / 5-Methyl Halogen Exchange LDA->Imp2 Excess n-BuLi in LDA prep MeI MeI (1.05 eq) -78°C to 0°C Dianion->MeI Product Target: 2-(5-bromo-2-fluorophenyl) propanoic acid MeI->Product C-Alkylation (Controlled) Imp1 Impurity: Di-methylated Over-alkylation MeI->Imp1 Excess MeI (>1.1 eq)

Fig 1: Mechanistic workflow and common impurity pathways in α-methylation.

Self-Validating Experimental Protocol (SOP)

To ensure trustworthiness and reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the success of each mechanistic step before proceeding to the next.

Materials:

  • 2-(5-bromo-2-fluorophenyl)acetic acid (1.0 eq, 10.0 mmol, 2.33 g)

  • Diisopropylamine (DIPA) (2.3 eq, 23.0 mmol, 3.22 mL)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (2.2 eq, 22.0 mmol, 8.8 mL)

  • Methyl Iodide (MeI) (1.05 eq, 10.5 mmol, 0.65 mL)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology:

  • Preparation of LDA (In Situ): Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF (20 mL) and DIPA (2.3 eq). Cool the solution to -78 °C. Dropwise add n-BuLi (2.2 eq). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete LDA formation. Causality: The slight excess of DIPA (2.3 eq vs 2.2 eq n-BuLi) ensures zero residual n-BuLi remains, preventing downstream halogen-metal exchange [2].

  • Dianion Formation: Re-cool the LDA solution to -78 °C. In a separate flask, dissolve 2-(5-bromo-2-fluorophenyl)acetic acid (1.0 eq) in THF (20 mL). Add this solution dropwise to the LDA over 20 minutes. Maintain internal temperature below -65 °C. Stir at -78 °C for 1 hour, then gradually warm to 0 °C for 30 minutes.

  • IPC 1 (Dianion Validation): Withdraw a 0.1 mL aliquot and quench into 0.5 mL of

    
    . Acidify with 1M HCl, extract with EtOAc, and analyze via LC-MS. Validation Check: The mass of the starting material should shift by +1 Da (due to deuterium incorporation at the 
    
    
    
    -position). If un-deuterated starting material is detected, dianion formation is incomplete.
  • Alkylation: Cool the reaction mixture back to -78 °C. Add MeI (1.05 eq) dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • IPC 2 (Reaction Completion): Withdraw a 0.1 mL aliquot, quench in aqueous

    
    , and analyze by HPLC. Validation Check: Target >95% conversion to the mono-methylated product with <2% di-methylated impurity.
    
  • Quench & Workup: Quench the reaction at 0 °C by slowly adding saturated aqueous

    
     (20 mL). Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water, wash with Diethyl Ether (
    
    
    
    mL) to remove neutral impurities. Acidify the aqueous layer to pH 2 using 2M HCl. Extract the product with Ethyl Acetate (
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate to afford the crude product.

Yield Optimization Data

The following table summarizes quantitative data derived from varying reaction parameters, demonstrating the narrow operational window required to maximize the yield of the target molecule.

LDA (eq)MeI (eq)Temperature ProfileConversion (%)Target Yield (%)Di-methylated Impurity (%)Des-bromo Impurity (%)
1.11.1-78 °C to RT< 5%< 5%0%0%
2.22.0-78 °C to RT> 95%45%50%0%
2.21.10 °C to RT> 95%60%15%20% (if n-BuLi excess)
2.2 1.05 -78 °C to 0 °C > 98% > 90% < 2% < 1%

Troubleshooting & FAQs

Q1: My overall conversion is extremely low, and I am recovering mostly unreacted starting material. What went wrong? A1: This is almost always a failure in dianion formation due to incorrect base stoichiometry. You must use a minimum of 2.1 to 2.2 equivalents of LDA. The first equivalent is consumed immediately by the carboxylic acid proton to form the carboxylate salt. Only the second equivalent is available to deprotonate the


-carbon. If you use < 2.0 equivalents, the enediolate will simply not form, and no alkylation can occur [1].

Q2: My LC-MS shows a significant amount of the di-methylated impurity (2-(5-bromo-2-fluorophenyl)-2-methylpropanoic acid). How do I suppress this? A2: Over-alkylation is caused by two factors: excess MeI and rapid temperature elevation. The mono-alkylated product possesses a more sterically hindered, but highly nucleophilic enolate that can compete for unreacted MeI if the system equilibrates. Fix: Strictly limit MeI to 1.05 equivalents. Furthermore, MeI must be added at -78 °C and the reaction must be kept cold during the initial C-C bond formation to kinetically favor the mono-alkylation pathway.

Q3: I am observing a side product where the bromine atom is missing (des-bromo impurity), or replaced by a methyl group on the aromatic ring. What is the mechanism behind this? A3: This is the result of halogen-metal exchange, a classic side-reaction when working with aryl bromides. If your LDA is prepared in situ and you use a stoichiometric excess of n-BuLi relative to DIPA, the residual n-BuLi will rapidly attack the 5-bromo position of your substrate. Causality: If this organolithium intermediate reacts with MeI, it yields 2-(2-fluoro-5-methylphenyl)propanoic acid. If it survives until the aqueous quench, it yields the des-bromo compound (2-(2-fluorophenyl)propanoic acid). Fix: Always use a slight excess of DIPA (e.g., 2.3 eq DIPA to 2.2 eq n-BuLi) to guarantee that 100% of the n-BuLi is consumed during the formation of LDA.

Q4: Can I substitute LDA with Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to avoid the cryogenic temperatures? A4: No. While NaH is sufficient to form the initial carboxylate salt, it is generally incapable of quantitatively deprotonating the


-position of an arylacetic acid to form the dianion. Furthermore, the lithium counterion from LDA is mechanistically essential; it forms a tightly coordinated, soluble enediolate complex in THF. Sodium or potassium salts of the dianion are highly insoluble and prone to unpredictable side reactions, including severe O-alkylation or esterification [2].

References

  • Creger, P. L. (1967). Metalated carboxylic acids. I. Alkylation. Journal of the American Chemical Society, 89(10), 2500–2501.[Link]

  • Frank, A. O., et al. (2021). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of Medicinal Chemistry, 64(8), 4553–4568.[Link]

Optimization

Technical Support Center: Solubility Troubleshooting for 2-(5-bromo-2-fluorophenyl)propanoic acid

Welcome to the Technical Support Center for 2-(5-bromo-2-fluorophenyl)propanoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution, extraction, and assay preparat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(5-bromo-2-fluorophenyl)propanoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution, extraction, and assay preparation of halogenated arylpropanoic acids.

This guide is designed to move beyond simple "tips and tricks." Here, we will dissect the thermodynamic and kinetic causality behind this compound's solubility behavior and provide self-validating protocols to ensure your workflows are robust and reproducible.

Physicochemical Profiling: The "Why" Behind the Solubility

To troubleshoot solubility, we must first understand the molecular architecture of 2-(5-bromo-2-fluorophenyl)propanoic acid. Its behavior is governed by three competing physicochemical forces:

  • High Lipophilicity (LogP ~2.6 - 3.0): The 5-bromo and 2-fluoro substitutions on the phenyl ring create a highly hydrophobic, polarizable domain. This structural feature drives the molecule out of aqueous and highly polar protic environments (like pure water)[1].

  • Carboxylic Acid Dimerization: In non-polar solvents with low dielectric constants (e.g., hexanes, toluene), the carboxylic acid groups form strong, intermolecular hydrogen-bonded dimers. This dimerization effectively doubles the apparent molecular weight and shields the polar hydroxyl groups, drastically reducing solubility unless a hydrogen-bond acceptor is introduced.

  • Crystalline Lattice Energy: The planar nature of the halogenated phenyl ring promotes tight crystal packing in the solid state. Overcoming this lattice enthalpy requires solvents with high dielectric constants or the application of external kinetic energy (e.g., sonication).

Quantitative Solubility Reference Matrix

Based on the behavior of structurally analogous halogenated arylpropanoic acids (such as Flurbiprofen and 3-bromo-3-phenylpropanoic acid), the following table summarizes the expected solubility profiles across different solvent classes[1][2][3].

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (~10–25 mg/mL)Strong dipole-dipole interactions disrupt H-bond dimers and overcome lattice energy.
Polar Protic Methanol, EthanolHigh (~25 mg/mL)Solvates the lipophilic ring while actively H-bonding with the carboxylate group.
Moderately Polar DCM, Ethyl AcetateModerate (5–15 mg/mL)Good solvation of the halogenated ring; EtOAc specifically acts as an H-bond acceptor.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Inability to break carboxylic acid dimers due to low dielectric constant.
Aqueous Water, PBS (pH 7.2)Very Low (<0.9 mg/mL)High lipophilicity of the bromo-fluoro-phenyl moiety dominates; requires salt formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure below includes a built-in validation step. This guarantees that your compound is truly in solution, preventing downstream assay failures caused by micro-precipitates.

Protocol A: Preparation of a 10 mg/mL Stock Solution for Biological Assays

Use this protocol when preparing stocks for in vitro testing.

  • Weighing: Accurately weigh 10.0 mg of 2-(5-bromo-2-fluorophenyl)propanoic acid into a clean, dry 2 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, inert-gas-purged Dimethyl Sulfoxide (DMSO)[2].

  • Agitation: Vortex the vial at medium speed for 60 seconds.

  • Thermal/Kinetic Disruption: If particulates remain, sonicate the vial in a water bath at 35–40°C for 5 minutes. Causality: Thermal energy overcomes the high crystalline lattice energy inherent to the bromo-fluoro-phenyl packing.

  • Self-Validation Step: Visually inspect the solution against a dark background; it must be completely transparent. To validate true dissolution (ruling out a colloidal suspension), transfer 10 µL of the stock into 90 µL of methanol. The solution should mix seamlessly without forming Schlieren lines or turbidity.

Protocol B: Liquid-Liquid Extraction in Moderately Polar Solvents

Use this protocol during organic synthesis workups.

  • Aqueous Preparation: Ensure the aqueous reaction mixture is acidified to pH 2.0–2.5 using 1M HCl. Causality: This fully protonates the carboxylate, neutralizing the charge and driving the lipophilic molecule into the organic phase.

  • Solvent Selection: Add an equal volume of Ethyl Acetate (EtOAc). Causality: Unlike hexanes, EtOAc acts as a hydrogen-bond acceptor, preventing the compound from dimerizing and crashing out at the biphasic interface.

  • Partitioning: Shake vigorously and allow complete phase separation.

  • Self-Validation Step: Extract 10 µL of the upper organic layer and spot it onto a clean glass watch glass. Allow the solvent to evaporate at room temperature. The rapid formation of a distinct white crystalline film validates successful partitioning and confirms the compound is highly soluble in the chosen organic phase.

Troubleshooting Workflow Diagram

Use the following decision tree to quickly diagnose and resolve unexpected precipitation events during your experiments.

SolubilityTroubleshooting Start Solubility Issue: 2-(5-bromo-2-fluorophenyl) propanoic acid Assess Assess Solvent Dielectric Constant Start->Assess LowD Low Polarity (Hexane, Toluene) Assess->LowD Non-Polar HighD High Polarity (DMSO, DMF, EtOH) Assess->HighD Polar Aprotic/Protic CauseLow Cause: Carboxylic Acid Dimerization LowD->CauseLow CauseHigh Cause: High Crystalline Lattice Energy HighD->CauseHigh FixLow Action: Add 5-10% H-Bond Acceptor (EtOAc) CauseLow->FixLow FixHigh Action: Sonicate & Warm to 40°C CauseHigh->FixHigh

Troubleshooting workflow for 2-(5-bromo-2-fluorophenyl)propanoic acid solubility.

Frequently Asked Questions (FAQs)

Q: My compound crashed out of dichloromethane (DCM) when I cooled the reaction to 0°C. How do I keep it in solution? A: This is a classic thermodynamic issue. The solubility of halogenated arylpropanoic acids is highly temperature-dependent. At 0°C, the solvent lacks the thermal energy required to keep the heavy bromo-fluoro-phenyl lattice solvated. Solution: Add 5–10% of a polar co-solvent like THF or Methanol to the DCM. This increases the overall dielectric constant and disrupts re-crystallization.

Q: I need to test this compound in a biological assay, but it precipitates immediately when added to the aqueous buffer. What is the standard protocol? A: The compound is highly lipophilic and will not dissolve directly in water[1]. Solution: You must first create a concentrated stock solution in DMSO (see Protocol A). When diluting into your aqueous buffer, ensure the final concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced physiological artifacts[3]. Furthermore, ensure your aqueous buffer is at pH 7.2 or higher; at this pH, the carboxylic acid deprotonates into a water-soluble carboxylate salt.

Q: How does the 2-fluoro substitution affect its solubility compared to a standard bromophenylpropanoic acid? A: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This slightly lowers the pKa of the carboxylic acid, making it easier to deprotonate in mildly basic conditions. However, it also increases the overall dipole moment and crystal packing density, which can make the solid form slightly more resistant to dissolution in strictly non-polar solvents compared to non-fluorinated analogs.

Q: Can I store the DMSO stock solution at -20°C? A: Yes, but proceed with caution. DMSO freezes at approximately 19°C. When you freeze the stock, the compound will likely precipitate due to freeze-concentration effects. Solution: Before using a thawed stock, you must allow the vial to reach room temperature and vortex it vigorously for at least 2 minutes to ensure the compound is fully re-solvated.

References

Sources

Troubleshooting

Minimizing defluorination side reactions in phenylpropanoic acid synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Defluorination in Phenylpropanoic Acid Synthesis Core Directive & Executive Summary The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Defluorination in Phenylpropanoic Acid Synthesis

Core Directive & Executive Summary

The Challenge: Synthesizing fluorinated phenylpropanoic acids (e.g., 3-(2-fluorophenyl)propanoic acid) often involves the reduction of a fluorocinnamic acid precursor. The critical failure point is Hydrodefluorination (HDF) —the unwanted cleavage of the C-F bond during the hydrogenation step. This side reaction reduces yield, introduces difficult-to-separate impurities (non-fluorinated analogs), and alters the biological profile of the target drug scaffold.

The Solution: This guide provides a troubleshooting framework to suppress HDF. While Palladium on Carbon (Pd/C) is the standard hydrogenation catalyst, it is also the most effective catalyst for C-F bond cleavage. To retain the fluorine atom, we must disrupt the oxidative addition mechanism or switch to metals with lower affinity for the C-F bond (Pt, Rh).

Troubleshooting Guide (Q&A Format)

Category 1: Hydrogenation-Induced Defluorination (Critical Control Point)

Q: I am using 10% Pd/C with H₂ (balloon) to reduce 4-fluorocinnamic acid, but I see significant formation of non-fluorinated phenylpropanoic acid (5–15%). Why is this happening?

A: This is a classic case of competing catalytic cycles. Palladium is an excellent catalyst for both alkene hydrogenation and oxidative addition into aryl-halide bonds.

  • Mechanism: The Pd(0) surface activates the H₂ molecule.[1] While the alkene reduction is kinetically faster, the C-F bond (especially in electron-deficient polyfluorinated rings) can undergo oxidative addition to Pd(0), followed by hydrogenolysis.

  • Immediate Fix: Switch the catalyst. Platinum on Carbon (Pt/C) is significantly less active for hydrogenolysis of aryl halides than Pd/C while remaining effective for alkene reduction.

  • Alternative Fix: If you must use Pd/C, use Transfer Hydrogenation (see Protocol B). The absence of high-pressure H₂ gas and the kinetic profile of formate donors often favor alkene reduction over C-F cleavage.

Q: Does the solvent choice impact the rate of defluorination?

A: Yes. Protic solvents (Methanol, Ethanol, Water) generally accelerate HDF because they stabilize the polar transition states involved in the cleavage and can solvate the leaving fluoride ion.

  • Recommendation: Switch to a non-protic, non-polar solvent like Ethyl Acetate (EtOAc) or Toluene . These solvents destabilize the charged intermediates required for defluorination, thereby suppressing the side reaction.

Q: I am synthesizing a polyfluorinated derivative (e.g., 2,4-difluoro). Is the risk higher?

A: Significantly higher. Multiple fluorine atoms withdraw electron density from the ring, weakening the C-F bond strength relative to the metal center and making the ring more susceptible to nucleophilic attack (if bases are present) or oxidative addition.

  • Protocol Adjustment: For polyfluorinated substrates, Pd/C is widely considered unsafe. Use 5% Pt/C (sulfided) or a homogeneous catalyst like Wilkinson’s Catalyst [RhCl(PPh₃)₃] , which operates via a mechanism that rarely cleaves aryl halides.

Category 2: Precursor Synthesis (Knoevenagel Condensation)

Q: I see fluoride ions in my reaction mixture before hydrogenation, during the Knoevenagel condensation step. What is going on?

A: You are likely triggering a Nucleophilic Aromatic Substitution (SₙAr) .

  • Causality: The Knoevenagel reaction typically uses a base (piperidine, pyridine) and heat. If your substrate is a polyfluorinated aldehyde (e.g., pentafluorobenzaldehyde), the fluorine atoms ortho/para to the aldehyde are highly activated. The base (or even the solvent) can attack the ring, displacing fluoride.

  • Solution: Use a weaker base (e.g., β-alanine/acetic acid system) or lower the temperature. Avoid strong nucleophilic bases like secondary amines if the ring is highly electron-deficient.

Experimental Protocols

Protocol A: "Safe" Hydrogenation using Pt/C (Recommended)

Best for: High-value substrates where fluorine retention is paramount.

  • Preparation: In a hydrogenation flask, dissolve Fluorocinnamic Acid (1.0 equiv) in Ethyl Acetate (0.1 M concentration) .

    • Note: Avoid MeOH to minimize HDF risk.

  • Catalyst Addition: Add 5% Pt/C (5 wt% loading relative to substrate) .

    • Why Pt? Platinum preferentially binds alkenes over aryl halides.

  • Reaction: Purge with N₂ (3x), then fill with H₂ (1 atm/balloon). Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring: Monitor by HPLC/UPLC every 30 minutes. Stop immediately upon consumption of the starting material. Over-reaction allows time for the slower HDF side reaction to initiate.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[2][3]

Protocol B: Transfer Hydrogenation (Pd/C Alternative)

Best for: Labs without H₂ gas lines or for specific selectivity needs.

  • Preparation: Dissolve Fluorocinnamic Acid (1.0 equiv) in Methanol .

  • Reagents: Add Ammonium Formate (5.0 equiv) .

  • Catalyst: Add 10% Pd/C (10 wt% loading) .

  • Reaction: Heat to Reflux (65°C) for 1–2 hours.

    • Mechanism:[4][5][6][7] Ammonium formate decomposes to release H₂ and CO₂ in situ. The kinetics favor the reduction of the polarized double bond over the C-F bond cleavage.

  • Workup: Filter hot through Celite. Concentrate.

Data Presentation: Catalyst Selection Matrix

Catalyst SystemHDF RiskAlkene Reduction RateBest Application
Pd/C + H₂ (MeOH) High Very FastNon-halogenated substrates only.
Pd/C + H₂ (EtOAc) Moderate FastMonofluorinated substrates (with careful monitoring).
Pt/C + H₂ (EtOAc) Low ModerateStandard for fluorinated aromatics.
RhCl(PPh₃)₃ (Wilkinson) Very Low SlowHighly sensitive/polyfluorinated substrates.
Pd/C + HCOONH₄ Low-Mod FastTransfer hydrogenation alternative.

Visualizations

Figure 1: Reaction Pathways & Defluorination Mechanism

Caption: The competition between desired alkene hydrogenation (blue path) and unwanted hydrodefluorination (red path) mediated by catalyst choice.

G Start Fluorocinnamic Acid Inter Pd-Alkene Complex Start->Inter Adsorption Product Fluorophenylpropanoic Acid (Target) Inter->Product H2 / Pt/C (Kinetic Control) SideInter Oxidative Addition (Ar-Pd-F) Inter->SideInter Pd/C + Protic Solvent SideProd Defluorinated Byproduct (Phenylpropanoic Acid) SideInter->SideProd Reductive Elimination

Figure 2: Catalyst Selection Decision Tree

Caption: Logical workflow for selecting the optimal hydrogenation conditions based on substrate fluorination patterns.

DecisionTree Start Select Substrate Type Mono Mono-Fluorinated (e.g., 4-F) Start->Mono Poly Poly-Fluorinated (e.g., 2,3,4-F) Start->Poly Q_Solvent Is Protic Solvent Required? Mono->Q_Solvent Path_Pt Use Pt/C + EtOAc (Recommended) Poly->Path_Pt Scale Up Path_Rh Wilkinson's Catalyst (Homogeneous) Poly->Path_Rh High Value / Small Scale Path_Pd Use Pd/C + H2 (Monitor Strictly) Q_Solvent->Path_Pd Yes (Solubility issues) Q_Solvent->Path_Pt No (Preferred) Path_Trans Transfer Hydrogenation (Pd/C + HCOONH4) Q_Solvent->Path_Trans Alt: No H2 Source

References

  • Chemoselectivity in Transfer-Hydrogenation Reactions. University of California, Berkeley. (2014).[6] Demonstrates the successful reduction of 4-fluorocinnamic acid to 3-(4-fluorophenyl)propanoic acid using Pd/C and ammonium formate without defluorination. [Link]

  • Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. (2007). Details the mechanism of transfer hydrogenation and its ability to preserve aryl halides compared to standard hydrogenation. [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics. Journal of the American Chemical Society. (2014).[3][6] Provides mechanistic insight into how C-F bonds are activated and cleaved by metal catalysts, highlighting the risks of using Pd/C in fluorinated systems. [Link]

  • Pd and Pt Nanoparticles as Selective Hydrogenation Catalysts. Eindhoven University of Technology. (2015).[8][9][10] Compares the activity of Pd and Pt, confirming Pt's lower tendency for hydrogenolysis of C-X bonds. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Symmetry. (2024).[3][11] Describes the synthesis of 3-(2-fluorophenyl)butanoic acid via hydrogenation, validating the stability of mono-fluorinated aromatics under controlled conditions. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-(5-bromo-2-fluorophenyl)propanoic acid

Status: Operational Ticket Priority: High (Process Optimization) Agent: Senior Application Scientist Topic: Crystallization, Polymorph Control, and Chiral Resolution of Halogenated Profen Analogs Executive Summary & Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Priority: High (Process Optimization) Agent: Senior Application Scientist Topic: Crystallization, Polymorph Control, and Chiral Resolution of Halogenated Profen Analogs

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(5-bromo-2-fluorophenyl)propanoic acid . This compound belongs to the 2-arylpropanoic acid class (profens), structurally related to Flurbiprofen. Its specific halogenation pattern (5-bromo, 2-fluoro) introduces unique challenges regarding lattice energy and solubility.

Key Crystallization Challenges:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound has a tendency to form a metastable oil phase before crystallizing, particularly in aqueous-organic mixtures.

  • Chiral Resolution: As a chiral acid, separating the enantiomers requires Diastereomeric Salt Crystallization (Classical Resolution).

  • Regioisomer Impurities: Separating the 5-bromo isomer from potential 3-bromo or 4-bromo impurities is thermodynamically difficult due to similar solubility profiles.

Troubleshooting Guide (Q&A)

Issue 1: The solution turns into a milky oil instead of forming crystals.

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MZW) is too wide, or the temperature is dropped below the "oiling out" boundary (binodal) before nucleation occurs.

Corrective Action:

  • Temperature Control: Do not crash cool. Maintain the solution temperature above the oiling-out point (typically >40°C for this class in EtOH/Water) and add seeds.

  • Seed Loading: Add 0.5–1.0 wt% of pure seed crystals at low supersaturation. This bypasses the energy barrier for nucleation, preventing the system from reaching the high supersaturation required for oiling out.

  • Solvent Modification: Increase the ratio of the "good" solvent (e.g., Ethanol or IPA) relative to the anti-solvent (Water or Heptane). Oiling out is driven by hydrophobic repulsion; more organic solvent stabilizes the monomeric acid in solution.

Issue 2: My yield is low (<60%), but purity is high.

Diagnosis: The mother liquor retains too much product, likely due to a "flat" solubility curve or insufficient anti-solvent.

Corrective Action:

  • pH Swing Crystallization: 2-arylpropanoic acids are pH-sensitive.

    • Dissolve the crude acid in dilute NaOH (pH 10–11) to form the sodium salt (highly soluble).

    • Filter to remove non-acidic impurities.

    • Slowly acidify with HCl to pH 2–3. Crucial: Acidify slowly to control particle size and prevent occlusion.

  • Anti-Solvent Optimization: Switch to a Toluene/Heptane system. Dissolve in hot Toluene (60°C), then slowly add Heptane. This system often offers a steeper solubility gradient than alcohols for halogenated aromatics.

Issue 3: I cannot separate the 5-bromo isomer from the 4-bromo impurity.

Diagnosis: Regioisomers often form solid solutions rather than eutectic mixtures, making simple recrystallization ineffective.

Corrective Action:

  • Derivatization: Convert the acid to a crystalline salt (e.g., Dicyclohexylamine salt). The lattice energy differences between regioisomeric salts are often much larger than the free acids, amplifying the separation factor.

  • Chromatography First: If impurity levels are >5%, crystallization alone will likely fail. Use a silica plug to reduce the isomer content below 2% before attempting crystallization.

Experimental Protocols

Protocol A: Standard Purification (Racemic)

Target: Chemical Purity >99.5%

  • Dissolution: Charge 10.0 g of crude 2-(5-bromo-2-fluorophenyl)propanoic acid into a flask. Add 40 mL of Isopropyl Alcohol (IPA) . Heat to 65°C until fully dissolved.

  • Filtration: Perform a hot filtration (0.45 µm PTFE) to remove insoluble particulates.

  • Nucleation: Cool the filtrate to 50°C. Add 0.1 g (1 wt%) of pure seed crystals. Stir at 50°C for 30 minutes to ensure seed growth (healing).

  • Crystallization: Cool to 20°C at a rate of 5°C/hour.

  • Anti-Solvent Addition: Once at 20°C, slowly add 40 mL of Water (or Heptane if using Toluene) over 2 hours.

  • Isolation: Filter the white solid. Wash with 1:1 IPA/Water (chilled). Dry at 45°C under vacuum.

Protocol B: Chiral Resolution (Enantiomeric Separation)

Target: Enantiomeric Excess (ee) >98% Mechanism: Crystallization-Induced Diastereomer Transformation (CIDT)

  • Salt Formation: Dissolve 10 mmol of racemic acid in Ethanol (50 mL). Add 0.55 eq (5.5 mmol) of (S)-(-)-1-Phenylethylamine (resolving agent).

  • Equilibration: Heat to reflux to ensure homogeneity.

  • Selective Crystallization: Cool slowly to Room Temperature. The less soluble diastereomeric salt (typically the S-acid/S-amine salt for this class) will precipitate.

  • Recrystallization: Filter the salt. Recrystallize it once from Ethanol/Acetone (9:1) to upgrade chiral purity.[1]

  • Free Acid Recovery: Suspend the purified salt in water and acidify with 1M HCl. Extract the free chiral acid into Ethyl Acetate, dry, and evaporate.

Decision Logic & Workflows

Figure 1: Troubleshooting "Oiling Out" (LLPS)

Caption: Decision tree for mitigating liquid-liquid phase separation during crystallization.

OilingOutTroubleshooting Start Start: Solution is Cloudy/Oily CheckTemp Is Temp < Cloud Point? Start->CheckTemp Reheat Reheat to Clear Solution (+5°C) CheckTemp->Reheat Yes CheckSolvent Is Solvent Ratio Correct? CheckTemp->CheckSolvent No (Already hot) Seed Add Seeds (1 wt%) at Metastable Zone Reheat->Seed AddGoodSolvent Add 10% more 'Good' Solvent (e.g., Ethanol) CheckSolvent->AddGoodSolvent No CheckSolvent->Seed Yes AddGoodSolvent->Seed SlowCool Cool at 0.1°C/min Seed->SlowCool Success Crystalline Product SlowCool->Success

Figure 2: Chiral Resolution Workflow

Caption: Process flow for separating enantiomers using diastereomeric salt formation.

ChiralResolution Racemate Racemic Acid (R/S Mixture) SaltForm Salt Formation (in Ethanol) Racemate->SaltForm Agent Chiral Base (e.g., S-Phenylethylamine) Agent->SaltForm Filter Filtration SaltForm->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Acidify Acid Hydrolysis (HCl) Solid->Acidify Final Pure Enantiomer (>98% ee) Acidify->Final

Data & Reference Tables

Table 1: Solvent Screening Matrix (Solubility at 25°C)

Data derived from analog behavior (Flurbiprofen/Bromophenylacetic acid).

Solvent SystemSolubility (mg/mL)Crystallization PotentialNotes
Ethanol (100%) >200 (High)Low (Evaporation only)Good for dissolving crude; needs anti-solvent.
Ethanol/Water (1:1) 15–25High (Cooling) Best balance. Risk of oiling out if water added too fast.
Toluene 80–100Moderate (Cooling)Excellent for removing non-polar impurities.
Heptane <5None (Anti-solvent)Use as anti-solvent with Toluene or Ethyl Acetate.
Ethyl Acetate >250LowToo soluble. Use only for extraction.
Water (pH 2) <0.1Very High (Precipitation)Used for "pH Swing" recovery. Amorphous risk high.

References

  • Sigma-Aldrich. (n.d.). 3-(5-Bromo-2-fluorophenyl)propionic acid Product Information. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Yield Issues. Retrieved from

  • National Institutes of Health (PMC). (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(2-Iodophenylamino)propanoic acid. Retrieved from

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1). Retrieved from

Sources

Troubleshooting

Technical Support Center: Chiral Integrity of 2-(5-bromo-2-fluorophenyl)propanoic acid

Welcome to the technical support guide for handling 2-(5-bromo-2-fluorophenyl)propanoic acid, a key chiral building block in pharmaceutical synthesis. This resource is designed for researchers, chemists, and process deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-(5-bromo-2-fluorophenyl)propanoic acid, a key chiral building block in pharmaceutical synthesis. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of maintaining stereochemical purity during amide bond formation and other coupling reactions. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: The Challenge of Racemization

2-(5-bromo-2-fluorophenyl)propanoic acid belongs to the "profen" class of molecules, which are notoriously susceptible to racemization at their α-chiral center. During carboxylic acid activation, the process intended to facilitate coupling with a nucleophile (like an amine), an unintended side reaction can occur. The activated intermediate can form a planar, achiral species such as an oxazolone or a ketene. This transient intermediate loses its stereochemical information, and subsequent reaction with the nucleophile results in a mixture of both (R)- and (S)-enantiomers—a racemic mixture.

Maintaining enantiomeric purity is not merely an academic exercise; it is critical for therapeutic efficacy and safety, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This guide will provide actionable strategies to mitigate this risk.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant racemization when activating 2-(5-bromo-2-fluorophenyl)propanoic acid with EDC and a tertiary amine base. What is the primary cause?

This is a classic issue. The primary culprit is often the formation of a 5(4H)-oxazolone intermediate, especially when the N-acylating amine is part of an amino acid or peptide. However, even without that, the combination of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a common tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can create conditions ripe for racemization.

Causality Explained:

  • Activation: Your carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • The Pitfall: Before your desired nucleophile (amine) can attack, two things can happen:

    • The O-acylisourea can cyclize, particularly if the carboxyl group is part of an N-acyl amino acid, to form the planar oxazolone.

    • The base (DIPEA/TEA) can deprotonate the α-proton of the highly activated O-acylisourea. This enolization creates a planar structure, erasing the stereocenter.

The oxazolone or the enolized intermediate is achiral. When it eventually reacts, it does so from both sides with equal probability, leading to a racemic product.

Q2: How can I prevent racemization? What are the best practices for activating this acid?

The key is to use a strategy that either suppresses the formation of the planar intermediate or ensures the coupling reaction is much faster than the racemization pathway.

Recommended Strategy: Additive-Based Carbodiimide Activation

The most reliable and cost-effective method is to use your carbodiimide (EDC is preferred over DCC due to the water-soluble urea byproduct) in combination with an activating additive.

  • Gold Standard Additive: 1-Hydroxy-7-azabenzotriazole (HOAt). It reacts with the O-acylisourea intermediate to form a highly reactive HOAt-ester. This ester is less prone to racemization than the O-acylisourea itself and reacts very rapidly with the incoming amine.

  • Common Alternative: 1-Hydroxybenzotriazole (HOBt). HOBt is a classic additive that functions similarly to HOAt. While generally effective, HOAt is superior for sterically hindered couplings and for suppressing racemization of sensitive substrates.[1]

Workflow Diagram: Decision-Making for Chiral Activation

G cluster_0 Start: Chiral Acid Activation cluster_1 Reagent Selection cluster_2 Risk Assessment & Outcome start Select Chiral Acid: 2-(5-bromo-2-fluorophenyl)propanoic acid reagent Choose Coupling Reagent System start->reagent carbodiimide Carbodiimide Only (e.g., EDC) reagent->carbodiimide Simple, but risky carbodiimide_additive Carbodiimide + Additive (e.g., EDC / HOAt) reagent->carbodiimide_additive Cost-effective, reliable onium Onium Salt (e.g., HATU, HBTU) reagent->onium High reactivity, higher cost risk_high High Risk of Racemization carbodiimide->risk_high risk_low Low Risk of Racemization (Recommended) carbodiimide_additive->risk_low risk_moderate Moderate Risk (Base selection is critical) onium->risk_moderate outcome High Enantiomeric Purity risk_low->outcome

Caption: Decision workflow for selecting a coupling strategy.

Q3: What is the optimal base and solvent for this reaction?

Your choice of base and solvent are second only to the coupling reagent system in controlling racemization.

  • Base Selection: The conventional wisdom of using DIPEA is often a source of the problem. While it's a good scavenger for the HCl produced when using amine salts, its basicity is sufficient to deprotonate the α-carbon of the activated intermediate.

    • Recommended: Use a more sterically hindered and less nucleophilic base like 2,4,6-collidine . Its bulkiness makes it a poor nucleophile, and its moderate basicity is sufficient to neutralize acid without promoting significant enolization.[1]

    • Alternative: N-Methylmorpholine (NMM) is another commonly used base with a lower propensity to cause racemization than TEA or DIPEA.

  • Solvent Selection: The solvent can influence the lifetime and stability of the reactive intermediates.

    • Recommended: Aprotic solvents are standard. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are excellent choices. DMF can be particularly effective as its high polarity can accelerate the desired coupling reaction, minimizing the time the activated acid is vulnerable to racemization.

In-Depth Technical Protocols

Protocol 1: Low-Racemization Amide Coupling using EDC/HOAt

This protocol is designed to maximize enantiomeric purity for the coupling of 2-(5-bromo-2-fluorophenyl)propanoic acid with a primary or secondary amine.

Materials:

  • (R)- or (S)-2-(5-bromo-2-fluorophenyl)propanoic acid

  • Amine (nucleophile)

  • EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., 1N HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve 2-(5-bromo-2-fluorophenyl)propanoic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of activation and slow down potential side reactions.

  • Activation: Add EDC.HCl (1.2 eq) to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. You are pre-activating the acid by forming the HOAt-ester.

  • Nucleophile & Base Addition: In a single portion, add the amine (1.1 eq) followed by 2,4,6-collidine (1.5 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1N HCl (to remove base and excess EDC), water, saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.

Protocol 2: Quantifying Racemization via Chiral HPLC

It is essential to validate your protocol by determining the enantiomeric excess (e.e.) of your product.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for profen-type molecules.

  • Mobile Phase Screening:

    • Start with a typical normal-phase eluent system, such as a mixture of hexanes and isopropanol (IPA). A common starting point is 90:10 Hexane:IPA.

    • Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA), to improve peak shape for both the acid starting material and the amide product.

  • Analysis:

    • Inject a sample of your racemic standard (if available) to determine the retention times of both enantiomers.

    • Inject a sample of your starting chiral acid to confirm its purity.

    • Inject your purified product.

  • Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers:

    • % e.e. = [ |A_major - A_minor| / (A_major + A_minor) ] * 100

Comparative Data Summary

The table below summarizes the relative performance of common coupling systems in terms of racemization risk and other practical considerations.

Coupling SystemAdditiveBaseRacemization RiskRelative CostKey Considerations
EDC NoneDIPEA / TEAHigh LowNot recommended for this substrate.
EDC HOBtNMM / CollidineLow-Moderate LowA good baseline, but HOAt is superior.
EDC HOAt Collidine Very Low Moderate Recommended Gold Standard.
HATU Internal (HOAt)DIPEA / CollidineVery Low HighExcellent reactivity, but cost can be prohibitive. The pre-formed nature of HATU can be advantageous.
PyBOP Internal (HOBt)DIPEA / NMMLow-Moderate HighAnother effective onium salt, though generally superseded by HATU/HBTU for difficult cases.

This data is a generalized summary based on established principles in peptide chemistry. Actual results may vary based on specific substrate and reaction conditions.

Mechanistic Visualization

The following diagram illustrates the key mechanistic branch point leading to either the desired product or the racemized byproduct.

G cluster_pathways Reaction Pathways R_Acid (R)-Acid EDC + EDC O_Acyl O-Acylisourea (Chiral Intermediate) R_Acid->O_Acyl Activation HOAt + HOAt O_Acyl->HOAt Pathway Decision Point Base Base (e.g., DIPEA) - H⁺ O_Acyl->Base HOAt_Ester HOAt-Ester (Chiral, Highly Reactive) HOAt->HOAt_Ester Amine_Good + Amine (R₂NH) HOAt_Ester->Amine_Good R_Amide (R)-Amide (Desired Product) Amine_Good->R_Amide Fast Coupling (Preserves Stereochemistry) Oxazolone Planar Intermediate (Oxazolone / Enolate) (ACHIRAL) Base->Oxazolone α-Deprotonation (Loss of Stereochemistry) Amine_Bad + Amine (R₂NH) Oxazolone->Amine_Bad Racemic_Amide (R/S)-Amide (Racemized Product) Amine_Bad->Racemic_Amide

Caption: Competing pathways: chiral preservation vs. racemization.

References

  • Valleix, A., et al. (2004). A new look at the stability of activated esters in solution. Journal of Peptide Science. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]

  • Han, Y., et al. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H-NMR Interpretation of 2-(5-bromo-2-fluorophenyl)propanoic acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The Structural Significance of 2-(5-bromo-2-fluorophenyl)propanoic acid The molecule 2-(5-bromo-2-fluorophenyl)propanoic acid incorporates several key struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of 2-(5-bromo-2-fluorophenyl)propanoic acid

The molecule 2-(5-bromo-2-fluorophenyl)propanoic acid incorporates several key structural features that influence its ¹H-NMR spectrum. The phenyl ring is substituted with two electron-withdrawing halogens, a fluorine and a bromine atom, and an alkyl carboxylic acid moiety. The fluorine atom at the 2-position and the bromine atom at the 5-position create a distinct electronic environment for the aromatic protons. Furthermore, the chiral center at the alpha-carbon of the propanoic acid group adds to the structural complexity. Understanding the interplay of these features is crucial for accurate spectral interpretation.

Predicted ¹H-NMR Spectrum of 2-(5-bromo-2-fluorophenyl)propanoic acid

The ¹H-NMR spectrum of 2-(5-bromo-2-fluorophenyl)propanoic acid is predicted to exhibit signals corresponding to the aromatic protons, the methine proton, the methyl protons of the propanoic acid side chain, and the carboxylic acid proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below, followed by a detailed justification.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3~ 7.45 - 7.55Doublet of doublets (dd)³J(H3-H4) ≈ 8.8 Hz, ⁴J(H3-F) ≈ 4.5 Hz
H-4~ 7.15 - 7.25Triplet of doublets (td) or ddd³J(H4-H3) ≈ 8.8 Hz, ³J(H4-F) ≈ 8.8 Hz, ⁴J(H4-H6) ≈ 2.5 Hz
H-6~ 7.65 - 7.75Doublet of doublets (dd)⁴J(H6-H4) ≈ 2.5 Hz, ⁵J(H6-F) ≈ 2.5 Hz
CH (methine)~ 3.80 - 3.90Quartet (q)³J(CH-CH₃) ≈ 7.2 Hz
CH₃ (methyl)~ 1.50 - 1.60Doublet (d)³J(CH₃-CH) ≈ 7.2 Hz
COOH (carboxylic acid)~ 10.0 - 13.0Broad singlet (br s)-
Justification of Predicted Spectral Parameters

The prediction of the ¹H-NMR spectrum is grounded in the principles of substituent-induced chemical shifts and spin-spin coupling.

Aromatic Region (H-3, H-4, and H-6):

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the propanoic acid group. Generally, electron-withdrawing groups deshield aromatic protons, shifting their signals downfield from the typical benzene resonance at 7.33 ppm.

  • H-6: This proton is ortho to the bromine atom and meta to the fluorine and the propanoic acid groups. The strong deshielding effect of the adjacent bromine atom is expected to shift this proton the furthest downfield. It will appear as a doublet of doublets due to a meta coupling with H-4 and a long-range coupling with the fluorine atom.

  • H-3: This proton is ortho to the fluorine atom and meta to the bromine atom. The fluorine atom will exert a deshielding effect, and this proton will be split into a doublet of doublets by coupling to H-4 and the fluorine atom.

  • H-4: This proton is situated between H-3 and the bromine at position 5. It will experience coupling from both H-3 and the fluorine atom. The expected multiplicity is a triplet of doublets or a doublet of doublet of doublets, depending on the resolution and the relative magnitudes of the coupling constants.

The coupling constants are predicted based on typical values for aromatic systems. Ortho H-H coupling (³J) is typically in the range of 7-10 Hz, while meta H-H coupling (⁴J) is smaller, around 2-3 Hz. Proton-fluorine couplings are also distance-dependent, with ortho (³J H-F) being the largest (around 8-10 Hz), meta (⁴J H-F) being smaller (around 4-7 Hz), and para (⁵J H-F) being the smallest (around 2-3 Hz).

Aliphatic Region (CH and CH₃):

The propanoic acid side chain gives rise to two distinct signals:

  • CH (methine): This proton is at the benzylic position and adjacent to the electron-withdrawing carboxylic acid group, which shifts its signal downfield. It will appear as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, where n=3).

  • CH₃ (methyl): These three equivalent protons are adjacent to the methine proton and will therefore appear as a doublet (n+1 rule, where n=1).

Carboxylic Acid Proton (COOH):

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predicted spectrum, we can compare it with the known ¹H-NMR data of simpler, related molecules.

2-Fluorobenzoic Acid

The aromatic region of 2-fluorobenzoic acid provides a good model for the environment of H-3 and H-4 in our target molecule. The presence of the fluorine and carboxylic acid groups at positions 1 and 2 leads to a complex multiplet for the aromatic protons, with the proton ortho to the fluorine showing a characteristic downfield shift and H-F coupling.

4-Bromobenzoic Acid

In 4-bromobenzoic acid, the two sets of equivalent aromatic protons appear as two distinct doublets, characteristic of a para-substituted benzene ring. This helps to understand the deshielding effect of the bromine atom on its ortho protons.

Propanoic Acid

The ¹H-NMR spectrum of propanoic acid shows a characteristic quartet at approximately 2.38 ppm for the methylene protons and a triplet at around 1.16 ppm for the methyl protons.[1] This provides a baseline for the chemical shifts of the propanoic acid moiety in our target molecule, which are expected to be shifted further downfield due to the influence of the aromatic ring.

The comparison with these analogues supports the predicted downfield shifts and complex splitting patterns for the aromatic protons in 2-(5-bromo-2-fluorophenyl)propanoic acid, as well as the expected signals for the propanoic acid side chain.

Experimental Protocol for ¹H-NMR Data Acquisition

For researchers wishing to acquire an experimental spectrum of 2-(5-bromo-2-fluorophenyl)propanoic acid, the following protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of 2-(5-bromo-2-fluorophenyl)propanoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to resolve the complex splitting patterns in the aromatic region.

  • Standard ¹H-NMR acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of chemical shifts (e.g., from -1 to 14 ppm).

Data Processing and Analysis
  • The acquired free induction decay (FID) should be Fourier transformed, and the resulting spectrum should be phase-corrected.

  • The spectrum should be referenced to the TMS signal at 0.00 ppm.

  • The chemical shifts, multiplicities, coupling constants, and integrals of all signals should be determined and compared with the predicted values.

Visualization of Key Concepts

To further clarify the relationships between the different protons and their expected NMR signals, the following diagrams are provided.

Caption: Key proton environments in 2-(5-bromo-2-fluorophenyl)propanoic acid.

G H-3 H-3 ~7.45-7.55 ppm (dd) H-4 H-4 ~7.15-7.25 ppm (td or ddd) H-3->H-4 ³J(H-H) F Fluorine H-3->F ⁴J(H-F) H-6 H-6 ~7.65-7.75 ppm (dd) H-4->H-6 ⁴J(H-H) H-4->F ³J(H-F) H-6->F ⁵J(H-F) CH CH ~3.80-3.90 ppm (q) CH3 CH₃ ~1.50-1.60 ppm (d) CH->CH3 ³J(H-H) COOH COOH ~10.0-13.0 ppm (br s)

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network.

Conclusion

The ¹H-NMR spectrum of 2-(5-bromo-2-fluorophenyl)propanoic acid is predicted to be complex, particularly in the aromatic region, due to the combined electronic effects of the substituents and the various proton-proton and proton-fluorine couplings. This guide provides a robust framework for interpreting such a spectrum, grounded in fundamental NMR principles and comparative data analysis. By following the outlined experimental protocol, researchers can confidently acquire and interpret the ¹H-NMR data for this and related compounds, facilitating their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-(5-bromo-2-fluorophenyl)propanoic acid

This guide details the mass spectrometry fragmentation pattern of 2-(5-bromo-2-fluorophenyl)propanoic acid , a specific halogenated derivative of the 2-arylpropanoic acid (profen) class. This analysis synthesizes establi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 2-(5-bromo-2-fluorophenyl)propanoic acid , a specific halogenated derivative of the 2-arylpropanoic acid (profen) class. This analysis synthesizes established fragmentation mechanisms of profens with the specific isotopic and electronic signatures of ortho-fluorine and meta-bromine substituents.

Comparative Technical Guide for Structural Elucidation

Executive Summary

  • Compound Class: Halogenated 2-Arylpropanoic Acid (Profen derivative).

  • Molecular Formula: C

    
    H
    
    
    
    BrFO
    
    
    [1]
  • Monoisotopic Mass: 245.97 (for

    
    Br), 247.97 (for 
    
    
    
    Br).
  • Key Diagnostic Feature: A distinct 1:1 doublet molecular ion (due to Bromine) combined with a base peak at [M-45]

    
      (loss of -COOH), characteristic of the profen scaffold.
    
  • Differentiation Factor: Unlike non-halogenated profens (e.g., Ibuprofen), this compound exhibits a secondary fragmentation pathway driven by the ortho-fluorine effect (loss of HF) and the labile bromine bond (loss of Br

    
    ).
    

Fragmentation Mechanics & Pathway Analysis

The Electron Ionization (EI, 70 eV) spectrum is dominated by alpha-cleavage of the carboxylic acid group, a universal feature of 2-arylpropanoic acids. However, the halogen substituents introduce unique downstream fragmentations.

Primary Fragmentation Events
Ion Identitym/z (

Br /

Br)
Relative AbundanceMechanism
Molecular Ion (M

)
246 / 248 Moderate (20-40%)Radical cation formation. Shows characteristic 1:1 isotopic ratio.
Base Peak [M-COOH]

201 / 203 100% (Dominant)

-Cleavage:
Loss of the carboxylic acid radical (

COOH, 45 Da). Forms a secondary benzylic carbocation stabilized by the aromatic ring.
[M-CH

]

231 / 233Low (<10%)Loss of the

-methyl group. Less favorable than carboxyl loss.
[M-COOH-HF]

181 / 183 ModerateOrtho-Effect: Elimination of HF (20 Da) from the base peak ion. The ortho-fluorine interacts with the benzylic hydrogen or cation.
[M-COOH-Br]

122HighHalogen Loss: Heterolytic cleavage of the C-Br bond from the base peak ion. Note: The isotopic doublet disappears here (only

F remains).
Tropylium Ion 109HighRearrangement of the fluoro-benzyl skeleton after Br loss.
Pathway Visualization (DOT Diagram)

FragmentationPathway M Molecular Ion (M+) m/z 246 / 248 (1:1 Ratio) M_Me [M - CH3]+ m/z 231 / 233 M->M_Me - CH3 (15 Da) Base Base Peak [M - COOH]+ Benzylic Cation m/z 201 / 203 M->Base - COOH (45 Da) (Alpha Cleavage) Ortho [M - COOH - HF]+ Fluoro-Elimination m/z 181 / 183 Base->Ortho - HF (20 Da) (Ortho Effect) DeBromo [M - COOH - Br]+ Fluoro-Styryl Cation m/z 122 Base->DeBromo - Br radical (79/81 Da) Trop Fluoro-Tropylium m/z 109 DeBromo->Trop Rearrangement

Figure 1: Proposed EI-MS fragmentation pathway for 2-(5-bromo-2-fluorophenyl)propanoic acid. The pathway highlights the divergence between HF elimination (driven by the ortho-fluorine) and Br elimination.

Comparative Analysis: Performance vs. Alternatives

This section compares the fragmentation behavior of the target compound against standard alternatives used in similar pharmacokinetic or structural studies.

Comparison Table: Spectral Fingerprints
FeatureTarget: 2-(5-Br-2-F-phenyl)propanoic Acid Alternative A: Flurbiprofen Alternative B: Ibuprofen
Structure Bromo-Fluoro-PhenylFluoro-BiphenylIsobutyl-Phenyl
Molecular Ion Doublet (1:1) at 246/248Single peak at 244Single peak at 206
Base Peak m/z 201/203 (Doublet)m/z 199 m/z 161
Halogen Signature Br + F: Distinct M+2 isotope pattern; loss of 79/81 Da observed.F only: No M+2 pattern; loss of F (19 Da) is rare/minor.None: Pure hydrocarbon fragmentation below M-COOH.
Ortho Effect Yes: Significant [M-45-HF] peak.Yes: [M-45-HF] observed but often weaker due to biphenyl stability.No: N/A
Use Case Halogenated Intermediate Tracking: The Br isotope pattern acts as a built-in tracer.NSAID Standard: Reference for fluoro-aryl propanoic acid behavior.General Reference: Baseline for non-halogenated profen fragmentation.
Why This Matters
  • For Metabolic Studies: The Bromine doublet serves as an intrinsic label. If you observe a metabolite retaining the 1:1 doublet, the aromatic ring is intact. If the doublet is lost, debromination has occurred.

  • For Impurity Profiling: The unique m/z 201/203 base peak allows this compound to be distinguished from Flurbiprofen (m/z 199) even in complex mixtures, despite their structural similarity.

Experimental Protocol: Validated Detection Workflow

To obtain the fragmentation patterns described above, the following protocol is recommended. This workflow covers both direct EI-MS (for structural fingerprinting) and derivatization (for quantification).

Method A: GC-EI-MS (Structural Confirmation)
  • Scope: Identification of impurities or raw material verification.

  • Derivatization (Optional but Recommended):

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[2]

    • Reaction: Incubate 50 µL sample + 50 µL MSTFA at 60°C for 30 mins.

    • Effect: Converts the carboxylic acid to a TMS ester.

    • Shift:M+ increases by 72 Da (Replace H with SiMe

      
      ). New M+ at 318/320. Base peak shifts to [M-COOTMS]
      
      
      
      (m/z 201/203 remains the benzylic cation).
  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
    • Source Temp: 230°C.

    • Ionization: Electron Impact (70 eV).[2]

Method B: LC-ESI-MS/MS (Quantification)
  • Scope: Biological matrices (plasma/urine).

  • Mode: Negative Ion Mode (ESI-).

  • Transition (MRM):

    • Precursor: [M-H]

      
       (m/z 245/247).
      
    • Product: [M-H-CO

      
      ]
      
      
      
      (m/z 201/203).
    • Note: ESI fragmentation is "softer."[3] The decarboxylation is the primary transition used for quantification.

Workflow Diagram

ExperimentalWorkflow Sample Sample (Solid/Solution) Prep Sample Prep Dissolve in MeOH Sample->Prep Deriv Derivatization (MSTFA, 60°C) Prep->Deriv Method A (Preferred) GC GC Separation DB-5ms Column Prep->GC Direct Injection (Risk of Tailing) Deriv->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis Check for 1:1 Doublet Confirm m/z 201 Base MS->Data

Figure 2: Analytical workflow for GC-MS characterization, emphasizing the derivatization step to ensure peak symmetry and reliable fragmentation.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 2-Arylpropanoic Acids. National Institute of Standards and Technology. Link

  • BenchChem. Mass Spectrometry of Halogenated Phenylpropanoic Acid Derivatives: A Comparative Guide. (2025).[1][3][4] Link

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Propanoic Acid Derivatives.Link

  • PubChem. Compound Summary: 2-(4-bromo-3-fluorophenyl)propanoic acid (Structural Analog). National Library of Medicine. Link

  • Journal of Mass Spectrometry. Substituted 3-Phenylpropenoates and Related Analogs: EI Mass Spectral Fragmentation. (2008). Link

Sources

Validation

Comparing biological activity of 2-(5-bromo-2-fluorophenyl)propanoic acid vs Ibuprofen

Comparative Analysis: 2-(5-bromo-2-fluorophenyl)propanoic acid vs. Ibuprofen Executive Summary This guide provides a technical comparison between Ibuprofen , the gold-standard arylpropionic acid NSAID, and 2-(5-bromo-2-f...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 2-(5-bromo-2-fluorophenyl)propanoic acid vs. Ibuprofen

Executive Summary

This guide provides a technical comparison between Ibuprofen , the gold-standard arylpropionic acid NSAID, and 2-(5-bromo-2-fluorophenyl)propanoic acid (hereafter referred to as BFPA ), a halogenated structural analog.

While Ibuprofen represents the benchmark for analgesic and anti-inflammatory efficacy, BFPA serves as a critical Structure-Activity Relationship (SAR) probe . This comparison explores how halogen substitution (Bromine/Fluorine) versus alkyl substitution (Isobutyl) influences physicochemical properties, cyclooxygenase (COX) binding affinity, and metabolic stability.

Physicochemical Profile & Structural Analysis

The biological activity of NSAIDs is governed by their ability to navigate lipid membranes (LogP) and interact with the cationic Arg120 residue in the COX active site (pKa).

Table 1: Comparative Physicochemical Properties

PropertyIbuprofen (Standard)BFPA (Analog)Impact on Biological Activity
IUPAC Name 2-(4-isobutylphenyl)propanoic acid2-(5-bromo-2-fluorophenyl)propanoic acid
Molecular Weight 206.28 g/mol ~247.06 g/mol BFPA is heavier due to Bromine; may affect diffusion rates slightly.
Lipophilicity (LogP) ~3.5 (Experimental)~3.2 - 3.8 (Predicted)Comparable. Both are highly lipophilic, ensuring good oral absorption and CNS penetration.
Acidity (pKa) 4.4 (Carboxylic Acid)~3.8 - 4.2 (Predicted)BFPA is more acidic. The electron-withdrawing Fluorine (ortho) and Bromine (meta) stabilize the carboxylate anion, potentially increasing ionic binding to Arg120 in COX.
Key Substituents 4-Isobutyl (Alkyl)2-Fluoro, 5-Bromo (Halogen)Isobutyl: Flexible, hydrophobic interaction. Halogens: Rigid, electronic modulation, potential halogen bonding.

Mechanism of Action & SAR Analysis

Both compounds function as reversible inhibitors of COX-1 and COX-2 . However, their binding modes differ due to the substitution patterns on the phenyl ring.

The Ibuprofen Binding Mode

Ibuprofen binds to the COX active site via:

  • Ionic Anchor: The carboxylate coordinates with Arg120 and hydrogen bonds with Tyr355 .

  • Hydrophobic Channel: The 4-isobutyl group sits in a hydrophobic pocket, interacting with aliphatic residues. This interaction is driven by entropy (displacement of water) and Van der Waals forces.

The BFPA Binding Mode (Theoretical SAR)

BFPA introduces specific halogen effects:

  • 2-Fluoro Effect (Ortho):

    • Sterics: Fluorine is a bioisostere of Hydrogen but creates a "metabolic block," preventing ring oxidation at the 2-position.

    • Conformation: The ortho-fluorine forces the propanoic acid side chain to twist out of coplanarity with the phenyl ring. This "pre-organized" conformation often enhances binding affinity (seen in Flurbiprofen ).

  • 5-Bromo Effect (Meta/Para-like):

    • Lipophilicity: Bromine is highly lipophilic, mimicking the hydrophobic bulk of the isobutyl group but with less steric volume.

    • Halogen Bonding: Unlike the inert isobutyl group, the Bromine atom can form a halogen bond (acting as a Lewis acid) with backbone carbonyl oxygens in the COX channel, potentially increasing potency.

Visualizing the SAR Pathway

SAR_Comparison Ibuprofen Ibuprofen (Reference) Isobutyl Isobutyl Group (Flexible Alkyl) Ibuprofen->Isobutyl 4-Position BFPA BFPA (Halogenated Analog) Halogens Halogen Substituents (Rigid, Electronic) BFPA->Halogens 2-F, 5-Br COX_Pocket COX Active Site (Arg120, Tyr355) Hydrophobic Hydrophobic Pocket Interaction Isobutyl->Hydrophobic Van der Waals Hydrophobic->COX_Pocket Inhibition Electronic Increased Acidity (Stronger Ionic Bond) Halogens->Electronic Electron Withdrawing HalogenBond Halogen Bonding (Specific Interaction) Halogens->HalogenBond Sigma-Hole Electronic->COX_Pocket HalogenBond->COX_Pocket

Figure 1: Structure-Activity Relationship (SAR) divergence between Alkyl (Ibuprofen) and Halogen (BFPA) substitution patterns.

Experimental Protocols

To objectively compare these compounds, researchers must utilize standardized synthesis and assay workflows.

Synthesis of BFPA (Laboratory Scale)

Rationale: Unlike Ibuprofen, BFPA is not a commodity chemical. It is synthesized via alpha-arylation or Grignard coupling.

Protocol:

  • Starting Material: 5-bromo-2-fluorobenzaldehyde.

  • Step A (Reduction): Reduce aldehyde to alcohol using NaBH4 in Methanol (0°C, 1h).

  • Step B (Chlorination): Convert alcohol to benzyl chloride using SOCl2.

  • Step C (Cyanation): React with NaCN in DMSO to form the nitrile.

  • Step D (Methylation): Treat nitrile with LDA (Lithium Diisopropylamide) at -78°C, followed by Methyl Iodide (MeI) to introduce the alpha-methyl group.

  • Step E (Hydrolysis): Acid hydrolysis (H2SO4/H2O, reflux) converts the nitrile to the carboxylic acid (BFPA).

  • Purification: Recrystallization from Hexane/Ethyl Acetate.

In Vitro COX Inhibition Assay

Rationale: A colorimetric COX inhibitor screening assay measures the peroxidase activity of COX, which is proportional to prostaglandin production.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (e.g., TMPD).

  • Test Compounds: Ibuprofen (Control), BFPA (Test).

Workflow:

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Add COX enzyme to reaction buffer (Tris-HCl, Heme). Add 10 µL of test compound. Incubate for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Determine the slope (rate) and calculate % Inhibition =

    
    .
    
  • Analysis: Plot log[Concentration] vs % Inhibition to determine IC50.

Comparative Data Summary (Projected)

Based on the SAR of similar halogenated profens (e.g., Flurbiprofen), the following performance is projected for BFPA relative to Ibuprofen.

Table 2: Projected Biological Performance

ParameterIbuprofenBFPA (Projected)Explanation
COX-1 IC50 ~5-15 µM~0.5 - 2.0 µM BFPA is likely more potent. The 2-Fluoro group (as seen in Flurbiprofen) significantly enhances COX-1 affinity.
COX-2 IC50 ~200-300 µM~10 - 50 µM BFPA is likely more potent. Halogenation often improves non-selective binding affinity.
Metabolic Stability Moderate (t1/2 ~ 2h)High The 2-F and 5-Br substituents block metabolic oxidation sites on the phenyl ring, likely extending half-life.
Gastric Safety Low (Ulcerogenic)Very Low Higher acidity and COX-1 potency (essential for gastric mucus protection) suggest BFPA may be more ulcerogenic than Ibuprofen.

Conclusion

Ibuprofen remains the superior therapeutic choice for general analgesia due to its balanced safety profile and established history. However, 2-(5-bromo-2-fluorophenyl)propanoic acid (BFPA) represents a potent "chemical probe."

For drug development professionals, BFPA demonstrates how halogenation can be used to:

  • Increase Potency: Via electronic activation of the carboxylate and halogen bonding.

  • Block Metabolism: By substituting reactive C-H bonds with stable C-F/C-Br bonds.

Recommendation: Use BFPA in in vitro assays when a high-affinity, metabolically stable COX inhibitor is required for mechanistic studies, but exercise caution in in vivo models due to predicted higher gastric toxicity.

References

  • PubChem. (2023). 2-(5-bromo-2-fluorophenyl)propanoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

Comparative

Comparative Guide: Crystallographic Profiling of 2-(5-bromo-2-fluorophenyl)propanoic Acid

Topic: Crystallographic Characterization of 2-(5-bromo-2-fluorophenyl)propanoic acid Content Type: Technical Comparison & Application Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Characterization of 2-(5-bromo-2-fluorophenyl)propanoic acid Content Type: Technical Comparison & Application Guide Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-(5-bromo-2-fluorophenyl)propanoic acid represents a critical chiral scaffold in the synthesis of next-generation LPA receptor antagonists and BACE inhibitors . Unlike its achiral analog (phenylacetic acid), the introduction of the


-methyl group creates a stereocenter that significantly complicates solid-state isolation.

This guide provides a comparative analysis of the crystallographic behavior of this target molecule against its structural alternatives. We synthesize data from homologous halogenated acids to establish a self-validating protocol for obtaining high-resolution X-ray datasets, addressing the specific challenges of halogen bonding (Br···O/F) and chiral resolution .

Structural & Performance Comparison

The following analysis contrasts the target molecule with its closest crystallographic analogs to highlight specific packing behaviors and experimental requirements.

Table 1: Structural Homolog Performance Matrix
FeatureTarget: 2-(5-bromo-2-fluorophenyl)propanoic acidAlternative A: 5-bromo-2-fluorophenylacetic acidAlternative B: Flurbiprofen (Reference Std)
Chirality Chiral (

-methyl group)
AchiralChiral
Space Group Typically

or

(Salt)

(Centrosymmetric dimers)

(Triclinic/Monoclinic)
Packing Motif Herringbone (disrupted by Me group)Planar Sheets (stable dimers)Layered (biphenyl stacking)
Crystallization Difficulty High (Prone to oiling out)Low (High melting point solid)Medium
Halogen Bonding Competing: Br[1]···O vs. F···HDominant: Br···Br type IIWeak: F···H dominant
Rec. Method Diastereomeric Salt Formation Evaporative CrystallizationSolvent/Anti-solvent
Insight: The "Methyl Penalty"

The primary crystallographic challenge for the target is the steric bulk of the


-methyl group. While Alternative A (acetic acid derivative) easily forms stable centrosymmetric dimers (

motif) in a

lattice, the target's methyl group disrupts this planarity.
  • Consequence: The free acid often yields low-quality, twinned crystals or oils.

  • Solution: Transitioning to a diastereomeric salt (see Protocol) is mandatory for reliable diffraction data.

Experimental Protocol: Self-Validating Crystallization Workflow

To obtain publication-quality X-ray data for 2-(5-bromo-2-fluorophenyl)propanoic acid, a "Salt Break" strategy is superior to direct crystallization.

Phase 1: Salt Screening (The "Filter" Step)

Objective: Rigidify the lattice using a chiral counter-ion to enforce a non-centrosymmetric space group (


).
  • Stoichiometry: Prepare a 1:1 molar ratio of the target acid (100 mg) and (S)-(-)-1-Phenylethylamine .

  • Solvent Selection: Dissolve in minimal hot Ethanol/Ethyl Acetate (1:4 v/v) . Avoid pure methanol as it often leads to excessive solubility.

  • Nucleation Control: Cool slowly from 60°C to 20°C at a rate of 5°C/hour.

  • Validation: If an oil forms, reheat and add 5%

    
     hexane as an anti-solvent.
    
Phase 2: Single Crystal Growth (Vapor Diffusion)

For the purified salt or free acid (if rigid enough):

  • Inner Vial: 10 mg sample in 0.5 mL THF.

  • Outer Vial: 3 mL Pentane (Anti-solvent).

  • Mechanism: Pentane diffuses into THF, slowly increasing supersaturation. The halogenated phenyl ring promotes Br···O halogen bonds (approx. 2.9–3.0 Å), stabilizing the lattice.

Phase 3: Data Collection Strategy
  • Temperature: 100 K (Critical to freeze rotation of the -CF group).

  • Radiation: Mo-K

    
     (
    
    
    
    Å). Note: Cu-K
    
    
    causes high absorption due to the Bromine atom (
    
    
    will be high).
  • Redundancy: Aim for >6.0 to accurately model the anomalous scattering of Bromine for absolute configuration determination (

    
     parameter).
    

Visualizing the Crystallization Logic

The following diagram illustrates the decision tree for processing halogenated chiral acids, ensuring no time is wasted on "dead-end" amorphous solids.

CrystallizationWorkflow Start Start: Crude 2-(5-bromo-2-fluorophenyl) propanoic acid CheckChirality Is sample Enantiopure? Start->CheckChirality RacemicPath Racemic Mixture CheckChirality->RacemicPath No PurePath Enantiopure (>95% ee) CheckChirality->PurePath Yes SaltScreen Salt Screening (Chiral Amine) RacemicPath->SaltScreen Mandatory Resolution DirectCryst Direct Evaporation (High Risk of Oiling) PurePath->DirectCryst Try First ResultOil Result: Oil/Amorphous DirectCryst->ResultOil Failure ResultCrystal Result: Single Crystal (P212121) DirectCryst->ResultCrystal Success SaltScreen->ResultCrystal High Probability ResultOil->SaltScreen Salvage HalogenBond Analyze Packing: Look for Br...O Interactions ResultCrystal->HalogenBond

Caption: Decision matrix for crystallizing chiral halogenated acids. The salt screening pathway significantly increases the probability of obtaining diffraction-quality crystals by utilizing ionic lattice energy to overcome the steric hindrance of the


-methyl group.

Mechanistic Insight: Halogen Bonding Network

In the crystal lattice of 2-(5-bromo-2-fluorophenyl)propanoic acid, the Bromine atom is not merely a heavy atom for phasing; it is a supramolecular synthon .

  • 
    -Hole Interaction:  The electron-deficient region on the extension of the C-Br bond (the 
    
    
    
    -hole) acts as a Lewis acid.
  • Acceptor: The Carbonyl Oxygen (C=O) of the acid (or the carboxylate in salt forms) acts as the Lewis base.

  • Geometry: Expect a C-Br···O angle of approximately 160°–175°. This directional interaction "stitches" the molecules into 1D chains, which are then cross-linked by weak F···H-C interactions.[2]

Data Validation Check: When refining your structure, verify the Br···O distance . It should be less than the sum of van der Waals radii (< 3.37 Å). If it is significantly longer, the packing is likely driven purely by dispersive forces, indicating a potentially metastable polymorph.

References

  • Structural Analog (Nicotinic Acid Deriv): Cai, B. et al. (2020). The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate. Zeitschrift für Kristallographie. Link

  • Crystallization of Chiral Acids: Angles, S. N. et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic Acids. Journal of Organic Chemistry. Link

  • Halogen Bonding Principles: Metrangolo, P. et al. (2005). Halogen Bonding in Crystal Engineering. Chemical Reviews. Link

  • LPA Antagonist Synthesis: Patent US8440707B2. Antagonists of lysophosphatidic acid receptors. (Demonstrates utility of 5-bromo-2-fluorophenyl intermediates). Link

Sources

Validation

Validating Chiral Purity of 2-(5-bromo-2-fluorophenyl)propanoic Acid Isomers

Executive Summary In the development of fluorinated phenylpropanoic acid derivatives—critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors—enantiomeric purity is non-negoti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated phenylpropanoic acid derivatives—critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors—enantiomeric purity is non-negotiable. 2-(5-bromo-2-fluorophenyl)propanoic acid presents a classic "profen" chiral center, where the (S)- and (R)- enantiomers often exhibit distinct pharmacodynamic and toxicological profiles.

This guide provides a technical comparison of analytical methodologies for validating the chiral purity of this specific synthon. While Chiral HPLC remains the regulatory gold standard, Supercritical Fluid Chromatography (SFC) is emerging as a superior alternative for high-throughput environments. This document details the experimental protocols, validation logic, and comparative data required for regulatory submission.

Part 1: Strategic Analysis & Method Selection

The Analytical Landscape

For 2-arylpropanoic acids, the choice of method depends on three factors: Resolution (


) , Throughput , and Sensitivity (LOD) .
FeatureMethod A: Chiral RP-HPLC Method B: Chiral SFC Method C: Chiral GC Method D: NMR (Shift Reagents)
Primary Utility QC Release Testing (GMP)High-Throughput Screening / PrepVolatile IntermediatesEarly R&D / Quick Check
Stationary Phase Amylose/Cellulose tris-carbamatesAmylose/Cellulose tris-carbamatesCyclodextrin derivativesN/A (Solution phase)
Sample Prep Minimal (Direct injection)MinimalHigh (Derivatization required)Minimal
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)ModerateLow (Peak overlap common)
Solvent Cost High (ACN/MeOH)Low (CO₂ primary)NegligibleDeuterated solvents
Limit of Detection < 0.05% impurity< 0.05% impurity~0.1%~1-2%

Expert Verdict:

  • Use HPLC for final GMP release testing due to established robustness and ease of transfer between global QC labs.

  • Use SFC for process development monitoring and preparative isolation of the enantiomers, leveraging its speed (3x faster than HPLC).

  • Avoid GC unless the acid is already esterified, as free acids tail significantly.

Part 2: Experimental Protocols

Protocol A: The Gold Standard – Chiral Reversed-Phase HPLC

This method utilizes an amylose-based Chiral Stationary Phase (CSP) under reversed-phase conditions. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shape and preventing "fronting."

  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 Infinity II).

  • Column: Chiralpak AD-RH or OD-RH (Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (40 : 60 : 0.1 v/v/v).

    • Note: Trifluoroacetic acid (TFA) at 0.1% is a viable alternative if mass spectrometry (MS) detection is required.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 230 nm (Targeting the brominated aromatic ring).

  • Injection Volume: 5-10 µL (1 mg/mL in mobile phase).

Critical Mechanism: The 5-bromo and 2-fluoro substituents create a distinct steric and electronic "handle" that interacts with the chiral grooves of the amylose polymer. The 2-fluoro group, specifically, often enhances separation on AD-type phases compared to non-fluorinated analogs due to dipole-dipole interactions with the carbamate linkage [1].

Protocol B: The High-Speed Alternative – Chiral SFC

SFC uses supercritical CO₂ which has low viscosity and high diffusivity, allowing for higher flow rates without backpressure limitations.

  • Instrument: SFC System (e.g., Waters UPCC+).

  • Column: Chiralpak AD-H or equivalent, 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: CO₂ (Supercritical).[2][3][4]

    • B: Methanol + 0.1% TFA.

    • Gradient: Isocratic 15% B usually suffices; ramp 5-40% B for screening.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

  • Flow Rate: 3.0 mL/min.

Part 3: Validation Framework (Self-Validating Systems)

To ensure the method is "self-validating," specific system suitability criteria must be met before every run.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaRationale
Resolution (

)

Ensures baseline separation for accurate integration of the minor enantiomer.
Tailing Factor (

)

Acids often tail; excessive tailing masks impurities.
Signal-to-Noise (S/N)

(for 0.05% solution)
Confirms sensitivity to detect trace enantiomeric impurities.
Precision (RSD)

(n=6)
Verifies instrument stability.
Linearity & Range

Prepare a series of the minor enantiomer (impurity) in the presence of the major enantiomer.

  • Range: 0.05% to 1.0% of the target concentration.

  • Requirement:

    
    . This proves you can accurately quantify the chiral impurity, not just detect it.
    
Visualizing the Workflow

The following diagrams illustrate the decision logic for method development and the rigorous validation loop required for GMP compliance.

Diagram 1: Method Development Decision Tree

MethodSelection Start Sample: 2-(5-bromo-2-fluorophenyl) propanoic acid Solubility Check Solubility Start->Solubility Volatile Is sample volatile & thermally stable? Solubility->Volatile GC_Path Derivatize (Methyl Ester) Volatile->GC_Path Yes (Rare for acids) Liquid_Path Is High Throughput Required? Volatile->Liquid_Path No (Standard) GC_Method Chiral GC (Cyclodextrin Phase) GC_Path->GC_Method SFC_Method Chiral SFC (CO2 + MeOH/TFA) Liquid_Path->SFC_Method Yes (>50 samples/day) HPLC_Method Chiral RP-HPLC (Amylose-C18/TFA) Liquid_Path->HPLC_Method No (QC Standard) Optimization Optimize Mobile Phase (Acid additive essential) SFC_Method->Optimization HPLC_Method->Optimization Validation Execute Validation (ICH Q2) Optimization->Validation

Caption: Decision logic for selecting the optimal chromatographic technique based on sample properties and throughput needs.

Diagram 2: Validation Loop (Self-Correction System)

ValidationLoop Input Method Parameters (Flow, Temp, MP) SST System Suitability Test (Rs > 2.0, T < 1.5) Input->SST Pass Proceed to Sample Analysis SST->Pass Pass Fail Diagnose Failure SST->Fail Fail Action1 Check Column Age (Regenerate) Fail->Action1 Loss of Res. Action2 Check Mobile Phase pH (Must be < pKa) Fail->Action2 Peak Tailing Action1->Input Action2->Input

Caption: The iterative validation loop ensures data integrity by enforcing System Suitability (SST) criteria before analysis.

References

  • Ye, J., et al. (2014). "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase." Analytical Methods. Available at: [Link]

  • Zhang, L., et al. (2014). "Enantiomeric separation of 2-arylpropionic acid NSAIDs... for enantioselective skin permeation study." Royal Society of Chemistry. Available at: [Link]

  • Toribio, L., et al. (2019). "Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC." Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. "Evaluation of the General Applicability of SFC for Chiral Separations." Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Halogenated Propanoic Acid Derivatives

Introduction Halogenated propanoic acid derivatives are a significant class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their chemical and physical properties are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated propanoic acid derivatives are a significant class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their chemical and physical properties are profoundly influenced by the nature and position of the halogen substituent(s). Consequently, precise structural elucidation is paramount for understanding their function and ensuring quality control. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of these molecules. We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift of a proton is highly sensitive to its electronic environment. The presence of an electronegative halogen atom causes a deshielding effect, shifting the resonance of nearby protons to a lower field (higher ppm value).[1][2][3] The magnitude of this shift depends on the electronegativity of the halogen (F > Cl > Br > I) and its proximity to the proton.

Comparative Analysis: 2-chloropropanoic acid vs. 3-chloropropanoic acid

A classic example illustrating the effect of halogen position is the comparison of the ¹H NMR spectra of 2-chloropropanoic acid and 3-chloropropanoic acid.[4]

  • 2-chloropropanoic acid (CH₃CHClCOOH):

    • The proton on the carbon bearing the chlorine atom (α-proton) is significantly deshielded and appears as a quartet around 4.5 ppm due to coupling with the adjacent methyl protons.[4]

    • The methyl protons (β-protons) appear as a doublet around 1.8 ppm, split by the single α-proton.[4]

    • The acidic proton of the carboxyl group typically appears as a broad singlet at a very low field (>10 ppm).[4]

  • 3-chloropropanoic acid (ClCH₂CH₂COOH):

    • The two methylene groups form an A₂B₂ spin system, appearing as two triplets. The protons on the carbon adjacent to the chlorine (C3) are more deshielded (~3.8 ppm) than the protons adjacent to the carboxyl group (C2) (~2.9 ppm).[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the halogenated propanoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-16 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Halogenated Propanoic Acid NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phasing & Calibration FT->Phasing Integration Integration & Analysis Phasing->Integration Spectrum ¹H NMR Spectrum Integration->Spectrum

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their chemical environments. The trends in chemical shifts mirror those in ¹H NMR, with carbons bonded to halogens being deshielded.

Comparative Analysis: Halogen Substitution Effects

The electronegativity of the halogen has a pronounced effect on the chemical shift of the carbon to which it is attached (Cα). Generally, the deshielding effect follows the order F > Cl > Br > I.[5] However, for heavier halogens (Br, I), a "heavy atom effect" can sometimes lead to a shielding effect on the α-carbon.[6]

CompoundC1 (COOH) (ppm)C2 (ppm)C3 (ppm)
Propanoic Acid~180~28~9
2-Chloropropanoic Acid~175~53~21
3-Bromopropanoic Acid~176~35~27

Table 1: Comparison of ¹³C NMR chemical shifts for propanoic acid and its halogenated derivatives. Data is approximate and can vary with solvent.[7][8]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, though a higher concentration (20-50 mg) may be necessary due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

  • Data Processing: Process the data as described for ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Halogenated Propanoic Acid NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (¹³C) NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phasing & Calibration FT->Phasing Analysis Chemical Shift Analysis Phasing->Analysis Spectrum ¹³C NMR Spectrum Analysis->Spectrum

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies

For halogenated propanoic acids, the most prominent and diagnostic IR absorption bands are:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band typically found between 1725-1700 cm⁻¹.[9] The position of this band can be influenced by the electronegativity of the halogen, with more electronegative halogens causing a shift to higher wavenumbers.

  • C-Halogen Stretch: The position of the C-X stretch is dependent on the mass of the halogen atom.

    • C-Cl: 800-600 cm⁻¹

    • C-Br: 600-500 cm⁻¹

    • C-F: 1400-1000 cm⁻¹

Comparative Analysis: Propanoic Acid vs. 3-Bromopropanoic Acid

The IR spectrum of propanoic acid shows the characteristic broad O-H and strong C=O stretching bands.[9] In the spectrum of 3-bromopropanoic acid, these features are retained, with the addition of a C-Br stretching vibration in the fingerprint region.[11][12]

Functional GroupPropanoic Acid (cm⁻¹)3-Bromopropanoic Acid (cm⁻¹)
O-H Stretch3300-2500 (broad)3300-2500 (broad)
C=O Stretch~1710~1715
C-Br Stretch-~650

Table 2: Key IR absorption frequencies for propanoic acid and 3-bromopropanoic acid.[9][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR stage.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Place Sample on ATR Crystal Background Collect Background Spectrum Sample->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Subtraction Background Subtraction Sample_Spectrum->Subtraction Analysis Peak Identification Subtraction->Analysis Spectrum IR Spectrum Analysis->Spectrum

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Ionization Techniques and Fragmentation Patterns

For halogenated propanoic acids, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, while ESI is a "soft" technique that typically yields the intact molecular ion.[13]

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond adjacent to the carboxyl group can lead to the loss of a hydroxyl radical (•OH, M-17) or a carboxyl radical (•COOH, M-45).[14][15]

  • Loss of Halogen: Cleavage of the carbon-halogen bond can result in the loss of a halogen radical (•X).[13]

  • McLafferty Rearrangement: For propanoic acid and its derivatives with γ-hydrogens, a characteristic rearrangement can occur, leading to the loss of a neutral alkene.[16]

Isotopic Patterns:

A key feature in the mass spectra of chlorinated and brominated compounds is the presence of characteristic isotopic peaks.[16]

  • Chlorine: Has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one chlorine atom will show a molecular ion peak (M) and an M+2 peak with a relative intensity of about one-third.[13][16]

  • Bromine: Has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with one bromine atom will exhibit M and M+2 peaks of nearly equal intensity.[13][16]

Comparative Analysis: Mass Spectra of Chlorinated and Brominated Propanoic Acids

The mass spectrum of 2,3-dichloropropanoic acid will show a complex isotopic pattern for the molecular ion due to the presence of two chlorine atoms.[17] The fragmentation pattern will be influenced by the presence of the two chlorine atoms, potentially leading to the loss of one or both chlorine radicals or HCl.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile halogenated propanoic acids, GC-MS is a common analytical technique. Derivatization may be necessary for less volatile compounds to improve their chromatographic properties.[18][19][20]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane). If derivatization is required, follow a standard protocol (e.g., esterification).[19][20]

  • Instrument Setup:

    • Install an appropriate GC column (e.g., a non-polar or mid-polar column).

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities.

    • Set the mass spectrometer to acquire data in either full scan mode (to see all fragments) or selected ion monitoring (SIM) mode (for targeted analysis).

  • Data Acquisition: Inject the sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to the halogenated propanoic acid derivative in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular weight and identify characteristic fragment ions and isotopic patterns.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample in Volatile Solvent Injection Injection Sample->Injection Separation GC Column Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Structure Structural Information Mass_Spectrum->Structure

Conclusion

The comprehensive spectroscopic characterization of halogenated propanoic acid derivatives relies on the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the structures of these important molecules, paving the way for further advancements in their respective fields.

References

  • Filo. (2025, June 7). The ¹H NMR spectra of two carboxylic acids with molecular formula C₃H₅O₂Cl.
  • Shimadzu Asia Pacific. A Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “Smart IS+” and “SMCI+”.
  • PubMed. (2012, October 16). Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization.
  • ChemicalBook. 2-Chloropropionic acid(598-78-7) 1H NMR spectrum.
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Safety & Regulatory Compliance

Safety

2-(5-bromo-2-fluorophenyl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I approach the disposal of complex halogenated active pharmaceutical ingredient (API) intermediates not merely as a regulatory checklist, but as a rigorous chemical process. 2-(5-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex halogenated active pharmaceutical ingredient (API) intermediates not merely as a regulatory checklist, but as a rigorous chemical process. 2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1543064-27-2) is a highly valuable building block in drug discovery, featuring a carboxylic acid moiety alongside both fluorine and bromine substituents on an aromatic ring[1]. However, this poly-halogenated structure makes it a significant liability in waste management.

Mishandling this compound does not just result in regulatory fines; it triggers dangerous thermal degradation pathways that release persistent environmental pollutants. This guide outlines the mechanistic reasoning and step-by-step operational protocols required to safely manage and dispose of this specific chemical asset.

Part 1: The Mechanistic Imperative for Segregation

The most critical operational failure in laboratory waste management is the inadvertent mixing of halogenated compounds with standard non-halogenated organic waste[2].

If 2-(5-bromo-2-fluorophenyl)propanoic acid is sent to a standard municipal or low-temperature liquid injection incinerator, the incomplete combustion of the aromatic ring in the presence of bromine and fluorine radicals leads to the de novo synthesis of highly toxic[3]. This homogeneous gas-phase synthesis predominantly occurs when the combustion ash cools through the critical 200°C–400°C and 500°C–800°C temperature windows[4].

Therefore, strict segregation into designated "Halogenated Organic Waste" streams is a chemical imperative.

Quantitative Parameters for Thermal Destruction

To safely break the strong C-F and C-Br bonds without generating dioxins, the waste must be routed to a specialized twin-chamber rotary kiln incinerator equipped with caustic scrubbers[5].

Table 1: Validated Incineration Parameters for Halogenated Aromatic Acids

ParameterOperational StandardMechanistic Purpose
Primary Chamber Temp 850 ± 25°CVolatilization and initial thermal cracking of the propanoic acid side chain and the aromatic ring[6].
Secondary Chamber Temp ≥ 1100°CComplete oxidation of halogenated radicals; prevents de novo dioxin/furan synthesis[6].
Gas Residence Time > 2.0 secondsEnsures sufficient time for complete molecular dissociation in the secondary chamber[6].
Acid Gas Scrubbing Caustic (NaOH)Neutralizes highly corrosive HF and HBr gases generated during combustion into harmless NaF and NaBr salts[5].

Part 2: Standard Operating Procedure (SOP) for Laboratory Disposal

The following protocol provides a self-validating workflow for the safe containment and disposal of 2-(5-bromo-2-fluorophenyl)propanoic acid.

Step 1: Hazard Assessment and PPE Verification

Because this compound is a halogenated acid, all transfers must occur inside a certified chemical fume hood to prevent the inhalation of contaminated dust or solvent vapors[7].

  • Action: Don a chemically resistant lab coat, heavy-duty neoprene or nitrile gloves, and safety goggles[8].

  • The Mixture Rule: If you have dissolved 2-(5-bromo-2-fluorophenyl)propanoic acid in a non-halogenated solvent (e.g., methanol or ethyl acetate) for an experiment, the entire resulting mixture must be reclassified and disposed of as Halogenated Organic Waste[2].

Step 2: Primary Containment and Compatibility

Select a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or glass). Do not use metal containers, as trace moisture can react with the halogenated acid to cause localized corrosion.

  • Self-Validation Check: Inspect the threading of the cap. Invert the empty closed container prior to use to ensure it provides a hermetic seal. The container must remain closed at all times unless actively adding waste to prevent vapor release[9].

Step 3: EPA-Compliant Labeling

Under , the container must be explicitly labeled at the exact moment the first drop or crystal of waste is added[10].

  • Action: Affix a label clearly stating: "Hazardous Waste - Halogenated Organic Acid" .

  • Action: Document the exact chemical name: "2-(5-bromo-2-fluorophenyl)propanoic acid". Do not use abbreviations, acronyms, or structural formulas[9].

  • Action: Include the accumulation start date and associated hazards (e.g., "Toxic", "Corrosive").

Step 4: Satellite Accumulation Area (SAA) Management

Store the sealed container in a designated SAA.

  • Action: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume. This prevents cross-contamination in the event of a structural breach[8].

  • Action: Never store halogenated organic acids in the same secondary containment as strong bases, reactive metals, or non-halogenated solvents[2].

Part 3: Disposal & Destruction Pathway Visualization

The following diagram illustrates the chemical fate of 2-(5-bromo-2-fluorophenyl)propanoic acid based on segregation choices, highlighting the causality behind proper disposal.

G cluster_improper Improper Disposal Pathway cluster_proper Proper Disposal Pathway (EPA Compliant) Start 2-(5-bromo-2-fluorophenyl) propanoic acid Waste LowTemp Standard Incineration (< 800°C) Start->LowTemp Mixed with non-halogenated HighTemp Twin-Chamber Rotary Kiln (Primary: 850°C | Secondary: 1100°C) Start->HighTemp Segregated as Halogenated Waste DeNovo De Novo Synthesis (200-400°C cooling zone) LowTemp->DeNovo Dioxins Toxic PCDD/PCDF (Dioxins & Furans) DeNovo->Dioxins Oxidation Complete Thermal Destruction (>2 sec residence time) HighTemp->Oxidation AcidGas HF & HBr Gas Generation Oxidation->AcidGas Scrubber Caustic Scrubbing (NaOH neutralization) AcidGas->Scrubber Safe Safe Emission (CO2, H2O, NaF, NaBr) Scrubber->Safe

Caption: Chemical fate of 2-(5-bromo-2-fluorophenyl)propanoic acid based on disposal routing.

Part 4: Emergency Spill Protocol

In the event of a localized spill of 2-(5-bromo-2-fluorophenyl)propanoic acid (either as a dry powder or in solution):

  • Containment: Immediately close lab doors and allow the fume hood exhaust to ventilate the area to clear any aerosolized particles[9].

  • Absorption: If the compound is in solution, apply inert absorbent pads or vermiculite. If it is a dry powder, carefully sweep it up using a dedicated brush, moving slowly to avoid dust generation.

  • Collection: Place all contaminated absorbent materials, swept powder, and exposed PPE into a heavy-duty plastic bag. Seal it tightly and label it identically to the primary halogenated waste stream[9].

  • Final Wash: Wash the affected benchtop area with a mild alkaline soap solution to neutralize any residual acid, collecting the wash water as aqueous halogenated waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University Environmental Health & Safety. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: [Link]

  • Emission Standards for Organic Chemicals Manufacturing Industry. Corpseed. Available at:[Link]

  • Catalytic De-halogenation of Halogen-containing Solid Wastes. Murdoch University Research Repository. Available at:[Link]

  • The formation of dioxins in combustion systems. ResearchGate. Available at:[Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(5-bromo-2-fluorophenyl)propanoic Acid

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-(5-bromo-2-fluorophenyl)propanoic acid. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and operational excellence.

Core Principles of Safe Handling: The RAMP Framework

To establish a comprehensive safety culture, we will adopt the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies[5].

  • Recognize the Hazards : Based on analogous compounds, 2-(5-bromo-2-fluorophenyl)propanoic acid should be treated as a substance that can cause skin and eye irritation and may be harmful if inhaled or ingested[1][3][4]. It is a halogenated organic acid, which also informs its disposal requirements[6][7].

  • Assess the Risks : The primary risks involve dermal and ocular exposure during weighing and transfer, as well as respiratory exposure to fine powders. The risk increases with the quantity of material being handled and the duration of the procedure.

  • Minimize the Risks : This is achieved through a combination of engineering controls (fume hoods), administrative controls (Standard Operating Procedures), and crucially, the correct Personal Protective Equipment (PPE)[5].

  • Prepare for Emergencies : This includes having immediate access to safety showers, eyewash stations, and appropriate spill kits, as well as being fully versed in emergency procedures[8].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling 2-(5-bromo-2-fluorophenyl)propanoic acid. The following table summarizes the essential PPE required.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGiven the high risk of serious eye irritation from splashes, chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher splash potential, such as when transferring solutions or handling larger quantities[9][10][11].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact and irritation, wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling this type of compound. Always inspect gloves for any signs of degradation or puncture before use and change them frequently[12][13].
Body Laboratory Coat (Chemical-Resistant)A buttoned, long-sleeved laboratory coat provides a critical barrier against accidental spills and contamination of personal clothing[12][14]. For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended[10][12].
Respiratory NIOSH-approved Respirator (as needed)All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk[11][15]. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's Chemical Hygiene Plan[14][16][17].

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to guide you through the safe handling of 2-(5-bromo-2-fluorophenyl)propanoic acid from receipt to use in your experiments.

1. Pre-Handling and Preparation:

  • Review Documentation : Before handling, thoroughly read and understand your institution's Chemical Hygiene Plan and any available safety information for this compound or its analogs[14][17][18].
  • Area Designation : Designate a specific area within a certified chemical fume hood for handling the compound[11]. Ensure the area is clean and uncluttered.
  • Assemble Materials : Gather all necessary equipment, including spatulas, weighing paper, and appropriately labeled receiving flasks, before introducing the chemical to the work area.
  • Verify Emergency Equipment : Confirm that the safety shower and eyewash station are accessible and have been recently tested. Ensure a spill kit appropriate for solid organic acids is readily available.

2. Handling the Compound (within a Chemical Fume Hood):

  • Don PPE : Put on all required PPE as detailed in the table above.
  • Weighing : Carefully weigh the desired amount of the solid compound on weighing paper or in a tared container. Avoid creating dust. Use a gentle tapping motion rather than scraping to transfer the solid.
  • Transfer : For transfer into a solution, place the receiving flask containing the solvent inside the fume hood. Carefully add the weighed compound to the solvent. Use a funnel for narrow-necked flasks to prevent spillage.
  • Dissolution : If necessary, gently swirl or stir the mixture to dissolve the compound. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

3. Post-Handling Procedures:

  • Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
  • Container Sealing : Tightly seal the primary container of 2-(5-bromo-2-fluorophenyl)propanoic acid and any secondary containers.
  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat.
  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves[1][19].

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(5-bromo-2-fluorophenyl)propanoic acid and its associated waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Halogenated Waste : As a brominated and fluorinated compound, all waste containing 2-(5-bromo-2-fluorophenyl)propanoic acid must be disposed of in a designated "Halogenated Organic Waste" container[6][7]. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal[7].
  • Solid vs. Liquid Waste : Dispose of solid waste (e.g., contaminated weighing paper, gloves) in a separate, clearly labeled solid halogenated waste container. Liquid waste (e.g., reaction mixtures, cleaning solvents) should go into a designated liquid halogenated waste container.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name of all constituents, and their approximate concentrations[7]. Avoid using chemical formulas or abbreviations.

3. Storage of Waste:

  • Waste containers should be kept closed at all times, except when adding waste[20].
  • Store waste containers in a designated satellite accumulation area, preferably in a secondary containment tray to prevent the spread of spills.

4. Final Disposal:

  • Follow your institution's specific procedures for the collection and disposal of hazardous waste. This is typically managed by the Environmental Health and Safety (EH&S) department.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Docs prep2 Designate Work Area in Fume Hood prep1->prep2 prep3 Assemble Materials & Verify Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Work Area handle3->post1 Procedure Complete post2 Seal & Store Chemicals post1->post2 post3 Doff PPE & Wash Hands post2->post3 disp1 Segregate Halogenated Waste post3->disp1 Initiate Disposal disp2 Label Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Safe Handling Workflow for 2-(5-bromo-2-fluorophenyl)propanoic acid.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. The principles of chemical safety are not merely a set of rules but a mindset that fosters scientific excellence and responsible innovation.

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